Cy2 DiC18
Description
Properties
CAS No. |
68006-80-4 |
|---|---|
Molecular Formula |
C55H87IN2O2 |
Molecular Weight |
935.2 g/mol |
IUPAC Name |
(2Z)-3-octadecyl-2-[(2E,4E)-5-(3-octadecyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole iodide |
InChI |
InChI=1S/C55H87N2O2.HI/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-40-48-56-50-42-36-38-44-52(50)58-54(56)46-34-33-35-47-55-57(51-43-37-39-45-53(51)59-55)49-41-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33-39,42-47H,3-32,40-41,48-49H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
HKAANVVRQIPXER-UHFFFAOYSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2O/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[I-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[I-] |
Synonyms |
3,3'-dioctadecyloxacarbocyanine 3,3'-dioctadecyloxacarbocyanine perchlorate diO-3,3' DIOC18 compound |
Origin of Product |
United States |
Foundational & Exploratory
The Lipophilic Tracer DiI: A Technical Guide for Neuroanatomical Studies
A comprehensive overview of 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (DiI), a powerful tool for neuronal tracing in neuroscience research. This guide is intended for researchers, scientists, and drug development professionals.
Initially, it is important to clarify the nomenclature. The user's query referred to "Cy2 DiC18". Following an extensive review of scientific literature, it has been determined that this is likely a non-standard or erroneous term. The chemical structure and applications described align with the well-established lipophilic carbocyanine dye, DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate). The "DiC18" component accurately reflects the two C18 alkyl chains characteristic of DiI, which are crucial for its lipophilic nature. Therefore, this guide will focus on the applications and methodologies of DiI.
Core Applications in Neuroscience
DiI is a lipophilic fluorescent dye that intercalates into the lipid bilayer of cell membranes.[1] Its utility in neuroscience stems from its ability to diffuse laterally within the plasma membrane, effectively staining the entire neuron, including its soma, dendrites, axons, and dendritic spines.[1][2][3] This property makes it an invaluable tool for a variety of applications:
-
Neuroanatomical Tract Tracing: DiI is widely used for both anterograde (from cell body to axon terminal) and retrograde (from axon terminal to cell body) tracing of neuronal pathways.[4] This allows for the detailed mapping of neural circuits in both the central and peripheral nervous systems.[4][5]
-
Analysis of Neuronal Morphology: The complete labeling of neurons by DiI enables high-resolution visualization and quantitative analysis of neuronal structures. This is particularly useful for studying dendritic arborization and the density and morphology of dendritic spines, which are critical for understanding synaptic plasticity.[6][7][8]
-
Developmental Neuroscience: DiI can be used in fixed embryonic and postnatal tissue to study the development of neuronal connections and the guidance of axons to their targets.[9]
-
Investigating Pathological Changes: By revealing fine-grained neuronal morphology, DiI is employed to study the structural alterations in neurons associated with neurodevelopmental disorders, neurodegenerative diseases, and injury.[10]
Mechanism of Action
DiI's mechanism of action is based on its physicochemical properties. The molecule consists of a fluorescent indocarbocyanine headgroup and two long C18 alkyl chains. These lipophilic chains anchor the dye within the cell membrane's lipid bilayer. Once inserted, the dye can diffuse laterally throughout the continuous membrane of a neuron. This diffusion is a passive process and can occur in both living and aldehyde-fixed tissues, making it a versatile tool for post-mortem analysis.[2][5]
Quantitative Data Summary
The efficacy and parameters of DiI labeling can vary depending on the experimental conditions. The following tables summarize key quantitative data gathered from various studies.
Table 1: DiI Diffusion Rates
| Tissue Type & Condition | Temperature | Diffusion Rate | Citation(s) |
| Fixed Tissue (General) | Room Temp | 0.2 - 0.6 mm/day | [11] |
| Fixed Tissue (Human) | 37°C | ~0.01 mm/h | [5] |
| Delayed Fixation (Human) | 4°C | ~1 mm/h | [5] |
| Living Tissue | Not Specified | ~6 mm/day | [11] |
| In Vivo | Not Specified | ~6 mm/day | [12] |
| Fixed Rat Spinal Cord | Room Temp | ~2 mm/month | [12] |
Table 2: Quantitative Analysis of Dendritic Spines with DiI Labeling
| Parameter | Key Findings | Citation(s) |
| Spine Density | Fixation with 1.5% or 2.0% PFA yields higher spine densities compared to 4.0% PFA. | [2][13] |
| Spine density was found to be lower in live slices compared to lightly fixed slices, suggesting fixation aids in preserving spine structures for accurate quantification. | [7] | |
| Spine Morphology | High-quality DiI labeling allows for the classification of spine subtypes (e.g., filopodia, long-thin, stubby, mushroom). | [2][6] |
| Imaging Parameters | Optimal confocal imaging parameters for DiI-labeled spines include an excitation wavelength of 488 nm and a z-step size of 0.21-0.45 µm. | [6][14] |
Experimental Protocols
Detailed methodologies are crucial for successful DiI labeling. Below are summarized protocols for key experimental procedures.
Protocol 1: DiI Labeling of Neurons in Fixed Brain Slices
-
Tissue Preparation:
-
Perfuse the animal with a fixative solution, typically 1.5-4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Lighter fixation (1.5-2.0% PFA) is often optimal for subsequent DiI diffusion and spine visualization.[2][7]
-
Post-fix the brain in the same fixative solution for a designated period (e.g., 24-48 hours) at 4°C.
-
Section the brain into thick slices (e.g., 100-300 µm) using a vibratome.
-
-
DiI Application:
-
Crystal Application: Place a small crystal of DiI directly onto the region of interest in the brain slice using a fine needle or pulled glass capillary.[8]
-
Diolistic (Gene Gun) Application: Coat tungsten or gold microcarriers with DiI and deliver them into the tissue slice using a gene gun. This method provides a more dispersed labeling of individual neurons.
-
-
Incubation:
-
Incubate the slices in PBS or fixative solution in the dark at room temperature or 37°C. Incubation times can range from several days to weeks, depending on the desired tracing distance and tissue type.[5]
-
-
Imaging:
-
Mount the slices on glass slides with an aqueous mounting medium.
-
Visualize the DiI-labeled neurons using fluorescence or confocal microscopy. DiI is typically excited with a laser line around 540-560 nm and its emission is collected in the red spectrum.
-
Protocol 2: Combining DiI Labeling with Immunohistochemistry
Combining DiI tracing with immunohistochemistry allows for the neurochemical identification of labeled neurons and their synaptic partners.
-
DiI Labeling: Perform DiI labeling as described in Protocol 1.
-
Permeabilization: This step is critical as many detergents used for antibody penetration can cause DiI to leak from the membranes.
-
A cholesterol-specific detergent like digitonin is recommended over Triton X-100 as it better preserves the DiI labeling.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., normal serum in PBS with a low concentration of detergent).
-
Incubate the slices with the primary antibody at the appropriate dilution and temperature.
-
Wash the slices and incubate with a fluorescently-labeled secondary antibody that has a different emission spectrum from DiI (e.g., Alexa Fluor 488).
-
-
Imaging: Use a confocal microscope with appropriate laser lines and filters to visualize both the DiI and the immunofluorescent signals.
Signaling Pathways and DiI
While DiI is a structural tracer and does not directly report on signaling pathway activity, it is a critical tool for visualizing the morphological consequences of altered signaling. For instance, studies on synaptic plasticity often involve the manipulation of signaling pathways (e.g., those involving NMDA receptors, CaMKII, or CREB) and then use DiI labeling to quantify the resulting changes in dendritic spine density and morphology.[7][11] Similarly, in developmental neuroscience, DiI is used to trace axonal projections in knockout or transgenic models where genes involved in guidance cue signaling (e.g., Slit-Robo, Eph-ephrin pathways) are altered.
Visualizations
Experimental Workflow for DiI Labeling
Logical Relationship for Combining DiI and Immunohistochemistry
References
- 1. Fluorescent labeling of dendritic spines in cell cultures with the carbocyanine dye “DiI” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fluorescent labeling of dendritic spines in cell cultures with the carbocyanine dye “DiI” [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Over 30 Years of DiI Use for Human Neuroanatomical Tract Tracing: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diolistic Labeling and Analysis of Dendritic Spines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Labeling of dendritic spines with the carbocyanine dye DiI for confocal microscopic imaging in lightly fixed cortical slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DiI-mediated analysis of pre- and postsynaptic structures in human postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DiI tracing of the hypothalamic projection systems during perinatal development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined DiI and Antibody Labeling Reveals Complex Dysgenesis of Hippocampal Dendritic Spines in a Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of commonly used retrograde tracers in rat spinal motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. DiOlistic Labeling of Neurons in Tissue Slices: A Qualitative and Quantitative Analysis of Methodological Variations - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Mechanism of Action of Cy2 DiC18 in Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of the carbocyanine dye, Cy2 DiC18, within lipid bilayers. Carbocyanine dyes are extensively utilized as fluorescent probes to investigate the structure and dynamics of biological membranes. This document details the photophysical properties, membrane interaction dynamics, and the experimental and computational methodologies used to characterize the behavior of these probes. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from the closely related and well-characterized carbocyanine dye, DiI, as a proxy to provide a thorough understanding of the underlying principles. Detailed experimental protocols for liposome preparation, fluorescence spectroscopy, and Fluorescence Recovery After Photobleaching (FRAP) are provided, alongside a framework for molecular dynamics simulations. This guide is intended to be a valuable resource for researchers employing fluorescent probes in the study of lipid membrane systems.
Introduction to Carbocyanine Dyes and this compound
Carbocyanine dyes are a class of synthetic fluorescent molecules characterized by two nitrogen-containing heterocyclic rings linked by a polymethine bridge. They are widely used in cellular and membrane biophysics due to their unique photophysical properties. These dyes are typically lipophilic and cationic, exhibiting low fluorescence in aqueous environments but becoming highly fluorescent upon incorporation into lipid bilayers[1]. This fluorogenic property makes them excellent probes for staining and tracking lipid membranes.
The general structure of a carbocyanine dye consists of two heterocyclic moieties, such as indole, benzoxazole, or benzothiazole, connected by a polymethine chain of varying length. The length of this chain and the nature of the heterocyclic rings determine the absorption and emission spectra of the dye. Attached to the nitrogen atoms of the heterocyclic rings are alkyl chains of varying lengths, which anchor the dye within the lipid bilayer[2].
Cy2 is a specific type of cyanine dye with an excitation maximum around 492 nm and an emission maximum around 508 nm, placing it in the green region of the visible spectrum. The "DiC18" designation refers to the two octadecyl (C18) alkyl chains attached to the indolenine rings. These long hydrocarbon tails confer a high degree of lipophilicity to the molecule, ensuring its stable insertion and retention within the lipid bilayer.
Mechanism of Action in Lipid Bilayers
The interaction of this compound with a lipid bilayer is a multi-step process driven by hydrophobic and electrostatic interactions.
Insertion and Orientation
Upon introduction to an aqueous environment containing lipid vesicles, the lipophilic this compound molecules partition from the aqueous phase into the lipid bilayer. The two C18 alkyl chains insert into the hydrophobic core of the membrane, aligning themselves with the acyl chains of the lipid molecules. The chromophore of the carbocyanine dye, which is the light-absorbing and emitting part of the molecule, orients itself parallel to the surface of the membrane, residing in the interfacial region between the polar headgroups and the nonpolar acyl chains[3]. Molecular dynamics simulations of the similar DiI-C18(3) molecule show its headgroup located approximately 0.63 nm below the lipid headgroup-water interface[3]. This specific orientation minimizes the exposure of the hydrophobic chromophore to the aqueous environment while allowing the alkyl chains to be stabilized within the hydrophobic core.
Figure 1: Schematic of this compound inserted into a lipid bilayer.
Photophysical Changes upon Membrane Insertion
In an aqueous solution, this compound has a very low fluorescence quantum yield. This is because the polymethine chain can undergo efficient non-radiative decay through cis-trans isomerization (rotation around the carbon-carbon bonds)[4]. Upon insertion into the viscous environment of the lipid bilayer, this rotational freedom is restricted. This restriction of intramolecular motion reduces the rate of non-radiative decay, leading to a significant increase in the fluorescence quantum yield and a longer fluorescence lifetime[5]. The specific photophysical properties are also sensitive to the local environment, such as the polarity and packing of the lipid acyl chains.
Quantitative Data
| Property | Value (for DiI in DPPC) | Experimental Condition | Reference |
| Fluorescence Lifetime | Biexponential decay:τ₁ ≈ 0.3-0.4 nsτ₂ ≈ 0.9-1.3 ns | Dipalmitoylphosphatidylcholine (DPPC) bilayers | [1] |
| Chromophore Angle | 77 ± 17° (with respect to bilayer normal) | Molecular Dynamics Simulation | [3] |
| Headgroup Location | 0.63 nm below the lipid headgroup-water interface | Molecular Dynamics Simulation | [3] |
| Lateral Diffusion Coefficient | 9.7 ± 0.02 × 10⁻⁸ cm²/s | Molecular Dynamics Simulation | [3] |
Experimental Protocols
Liposome Preparation with this compound
This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound using the lipid film hydration and extrusion method.
Materials:
-
Desired lipid(s) (e.g., POPC, DPPC) in chloroform
-
This compound in chloroform or ethanol
-
Chloroform
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Heating block or water bath
Procedure:
-
Lipid/Dye Mixture Preparation: In a round-bottom flask, combine the desired amount of lipid solution and this compound solution. The final dye concentration is typically in the range of 0.1 to 1 mol%.
-
Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the hydration buffer to the flask. The buffer should be pre-heated to a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm.
-
Vortexing: Vortex the flask vigorously to disperse the lipid film and form multilamellar vesicles (MLVs).
-
Extrusion: Load the MLV suspension into an extruder pre-heated to the same temperature as the hydration buffer. Force the suspension through the polycarbonate membrane multiple times (typically 11-21 passes) to form LUVs of a defined size.
-
Storage: Store the liposome suspension at 4°C and protected from light.
Figure 2: Workflow for Liposome Preparation with this compound.
Fluorescence Spectroscopy
This protocol outlines the measurement of fluorescence emission spectra and the determination of the relative fluorescence quantum yield.
Materials:
-
Fluorometer
-
Quartz cuvettes
-
Liposome suspension containing this compound
-
Buffer solution (same as used for liposome preparation)
-
Quantum yield standard (e.g., Rhodamine 6G in ethanol, with a known quantum yield)
Procedure:
-
Instrument Setup: Set the excitation and emission wavelengths on the fluorometer. For Cy2, the excitation is typically around 492 nm, and the emission is measured from 500 nm to 650 nm.
-
Sample Preparation: Dilute the liposome suspension with buffer in a quartz cuvette to an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.
-
Spectral Measurement: Record the fluorescence emission spectrum of the sample.
-
Quantum Yield Measurement (Relative Method): a. Prepare a solution of the quantum yield standard with an absorbance matching that of the sample at the same excitation wavelength. b. Record the fluorescence emission spectrum of the standard under the same experimental conditions. c. Calculate the integrated fluorescence intensity (area under the emission curve) for both the sample and the standard. d. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Figure 3: Workflow for Fluorescence Spectroscopy and Quantum Yield Measurement.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to measure the lateral diffusion of fluorescently labeled molecules in a membrane.
Materials:
-
Confocal laser scanning microscope with a high-power laser for bleaching
-
Live-cell imaging chamber
-
Cells with membranes labeled with this compound or a supported lipid bilayer (SLB) with incorporated this compound
Procedure:
-
Sample Preparation: Prepare cells labeled with this compound or an SLB on a glass coverslip and mount it in the imaging chamber.
-
Image Acquisition Setup: a. Select a region of interest (ROI) on the membrane. b. Set the imaging parameters (laser power, detector gain, scan speed) to obtain a good signal-to-noise ratio without causing significant photobleaching during pre- and post-bleach imaging.
-
Pre-bleach Imaging: Acquire a few images of the ROI to establish the initial fluorescence intensity.
-
Photobleaching: Use a high-intensity laser pulse to photobleach the fluorescent molecules within the defined ROI.
-
Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images of the ROI to monitor the recovery of fluorescence as unbleached molecules diffuse into the bleached area.
-
Data Analysis: a. Measure the fluorescence intensity in the bleached ROI over time. b. Correct for photobleaching during post-bleach imaging by monitoring the fluorescence intensity in a non-bleached control region. c. Normalize the recovery curve. d. Fit the normalized recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf).
Figure 4: Workflow for a FRAP Experiment.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide atomic-level insights into the behavior of this compound in a lipid bilayer.
General Workflow:
-
System Setup: a. Build a lipid bilayer of the desired composition (e.g., POPC, DPPC) using a membrane builder tool. b. Insert one or more this compound molecules into the bilayer. c. Solvate the system with water and add ions to neutralize the system and achieve the desired ionic strength.
-
Parameterization: Obtain or develop force field parameters for the this compound molecule that are compatible with the chosen lipid and water force fields.
-
Minimization and Equilibration: a. Perform energy minimization to remove any steric clashes. b. Run a series of equilibration simulations with restraints on the dye and lipid molecules, gradually releasing the restraints to allow the system to relax to a stable state.
-
Production Run: Run a long (nanoseconds to microseconds) production simulation without restraints to sample the conformational space and dynamics of the system.
-
Analysis: Analyze the trajectory to calculate various properties, including:
-
Location and orientation of the dye within the bilayer.
-
Effect of the dye on bilayer properties (e.g., thickness, area per lipid).
-
Lateral and rotational diffusion of the dye.
-
Interactions between the dye and lipid molecules.
-
Figure 5: Workflow for Molecular Dynamics Simulation.
Conclusion
This compound is a valuable tool for studying the biophysics of lipid membranes. Its mechanism of action is well-understood, involving stable insertion into the lipid bilayer with a defined orientation, leading to a significant increase in fluorescence. While specific quantitative photophysical data for this compound is sparse, the behavior of analogous carbocyanine dyes provides a strong basis for interpreting experimental results. The experimental and computational protocols detailed in this guide offer a robust framework for researchers to effectively utilize this compound and similar probes to investigate the complex and dynamic nature of lipid bilayers. Further research dedicated to the precise characterization of this compound in various lipid environments would be beneficial to the scientific community.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring Membrane Lipid and Protein Diffusion by FRAP | Springer Nature Experiments [experiments.springernature.com]
- 3. Interaction of Cyanine-D112 with Binary Lipid Mixtures: Molecular Dynamics Simulation and Differential Scanning Calorimetry Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the influence of xanthene dyes on the physical properties of lipid membranes using the molecular dynamics simulation - Malykhina - Cell and Tissue Biology [journals.eco-vector.com]
- 5. Molecular dynamics simulations of DiI-C18(3) in a DPPC lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Spectrum of Lipophilic Tracers: A Technical Guide to the DiIC18 Dye Family
A Note on Nomenclature: The term "Cy2 DiC18" is not a standard chemical identifier and appears to be a misnomer. It likely refers to a member of the lipophilic dialkylcarbocyanine iodide (DiI) family of dyes, which are characterized by two octadecyl (C18) lipid tails. The "Cy" designation in cyanine dyes typically relates to the number of carbons in the polymethine bridge, influencing the spectral properties. However, Cy2 is a distinct green-emitting dye. This guide will focus on the widely used 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine dyes, clarifying the properties of the most common variants to ensure accurate selection for research applications.
Introduction to the DiIC18 Family of Lipophilic Tracers
The 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine (DiIC18) dyes are a class of lipophilic fluorescent probes extensively used in life sciences for labeling cell membranes and other lipid-rich structures. Their defining features include two long C18 alkyl chains that anchor the molecule within the lipid bilayer, and a polymethine bridge of varying length connecting two indole rings, which dictates the dye's spectral characteristics. These dyes are virtually non-fluorescent in aqueous environments but exhibit strong fluorescence and high photostability upon incorporation into membranes. This property makes them ideal for applications requiring high contrast and long-term tracking of cells and organelles.
Chemical Structure and Core Properties
The core structure of the DiIC18 family consists of two indolenine rings linked by a polymethine chain, with two octadecyl tails attached to the nitrogen atoms of the indole rings. The length of the polymethine bridge is a key determinant of the dye's absorption and emission wavelengths. The most commonly used members of this family are DiIC18(3), DiIC18(5), and DiIC18(7), often referred to as DiI, DiD, and DiR, respectively.
Chemical Identification and Physical Properties
| Parameter | DiIC18(3) (DiI) | DiIC18(5) (DiD) | DiIC18(7) (DiR) |
| IUPAC Name | 1,1'-Dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine | 1,1'-Dioctadecyl-3,3,3',3'-tetramethylindodicarbocyanine | 1,1'-Dioctadecyl-3,3,3',3'-tetramethylindotricarbocyanine |
| CAS Number | 41085-99-8 (perchlorate) | 127274-91-3 (4-chlorobenzenesulfonate salt) | 100068-60-8 (iodide) |
| Molecular Formula | C59H97N2+ | C61H99N2+ | C63H101N2+ |
| Molecular Weight | 834.42 g/mol (cation) | 860.46 g/mol (cation) | 886.49 g/mol (cation) |
Spectral Properties
The length of the polymethine bridge directly influences the electron delocalization, resulting in a shift of the absorption and emission spectra to longer wavelengths with increasing chain length.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Color |
| DiIC18(3) (DiI) | 549 | 565 | ~148,000 | Orange-Red |
| DiIC18(5) (DiD) | 644 | 665 | ~250,000 | Far-Red |
| DiIC18(7) (DiR) | 750 | 780 | ~250,000 | Near-Infrared |
Mechanism of Action and Applications
The lipophilic nature of the DiIC18 dyes governs their mechanism of action. When applied to cells or tissues, the octadecyl tails insert into the lipid bilayer of the cell membrane. Once anchored, the dye can diffuse laterally within the membrane, leading to uniform staining of the entire cell surface. This property is fundamental to their primary applications.
Key Applications:
-
Neuronal Tracing: DiIC18 dyes are extensively used for anterograde and retrograde tracing of neuronal pathways in both fixed and living tissues.[1][2] The slow diffusion rate in fixed tissue allows for precise mapping of neuronal connections over long periods.
-
Cell Tracking and Fate Mapping: The stable and non-toxic labeling allows for long-term tracking of cell migration, proliferation, and differentiation in developmental biology and cell transplantation studies.
-
Membrane Fluidity Studies: The fluorescence properties of DiIC18 dyes can be sensitive to the local lipid environment, enabling studies of membrane fluidity and dynamics.
-
Cell-Cell Fusion and Adhesion Assays: By labeling different cell populations with spectrally distinct DiIC18 dyes (e.g., DiI and DiO), fusion events can be identified by the colocalization of fluorescence.
-
Lipoprotein Labeling: The lipophilic nature of these dyes makes them suitable for labeling and tracking lipoproteins.
Experimental Protocols
The following are generalized protocols for the use of DiIC18 dyes. Optimal concentrations and incubation times should be determined empirically for specific cell types and applications.
Preparation of Stock and Working Solutions
-
Stock Solution (1-5 mM): Dissolve the DiIC18 dye in a high-quality, anhydrous solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol. For example, to prepare a 1 mM stock solution of DiI (MW ~934 g/mol for the perchlorate salt), dissolve 0.934 mg in 1 mL of solvent. Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.
-
Working Solution (1-10 µM): Dilute the stock solution in a suitable buffer or serum-free medium to the desired final concentration. It is crucial to vortex the solution well during dilution to prevent aggregation of the dye.
Staining of Cells in Suspension
-
Harvest cells and wash once with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in the working solution at a density of approximately 1 x 10^6 cells/mL.
-
Incubate for 5-20 minutes at 37°C. The optimal time may vary depending on the cell type.
-
Centrifuge the cells to remove the staining solution.
-
Wash the cells two to three times with fresh, pre-warmed medium or PBS to remove unbound dye.
-
The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Staining of Adherent Cells
-
Culture cells on coverslips or in culture dishes.
-
Remove the culture medium and wash the cells once with PBS.
-
Add the working solution to the cells, ensuring the entire surface is covered.
-
Incubate for 5-20 minutes at 37°C.
-
Remove the staining solution and wash the cells two to three times with fresh, pre-warmed medium or PBS.
-
The cells can now be imaged live or fixed for further analysis.
Neuronal Tracing in Fixed Tissue
-
Perfuse the animal with a suitable fixative (e.g., 4% paraformaldehyde in PBS). Post-fix the dissected tissue overnight.
-
Section the tissue to the desired thickness (e.g., 100-300 µm) using a vibratome.
-
Apply a small crystal of the DiIC18 dye directly to the region of interest on the tissue slice using a fine needle or insect pin.
-
Place the slice in a light-protected chamber with a small amount of fixative to prevent drying.
-
Incubate at room temperature or 37°C for several days to weeks to allow for dye diffusion along the neuronal processes.
-
Periodically check the diffusion progress under a fluorescence microscope.
-
Once the desired labeling is achieved, the slice can be mounted for imaging.
Visualization and Logical Relationships
Signaling Pathway Diagram
The following diagram illustrates the general workflow for using DiIC18 dyes for cell labeling and subsequent analysis.
Experimental Logic for Neuronal Tracing
The diagram below outlines the logical steps involved in a typical neuronal tracing experiment using DiIC18 dyes.
Conclusion
The DiIC18 family of lipophilic dyes are powerful and versatile tools for researchers in neuroscience, cell biology, and drug development. Their robust photophysical properties and straightforward application make them indispensable for a wide range of applications, from high-resolution mapping of neural circuits to long-term cell tracking. Understanding the distinct spectral properties of each member of this family is crucial for designing and executing successful multicolor imaging experiments. By following established protocols and optimizing conditions for specific experimental systems, researchers can effectively harness the capabilities of these invaluable fluorescent probes.
References
A Technical Guide to the Discovery and Development of Cyanine Dyes: Focus on Cy2 and DiC18
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the history, chemical principles, and practical applications of cyanine dyes, with a specific focus on the green-emitting Cy2 and the lipophilic tracer DiC18. From their serendipitous discovery in the 19th century to their current indispensable role in modern biomedical research, cyanine dyes offer a versatile toolkit for fluorescently labeling and visualizing biological structures and processes. This document provides a comprehensive overview of their properties, detailed experimental protocols, and visual representations of key workflows and concepts to empower researchers in their scientific endeavors.
A Luminous History: The Dawn of Cyanine Dyes
The journey of cyanine dyes began in 1856 when English chemist C. H. Greville Williams synthesized a vibrant blue dye from quinoline, which he named "cyanine" after the Greek word for dark blue, kyanos.[1] While initially of limited use in the textile industry due to poor lightfastness, a pivotal breakthrough occurred in 1873.[1][2] German photochemist Hermann Wilhelm Vogel discovered that adding a cyanine dye to photographic emulsions extended their sensitivity to green light, a phenomenon he termed "dye sensitization."[1][3] This discovery revolutionized photography, paving the way for the development of films that could capture a broader spectrum of visible light.[1][3]
The fundamental structure of cyanine dyes consists of two nitrogen-containing heterocyclic nuclei joined by a polymethine chain.[4][5][6] The length of this conjugated chain is a key determinant of the dye's absorption and emission spectra; longer chains result in absorption and emission at longer wavelengths.[4][7] This tunability allows for the rational design of a wide array of fluorescent probes spanning the visible and near-infrared (NIR) spectrum.[4][6]
Core Chemistry and Photophysical Properties
Cyanine dyes are characterized by their high molar extinction coefficients, typically ranging from 150,000 to 300,000 M⁻¹cm⁻¹, and moderate to high quantum yields, which contribute to their intense brightness.[4] Their general structure can be categorized into streptocyanines, hemicyanines, and closed-chain cyanines.[6] Modifications to the heterocyclic rings and the polymethine chain can alter properties such as water solubility, photostability, and reactivity for bioconjugation.[5][6]
Cy2: A Workhorse in the Green Spectrum
Cy2 is a popular cyanine dye that emits in the green region of the visible spectrum.[8] It is intensely fluorescent and highly water-soluble, making it a versatile tool for labeling a wide range of biomolecules.[8] The synthesis of Cy2 typically involves the condensation of quaternized heterocyclic salts.[5][9]
DiC18: A Lipophilic Membrane Probe
DiC18(3), commonly known as DiI, is a lipophilic carbocyanine dye widely used for labeling cell membranes.[10][11] Its two long C18 hydrocarbon chains anchor the molecule within the lipid bilayer, causing it to diffuse laterally and stain the entire cell membrane.[10][11] DiI is weakly fluorescent in aqueous solutions but becomes intensely fluorescent upon incorporation into membranes.[11]
Quantitative Data Summary
The photophysical properties of Cy2 and DiC18 are summarized in the tables below for easy comparison. These values can be influenced by the local environment, such as solvent polarity and binding to biological macromolecules.[6][12]
| Property | Cy2 | Source(s) |
| Absorption Maximum (λmax) | ~489 - 492 nm | [8][13] |
| Emission Maximum (λem) | ~506 - 508 nm | [8][13] |
| Molar Extinction Coefficient (ε) | High (characteristic of cyanines) | [4][14] |
| Quantum Yield (Φ) | Moderate to High | [4] |
| Property | DiC18(3) (DiI) | Source(s) |
| Absorption Maximum (λmax) | ~549 nm (in Methanol) | [15] |
| Emission Maximum (λem) | ~565 nm (in Methanol) | [15] |
| Molar Extinction Coefficient (ε) | ~148,000 M⁻¹cm⁻¹ (in Methanol) | [15] |
| Quantum Yield (Φ) | Moderate | [16] |
Key Applications in Research and Drug Development
The unique properties of cyanine dyes have led to their widespread adoption in various research and drug development applications.
-
Fluorescence Microscopy: Cyanine dye-conjugated antibodies are fundamental tools in immunofluorescence microscopy for visualizing specific proteins and cellular structures.[4] The distinct spectral properties of different cyanine dyes facilitate multiplex imaging.[4]
-
Flow Cytometry: Labeled cells can be identified and sorted based on their fluorescence intensity.
-
In Vivo Imaging: Near-infrared (NIR) emitting cyanine dyes are particularly valuable for in vivo imaging in animal models due to reduced tissue autofluorescence and deeper tissue penetration.[5][17][18]
-
Nucleic Acid Labeling: Cyanine dyes are used to label oligonucleotide probes for techniques like fluorescence in situ hybridization (FISH) and quantitative real-time PCR (qPCR).[5][19]
-
Drug Delivery and Theranostics: Cyanine dyes can be conjugated to drugs or nanoparticles to track their biodistribution and cellular uptake.[18] Some cyanine derivatives also exhibit therapeutic properties, such as in photodynamic therapy.[20]
Detailed Experimental Protocols
Protocol for Immunofluorescent Staining of Cells with a Cy2-Conjugated Secondary Antibody
This protocol outlines the general steps for immunofluorescently labeling a target protein in fixed and permeabilized cells using a primary antibody followed by a Cy2-conjugated secondary antibody.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody (specific to the target protein)
-
Cy2-conjugated Secondary Antibody (specific to the host species of the primary antibody)
-
Antifade Mounting Medium
-
Microscope slides
Procedure:
-
Cell Culture and Fixation:
-
Grow cells to the desired confluency on sterile glass coverslips in a petri dish.
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by incubating with the fixation solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the fixed cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the Cy2-conjugated secondary antibody to its recommended concentration in blocking buffer. Protect the antibody from light.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in a dark, humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Mounting:
-
Carefully remove the coverslips from the dish and mount them onto microscope slides with a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with a filter set appropriate for Cy2 (Excitation: ~490 nm, Emission: ~510 nm).[8]
-
Protocol for Labeling Live Cell Membranes with DiC18(3) (DiI)
This protocol provides a general method for staining the plasma membrane of live cells with DiI.
Materials:
-
Live cells in culture
-
Culture medium (serum-free and complete)
-
DiI stock solution (e.g., 1-2 mg/mL in DMSO or ethanol)[16]
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
Procedure:
-
Prepare Staining Solution:
-
Prepare a working solution of DiI by diluting the stock solution in serum-free culture medium or PBS to a final concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions.
-
-
Cell Staining (Suspension Cells):
-
Centrifuge the cells to obtain a pellet and resuspend them in the DiI working solution at a density of approximately 1 x 10⁶ cells/mL.[21]
-
Incubate the cells for 2-20 minutes at 37°C.[21] The optimal incubation time should be determined empirically.
-
Centrifuge the labeled cells and resuspend the pellet in pre-warmed complete culture medium.
-
Wash the cells two more times by centrifugation and resuspension in complete medium to remove unbound dye.[21]
-
-
Cell Staining (Adherent Cells):
-
Grow adherent cells on coverslips or in culture dishes.
-
Remove the culture medium and wash the cells with PBS.
-
Add the pre-warmed DiI working solution to the cells and incubate for 2-20 minutes at 37°C.[21]
-
Remove the staining solution and wash the cells two to three times with pre-warmed complete culture medium.[21]
-
-
Imaging:
-
The stained cells are now ready for imaging using a fluorescence microscope with a filter set appropriate for DiI (Excitation: ~549 nm, Emission: ~565 nm).[15]
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of cyanine dyes.
References
- 1. benchchem.com [benchchem.com]
- 2. cameo.mfa.org [cameo.mfa.org]
- 3. Cyanine dye | Synthesis, Fluorescence, Photostability | Britannica [britannica.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Cyanine - Wikipedia [en.wikipedia.org]
- 7. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence Digital Image Gallery - Indian Muntjac Deer Skin Fibroblast Cells [micro.magnet.fsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. DiI, lipophilic tracer | AxisPharm [axispharm.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 13. Spectrum [Cy2] | AAT Bioquest [aatbio.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. biotium.com [biotium.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. lifetein.com [lifetein.com]
- 18. crimsonpublishers.com [crimsonpublishers.com]
- 19. Main uses of cyanine dyes | AxisPharm [axispharm.com]
- 20. Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01471A [pubs.rsc.org]
- 21. docs.aatbio.com [docs.aatbio.com]
The Lipophilic Dye DiIC18: A Technical Guide to Cell Membrane Labeling
An In-depth Examination of the Core Mechanism and Practical Application for Researchers, Scientists, and Drug Development Professionals
Introduction
The lipophilic carbocyanine dye, 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate, commonly known as DiIC18(3) or simply DiI, is a cornerstone tool in cellular biology for the fluorescent labeling of plasma membranes. While sometimes referred to with varied nomenclature, the subject of this guide is the widely utilized orange-red fluorescent dye, DiI. This document provides a comprehensive technical overview of its chemical properties, the mechanism by which it integrates into cell membranes, and detailed protocols for its application in research settings.
DiI's utility stems from its lipophilic nature, allowing it to serve as a passive tracer within the lipid bilayer of cell membranes. Its robust fluorescence and high photostability make it an invaluable reagent for a multitude of applications, including cell tracking, neuronal tracing, and the study of membrane dynamics.[1][2][3] This guide will delve into the quantitative aspects of its use and provide standardized experimental workflows to ensure reproducible and accurate results.
Chemical and Physical Properties of DiIC18(3)
DiI is a cationic indocarbocyanine dye characterized by a central polymethine chain linking two indoline rings, each substituted with two long C18 alkyl chains.[4][5] These long hydrocarbon tails are the key to its lipophilicity and membrane-anchoring capabilities. The dye is weakly fluorescent in aqueous environments but exhibits a significant increase in fluorescence quantum yield when incorporated into lipid bilayers.[1][4][6]
| Property | Value | Reference |
| Molecular Formula | C59H97ClN2O4 | [2][3] |
| Molecular Weight | 933.88 g/mol | [2][3] |
| Appearance | Deep red/violet solid/crystal | [2][3][7] |
| Excitation Maximum (in Methanol) | 549 nm | [2][3][7] |
| Emission Maximum (in Methanol) | 565 nm | [2][3][7] |
| Extinction Coefficient (in Methanol) | ~148,000 cm-1 M-1 | [8] |
| Solubility | Soluble in DMSO, DMF, and ethanol | [1][3][7] |
Mechanism of Cell Membrane Labeling
The labeling of cell membranes by DiI is a biophysical process driven by its amphiphilic structure. The two long C18 alkyl chains readily insert themselves into the hydrophobic core of the lipid bilayer, while the charged fluorophore remains positioned at the membrane surface.[4][9] Once inserted, the dye is free to diffuse laterally throughout the plasma membrane, eventually staining the entire cell.[1][2][6] This lateral diffusion is a key feature that allows for uniform labeling of the cell surface.
The fluorescence of DiI is environmentally dependent. In aqueous solutions, the dye molecules tend to aggregate, which quenches their fluorescence. However, when partitioned into the lipid environment of the cell membrane, the dye molecules are more isolated and adopt a conformation that allows for strong fluorescence emission.[1][6]
Experimental Protocols
Precise and consistent labeling with DiI requires careful attention to the preparation of staining solutions and the handling of cells. The following are generalized protocols for adherent and suspension cells.
Preparation of Staining Solutions
-
Stock Solution (1-5 mM): Prepare a stock solution of DiI in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or ethanol.[1] To facilitate dissolution, the solution can be warmed to approximately 55°C and vortexed or sonicated.[10] Store the stock solution in aliquots at -20°C, protected from light.[1][2] Avoid repeated freeze-thaw cycles.[1]
-
Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in a suitable buffer such as serum-free medium, phosphate-buffered saline (PBS), or Hank's Balanced Salt Solution (HBSS).[1] The optimal concentration should be determined empirically for each cell type and application.
Staining Protocol for Adherent Cells
-
Culture adherent cells on sterile coverslips or in culture dishes.
-
Aspirate the culture medium.
-
Gently add the DiI working solution to completely cover the cells.
-
Incubate for 5-30 minutes at 37°C.[1][11] The optimal incubation time may vary.
-
Remove the staining solution and wash the cells two to three times with pre-warmed, complete culture medium.[1][11]
-
The cells are now ready for imaging or further experimental procedures.
Staining Protocol for Suspension Cells
-
Harvest cells by centrifugation (e.g., 400 x g for 4 minutes).[1]
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in the DiI working solution at a density of approximately 1x10^6 cells/mL.[1][5]
-
Centrifuge the stained cells to pellet them.
-
Remove the supernatant and resuspend the cells in fresh, pre-warmed medium.
-
Repeat the wash step at least two more times.[5]
-
Resuspend the final cell pellet in the desired buffer or medium for analysis.
Fixation and Permeabilization
Cells stained with DiI can be fixed with paraformaldehyde (PFA). However, it is not recommended to use alcohol-based fixatives like methanol as they can extract the dye from the membrane.[2][12] If permeabilization is required for subsequent immunostaining, a gentle detergent such as 0.1% Triton X-100 can be used, although this may alter the dye's distribution.[2][10][12]
Quantitative Data Summary
The efficiency and intensity of DiI labeling are dependent on several factors, including dye concentration, cell concentration, and incubation time.
| Parameter | Value/Range | Cell Type/System | Notes | Reference |
| Working Concentration | 1 - 10 µM | Various cell lines | Optimal concentration is cell-type dependent. | [1][13] |
| Incubation Time | 2 - 30 minutes | Various cell lines | Longer times may be needed for neuronal tracing. | [1][11] |
| Labeling Efficiency | 70% - 100% | Extracellular Vesicles (HCT-15) | At 8 µM concentration. | [14][15][16] |
| Diffusion Rate (Living Neurons) | ~6 mm/day | Neurons | Significantly faster than in fixed tissue. | [2] |
| Diffusion Rate (Fixed Neurons) | 0.2 - 0.6 mm/day | Neurons | Slower diffusion in fixed preparations. | [2] |
Applications in Research
The stable and non-toxic nature of DiI labeling makes it suitable for a wide array of research applications:
-
Long-term Cell Tracking: Labeled cells can be tracked for extended periods, both in vitro (up to 4 weeks) and in vivo (up to a year).[2][3]
-
Neuronal Tracing: DiI is extensively used for both anterograde and retrograde labeling of neurons to map neural circuits.[3][4][5]
-
Membrane Dynamics: It is employed in studies of cell fusion, cell adhesion, and cell migration.[2][10]
-
Lipoprotein Labeling: DiI can be used to label and track lipoproteins such as LDL and HDL.[1][2]
-
Cytotoxicity Assays: It can be used to label target cells in cytotoxicity assays.[2]
Considerations and Limitations
-
Dye Aggregation: At high concentrations or in aqueous buffers with divalent cations, DiI can form aggregates, leading to non-uniform staining.[5][17] Filtering the working solution may be beneficial.[5]
-
Dye Transfer: While generally resistant to intercellular transfer, some dye transfer may occur if labeled and unlabeled cells are in close contact, especially if membranes are disrupted.[4]
-
Phototoxicity: Like many fluorescent dyes, prolonged and high-intensity laser illumination can lead to phototoxic effects and alter the spectral properties of the dye.[18]
Conclusion
DiIC18(3) is a powerful and versatile tool for the fluorescent labeling of cell membranes. Its mechanism of action is based on the passive insertion and lateral diffusion of its lipophilic structure within the lipid bilayer. By understanding the chemical properties of the dye and adhering to optimized protocols, researchers can achieve bright, uniform, and stable labeling for a wide range of applications in cell biology and neuroscience. Careful consideration of experimental variables such as dye concentration and incubation time is crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DiI (DiIC18(3)) - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 3. DiI (DiIC18(3)) (A319639) | Antibodies.com [antibodies.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. How do the carbocyanine dyes work? | AAT Bioquest [aatbio.com]
- 7. DiI - Wikipedia [en.wikipedia.org]
- 8. DiIC18(3)-DS [1,1-Dioctadecyl-3,3,3,3-tetramethylindocarbocyanine-5,5-disulfonic acid] | AAT Bioquest [aatbio.com]
- 9. Dialkylcarbocyanine and Dialkylaminostyryl Probes—Section 13.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. biotium.com [biotium.com]
- 11. abbkine.com [abbkine.com]
- 12. DiD (DiIC18(5)) - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 13. apexbt.com [apexbt.com]
- 14. Quantitative assessment of lipophilic membrane dye‐based labelling of extracellular vesicles by nano‐flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative assessment of lipophilic membrane dye-based labelling of extracellular vesicles by nano-flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pathological application of carbocyanine dye-based multicolour imaging of vasculature and associated structures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Alternation of Fluorescent Spectra of Membrane Markers DiI C18(3) and DiI C18(5) Evoked by Laser Illumination - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Hydrophobic Maze: A Technical Guide to Cy2 DiC18 Solubility and Solvent Compatibility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the solubility and solvent compatibility of Cy2 DiC18, a lipophilic carbocyanine dye. While "this compound" is not a standard nomenclature, it implies a carbocyanine dye with a C18 alkyl chain and Cy2-like spectral properties (green fluorescence). This profile closely matches the well-characterized dye DiO (DiOC18(3)) . Therefore, this guide will focus on the properties of DiO as a representative analogue, providing a robust framework for handling this class of fluorescent probes.
Carbocyanine dyes are invaluable tools for labeling membranes and other hydrophobic structures in various biological applications, including cell tracing and studies of membrane dynamics.[1][2][3][4] Their utility, however, is critically dependent on proper handling and dissolution, which can be challenging due to their lipophilic nature. This guide provides a comprehensive overview of solubility data, solvent compatibility, and detailed experimental protocols to ensure successful experimental outcomes.
Core Concepts: Understanding Carbocyanine Dye Solubility
The solubility of long-chain carbocyanine dyes like DiO is governed by their amphiphilic structure. They possess a charged fluorophore headgroup and long, lipophilic alkyl tails.[5] This dual nature dictates their poor solubility in aqueous solutions and high affinity for lipid environments.[1][5] While weakly fluorescent in water, they become intensely fluorescent and photostable when incorporated into lipid bilayers.[1][2]
Quantitative Solubility and Solvent Compatibility
Precise quantitative solubility data for carbocyanine dyes in a wide range of organic solvents is not extensively published in a centralized manner. However, based on product information and scientific literature, a qualitative and semi-quantitative understanding can be established. The following table summarizes the recommended solvents and approximate concentrations for creating stock solutions of DiO and similar long-chain carbocyanine dyes.
| Solvent | Recommended Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | 1-5 mM | A common solvent for creating concentrated stock solutions.[1][2] |
| Dimethylformamide (DMF) | 1-5 mM | Preferred over ethanol by some suppliers for stock solutions.[2] |
| Ethanol | 1-2 mM (~1-2 mg/mL) | Often recommended for cell membrane labeling applications.[1] May require heating to fully dissolve the dye.[1] |
| Vegetable Oil | 1-2 mM | Used for creating ready-to-use solutions for microinjection.[1] Requires heating and sonication for dissolution.[1] |
Note: The final working concentration for cell labeling is typically determined empirically for different cell types and experimental conditions.[2]
Experimental Protocols
Success in using lipophilic carbocyanine dyes hinges on the correct preparation of staining solutions. Below are detailed protocols for dissolving and handling these dyes.
Protocol 1: Preparation of Stock Solutions in Organic Solvents
This protocol is suitable for preparing concentrated stock solutions of DiO for subsequent dilution into aqueous buffers or cell culture media.
-
Reagent Preparation:
-
DiO (DiOC18(3)) solid dye
-
High-purity, anhydrous DMSO, DMF, or ethanol.
-
-
Dissolution Procedure:
-
Bring the vial of solid dye to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of the chosen solvent (DMSO, DMF, or ethanol) to the vial to achieve the desired concentration (e.g., 1-5 mM).
-
Vortex the solution vigorously. Due to the lipophilic nature of the dye, complete dissolution may take time.
-
If the dye does not fully dissolve at room temperature, particularly in ethanol, gentle heating is recommended. Incubate the solution at 55°C with periodic vortexing until the dye is completely solubilized.[1]
-
-
Storage:
Protocol 2: Preparation of Working Solutions for Cell Staining
This protocol describes the dilution of the stock solution for direct application to cells.
-
Reagent Preparation:
-
Prepared DiO stock solution (from Protocol 1).
-
A suitable buffer, such as phosphate-buffered saline (PBS) or a serum-free cell culture medium.
-
-
Dilution Procedure:
-
Dilute the stock solution into the chosen buffer to the final desired working concentration. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µM.
-
It is crucial to vortex the solution immediately and thoroughly after adding the dye stock to prevent the formation of dye aggregates.
-
Logical Workflow for Dye Preparation and Cell Staining
The following diagram illustrates the decision-making process and workflow for preparing and using lipophilic carbocyanine dyes like DiO.
References
- 1. biotium.com [biotium.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are the properties of carbocyanine dyes? | AAT Bioquest [aatbio.com]
- 4. deepdyve.com [deepdyve.com]
- 5. Dialkylcarbocyanine and Dialkylaminostyryl Probes—Section 13.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Photophysical Properties of Cy2 DiC18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy2 DiC18 is a lipophilic, green-emitting fluorescent dye belonging to the cyanine family. Its structure incorporates the Cy2 fluorophore, characterized by a short polymethine bridge, and two C18 alkyl chains (DiC18). These long hydrocarbon chains impart a strong affinity for lipid bilayers, making this compound an excellent probe for staining cell membranes and other lipid-rich structures.[1][2] This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their characterization, and visualizations of its application in common laboratory workflows.
Core Photophysical Properties
The photophysical characteristics of a fluorescent dye determine its suitability for various applications. For this compound, these properties are influenced by its cyanine core structure and the lipophilic DiC18 side chains. The cyanine core dictates the fundamental absorption and emission wavelengths, while the long alkyl chains influence its solubility, aggregation behavior, and interaction with its microenvironment, which can in turn affect its quantum yield and fluorescence lifetime.[1][3]
Quantitative Data Summary
The following table summarizes the key photophysical parameters for the Cy2 fluorophore. It is important to note that specific values for this compound may vary depending on the solvent, local environment (e.g., incorporation into a lipid membrane), and conjugation to other molecules. The DiC18 chains generally lead to reduced fluorescence in aqueous solutions and enhanced fluorescence in non-polar, lipid-rich environments.[1][4]
| Property | Value | Notes |
| Maximum Excitation Wavelength (λex) | ~492 nm | In aqueous buffer.[5][6] |
| Maximum Emission Wavelength (λem) | ~508 nm | In aqueous buffer.[5][6] |
| Molar Extinction Coefficient (ε) | ~30,000 M-1cm-1 | This is a typical value for Cy2; the exact value can vary. |
| Fluorescence Quantum Yield (ΦF) | ~0.13 (estimated) | Estimated to be approximately 7-fold lower than FITC (ΦF ≈ 0.92). The quantum yield is highly dependent on the environment and is generally higher in non-polar environments. |
| Fluorescence Lifetime (τ) | Not available | Typically in the nanosecond range for cyanine dyes.[7][8] |
Experimental Protocols
Accurate characterization of the photophysical properties of this compound is crucial for its effective use. The following are detailed protocols for key experiments.
UV-Visible Absorption Spectroscopy
This protocol outlines the measurement of the absorption spectrum and determination of the molar extinction coefficient.
Objective: To determine the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) of this compound.
Materials:
-
This compound stock solution of known concentration in a suitable solvent (e.g., ethanol or DMSO).
-
Spectrophotometer grade solvent (e.g., ethanol, DMSO, or PBS).
-
Quartz cuvettes (1 cm path length).
-
UV-Vis spectrophotometer.
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the desired solvent. Concentrations should be in the micromolar range to ensure absorbance values are within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the wavelength range for scanning, for example, from 350 nm to 600 nm.
-
Blank the spectrophotometer using a cuvette filled with the same solvent used for the dilutions.
-
Measure the absorbance spectra of each dilution, starting from the most dilute sample.
-
Identify the λmax from the absorbance spectrum of one of the dilutions.
-
Plot a calibration curve of absorbance at λmax versus concentration.
-
Calculate the molar extinction coefficient (ε) from the slope of the calibration curve according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
Fluorescence Spectroscopy
This protocol describes the measurement of the excitation and emission spectra of this compound.
Objective: To determine the maximum excitation (λex) and emission (λem) wavelengths.
Materials:
-
A dilute solution of this compound (absorbance at λmax < 0.1).
-
Spectrofluorometer.
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Place the cuvette with the this compound solution in the sample holder.
-
To measure the emission spectrum:
-
Set the excitation wavelength to the λmax determined from the absorption spectrum (~492 nm).
-
Scan a range of emission wavelengths, for example, from 500 nm to 600 nm.
-
The peak of this spectrum is the λem.
-
-
To measure the excitation spectrum:
-
Set the emission wavelength to the λem determined in the previous step (~508 nm).
-
Scan a range of excitation wavelengths, for example, from 400 nm to 500 nm.
-
The peak of this spectrum should correspond to the λex.
-
Relative Fluorescence Quantum Yield Determination
This protocol details the calculation of the fluorescence quantum yield of this compound relative to a known standard.[9][10][11]
Objective: To determine the fluorescence quantum yield (ΦF) of this compound.
Materials:
-
Solution of this compound with an absorbance of ~0.1 at the excitation wavelength.
-
A solution of a reference standard with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, ΦF = 0.92) with a similar absorbance at the same excitation wavelength.[12]
-
Spectrofluorometer and UV-Vis spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Measure the absorbance of both the this compound solution and the reference standard solution at the chosen excitation wavelength. The absorbance should be low (< 0.1) to avoid inner filter effects.
-
Measure the fluorescence emission spectra of both solutions using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Integrate the area under the emission curves for both the sample (Isample) and the reference (Iref).
-
Calculate the quantum yield of the sample (ΦF,sample) using the following equation:
ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2)
Where:
-
ΦF,ref is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Fluorescence Lifetime Measurement
This protocol describes the measurement of fluorescence lifetime using Time-Correlated Single Photon Counting (TCSPC).[13][14][15][16]
Objective: To determine the fluorescence lifetime (τ) of this compound.
Materials:
-
Dilute solution of this compound.
-
TCSPC system, including a pulsed light source (e.g., a picosecond laser diode at ~490 nm), a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.
Procedure:
-
Prepare a dilute solution of this compound to ensure single photon counting statistics.
-
Set up the TCSPC system. The repetition rate of the pulsed light source should be chosen such that the time between pulses is significantly longer than the expected fluorescence lifetime of the sample.
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Replace the scattering solution with the this compound solution and acquire the fluorescence decay curve.
-
Analyze the decay curve using appropriate software. The data is typically fitted to a single or multi-exponential decay model after deconvolution of the IRF to obtain the fluorescence lifetime(s) (τ).
Visualizations: Workflows and Mechanisms
Membrane Staining with this compound
This compound's lipophilic nature allows it to readily insert into and diffuse within cellular membranes. This process is driven by the hydrophobic effect, where the long C18 alkyl chains minimize their contact with the aqueous environment by partitioning into the lipid bilayer.[1]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. biotium.com [biotium.com]
- 3. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 4. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Spectrum [Cy2] | AAT Bioquest [aatbio.com]
- 7. Fluorescence lifetime properties of near-infrared cyanine dyes in relation to their structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 9. benchchem.com [benchchem.com]
- 10. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
- 11. degruyterbrill.com [degruyterbrill.com]
- 12. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Fluorescence lifetime measurement using TCSPC [bio-protocol.org]
- 14. horiba.com [horiba.com]
- 15. bhu.ac.in [bhu.ac.in]
- 16. Fluorescence lifetime measurement | Hamamatsu Photonics [hamamatsu.com]
An In-depth Technical Guide on the Toxicity of Carbocyanine Dyes in Live Cells
Topic: Is Cy2 DiC18 Toxic to Live Cells? A Technical Evaluation
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the critical question of the toxicity of "this compound" in live-cell applications. Our investigation clarifies that "this compound" is a non-standard nomenclature and likely refers to the widely used green-fluorescent lipophilic carbocyanine dye, DiO (DiOC18(3)) . This document focuses on the toxicological profile of DiO and related long-chain carbocyanine dyes (e.g., DiI).
Introduction and Dye Identification
The query regarding "this compound" toxicity necessitates a clarification of its chemical identity. "Cy2" is a trade name for a different class of cyanine dyes, while "DiC18" refers to the two C18 alkyl chains characteristic of lipophilic carbocyanine tracers. The green-fluorescent dye with these characteristics is commercially known as DiO (3,3'-Dioctadecyloxacarbocyanine Perchlorate) or DiOC18(3). This guide will proceed with the analysis of DiO's toxicity.
Carbocyanine dyes like DiO and its orange-fluorescent counterpart, DiI, are extensively used for labeling cellular membranes in live-cell imaging and tracking studies due to their high fluorescence quantum yield in a lipid environment and their stable incorporation into the plasma membrane. They are generally considered to have low intrinsic toxicity, making them suitable for long-term experiments. However, the interaction of these dyes with excitation light introduces the critical issue of phototoxicity.
Chemical Toxicity (Cytotoxicity in the Absence of Light)
Carbocyanine dyes are generally considered to have low intrinsic cytotoxicity at the concentrations typically used for cell labeling (1-10 µM).
-
Mechanism of Action: These lipophilic dyes insert their long alkyl chains into the lipid bilayer of the cell membrane, where they diffuse laterally. This physical intercalation is the primary mode of labeling and is not known to directly trigger specific toxic signaling pathways at low concentrations.
-
Observed Effects: Studies on various cell types have shown that carbocyanine dyes like DiI do not significantly impair cell proliferation, migration, or differentiation potential. For instance, one study on human adipose-derived stem cells labeled with DiI found no genotoxic or cytotoxic effects up to 72 hours post-labeling.
Phototoxicity: The Primary Concern in Live-Cell Imaging
The major toxicological concern with DiO and other carbocyanine dyes is phototoxicity, which is cell damage induced by the combination of the dye and light.
-
Mechanism of Phototoxicity: When a carbocyanine dye molecule absorbs a photon from the excitation light source, it is promoted to an excited singlet state. It can then transition to an excited triplet state. This long-lived triplet state can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This and other reactive oxygen species (ROS) can cause significant cellular damage.
-
Cellular Consequences of Phototoxicity:
-
Lipid Peroxidation: Since DiO is localized in the cell membrane, the generated ROS can readily attack the polyunsaturated fatty acids in the lipid bilayer, leading to a chain reaction of lipid peroxidation. This compromises membrane integrity and function.
-
Mitochondrial Dysfunction: ROS can damage mitochondrial membranes, leading to a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.
-
Apoptosis and Necrosis: The accumulation of cellular damage triggers programmed cell death (apoptosis) or, in cases of severe damage, necrosis. This is often mediated by the activation of caspase cascades.
-
Data Presentation: Quantitative Analysis of Toxicity
While specific IC50 values for DiO phototoxicity are not widely reported and are highly dependent on experimental conditions (e.g., cell type, light intensity, exposure time), the following tables summarize the qualitative and semi-quantitative findings from the literature on carbocyanine dyes.
Table 1: Summary of Chemical Cytotoxicity of Carbocyanine Dyes
| Dye | Cell Type | Concentration | Incubation Time | Observed Effect |
| DiI | Human Adipose-Derived Stem Cells | Not specified | Up to 72 hours | No significant cytotoxicity, no impairment of proliferation or migration. |
| DiD | Murine Mesenchymal Stem Cells | Not specified | Not specified | No interference with differentiation into chondrocytes. |
Table 2: Summary of Phototoxicity of Carbocyanine and Other Fluorescent Dyes
| Dye | Cell Type | Concentration | Light Source / Wavelength | Observed Effect |
| Indocyanine Green (a cyanine dye) | HeLa Cells | 24 µM | Laser (wavelength not specified) | Phototoxic effect observed at 99 J/cm² after 24 hours.[1] |
| Indocyanine Green | HeLa Cells | 94 µM | Laser (wavelength not specified) | Phototoxic effect observed at 24, 60, and 99 J/cm² after 24 hours.[1] |
| SYTO 13 | Primary Endothelial Cells | Not specified | Fluorescent illumination | Reduction in cell motility.[2] |
| GFP-centrin1 / mCherry-centrin1 | RPE1 Cells | N/A (expressed) | 488 nm / 546 nm light | Fewer cells entered mitosis compared to unlabeled cells. |
Experimental Protocols
To assess the cytotoxicity and phototoxicity of DiO, standard cell-based assays can be employed. Below are detailed protocols for the MTT assay (to measure cell viability) and the Annexin V/Propidium Iodide (PI) assay (to detect apoptosis).
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of DiO. For phototoxicity assessment, have two sets of plates: one kept in the dark and one exposed to the excitation light source for a defined period.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the readings and express the results as a percentage of the viability of the untreated control cells.
Annexin V/PI Assay for Apoptosis
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with DiO with and without light exposure as described for the MTT assay.
-
Cell Harvesting: After the treatment period, harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorescently-conjugated Annexin V and 1 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations: Signaling Pathways and Workflows
Mechanism of DiO-Induced Phototoxicity
The following diagram illustrates the process by which DiO, upon excitation with light, generates reactive oxygen species, leading to lipid peroxidation in the cell membrane.
Caption: Mechanism of DiO-induced phototoxicity.
ROS-Induced Apoptotic Signaling Pathway
The overproduction of ROS due to phototoxicity can initiate the intrinsic pathway of apoptosis. This diagram outlines the key steps in this signaling cascade.
References
Methodological & Application
Application Notes and Protocols for Cy2 DiC18 Staining in Cultured Cells
Introduction
Cy2 DiC18 is a lipophilic cyanine dye designed for fluorescently labeling the plasma membranes of living cells. As a member of the carbocyanine dye family, it integrates into the lipid bilayer, providing stable and long-term labeling.[1][2] Its lipophilic nature arises from two long C18 hydrocarbon chains. Once incorporated into the membrane, the dye diffuses laterally, resulting in uniform labeling of the entire cell surface.[1][2] The fluorescence of these dyes is significantly enhanced in a hydrophobic environment like the cell membrane compared to in aqueous solution.[2]
This characteristic makes this compound and similar dyes invaluable tools for researchers in cell biology and drug development. Key applications include cell tracking in culture or in vivo, monitoring cell migration, assessing cell fusion or adhesion, and studying membrane dynamics.[3] The staining is generally non-toxic and can be retained in cells for extended periods, even being passed to daughter cells upon cell division, which allows for proliferation tracking.[3] Stained cells can also be fixed with formaldehyde for further analysis.[3]
This document provides a detailed protocol for staining both suspension and adherent cultured cells with this compound, along with key data and technical considerations for successful application.
Data Presentation
Photophysical Properties
The spectral properties of Cy2 position it within the green fluorescence channel, making it compatible with standard FITC filter sets.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~492 nm | [4] |
| Emission Maximum (λem) | ~508 nm | [4] |
| Common Filter Set | FITC | [1] |
| Fluorescence Color | Green | [1] |
Recommended Staining Parameters
Successful and reproducible staining depends on optimizing dye concentration and incubation time for the specific cell type. The following table provides recommended starting parameters.
| Parameter | Recommended Range | Notes | Reference | | :--- | :--- | :--- | | Stock Solution | | | | | Solvent | DMSO or Ethanol | High-quality, anhydrous solvent is recommended. |[1][2][5] | | Concentration | 1-5 mM | Store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles. |[1][2][6] | | Working Solution | | | | | Diluent | Serum-free medium, PBS, or HBSS | Serum proteins can bind the dye, reducing its effective concentration. |[2][6] | | Concentration | 1-10 µM | Optimal concentration is cell-type dependent and should be determined empirically. |[2][3] | | Incubation | | | | | Temperature | 37°C | Incubation at physiological temperatures facilitates rapid dye incorporation. |[1][2][3] | | Duration | 2-20 minutes | Start with 20 minutes and optimize as needed for uniform labeling. |[1][2][3] |
Experimental Workflow
The following diagram outlines the general workflow for staining cultured cells with this compound.
Experimental Protocols
Reagent Preparation
1.1. This compound Stock Solution (1-5 mM)
-
Prepare the stock solution by dissolving the lyophilized this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) or ethanol to a final concentration of 1-5 mM.[1][2]
-
Vortex briefly to ensure the dye is fully dissolved. Gentle warming (up to 55°C) can aid dissolution if necessary.[3]
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
1.2. This compound Working Solution (1-10 µM)
-
On the day of the experiment, pre-warm a suitable buffer such as serum-free culture medium, phosphate-buffered saline (PBS), or Hanks' Balanced Salt Solution (HBSS) to 37°C.[2]
-
Dilute the stock solution into the pre-warmed buffer to a final working concentration of 1-10 µM.[2][3] The optimal concentration must be determined empirically for each cell type. A good starting point is 5 µM.
-
It is recommended to prepare only enough working solution for immediate use, as it is not stable for long periods.[7]
Staining Protocol for Adherent Cells
-
2.1. Plate cells on sterile glass coverslips or in glass-bottom dishes and culture until they reach the desired confluency.[2][7] High-density cultures may result in increased background staining.[7]
-
2.2. Aspirate the culture medium from the cells.
-
2.3. Gently wash the cells once with pre-warmed (37°C) serum-free medium or PBS to remove any residual serum.[7]
-
2.4. Add a sufficient volume of the this compound working solution to completely cover the cells.[3]
-
2.5. Incubate the cells for 2-20 minutes at 37°C, protected from light.[1][2] The optimal time will vary by cell type; start with a 20-minute incubation and optimize as needed for uniform labeling.[1][3]
-
2.6. Aspirate the staining solution.
-
2.7. Wash the cells two to three times with pre-warmed complete growth medium or PBS. For each wash, cover the cells with the medium, incubate for 5-10 minutes, and then aspirate.[1][3]
-
2.8. The cells are now ready for imaging. They can be imaged in fresh culture medium or PBS.[3]
Staining Protocol for Suspension Cells
-
3.1. Harvest cells and centrifuge at a low speed (e.g., 1000-1500 rpm) for 5 minutes.[1][2]
-
3.2. Resuspend the cell pellet in pre-warmed (37°C) serum-free medium or PBS to a density of approximately 1 x 10⁶ cells/mL.[1][2]
-
3.3. Add the this compound stock solution to the cell suspension to achieve the desired final working concentration (1-10 µM). Mix well by gentle pipetting.[6]
-
3.4. Incubate the cell suspension for 2-20 minutes at 37°C, protected from light.[1][2]
-
3.5. Centrifuge the labeled cells at 1000-1500 rpm for 5 minutes.[1][2]
-
3.6. Remove the supernatant and gently resuspend the cell pellet in pre-warmed complete growth medium.[1][2]
-
3.7. Repeat the wash steps (centrifugation and resuspension) two more times to ensure complete removal of unbound dye.[1][2][6]
-
3.8. After the final wash, resuspend the cells in fresh medium for analysis by flow cytometry or for seeding onto slides for fluorescence microscopy.
Important Considerations and Optimization
-
Cell Viability: While carbocyanine dyes generally exhibit low cytotoxicity, it is crucial to optimize the dye concentration and incubation time. High concentrations or prolonged exposure can affect cell viability.
-
Uniformity: To achieve uniform labeling, ensure rapid and homogeneous mixing of the dye with the cell suspension. For adherent cells, gently agitate the dish after adding the working solution.
-
Fixation: Cells stained with this compound can be fixed post-staining with formaldehyde-based fixatives.[3] However, avoid using detergents like Triton X-100 for permeabilization if only membrane staining is desired, as this can disrupt the lipid bilayer and affect the staining pattern.[5]
-
Dye Internalization: In live cells cultured for several hours post-staining, the labeled membrane may be internalized through endocytosis, resulting in the appearance of fluorescent intracellular vesicles.[3] For experiments requiring exclusive plasma membrane labeling, imaging should be performed shortly after staining.
-
Troubleshooting: If staining is weak or uneven, consider increasing the dye concentration or incubation time. If the background is high, ensure thorough washing and consider reducing the dye concentration or staining in a serum-free medium.[8] Confluent cell layers may also contribute to higher background.[7]
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. biotium.com [biotium.com]
- 4. CY2-Dise(diso3) | 1103519-18-1 | Benchchem [benchchem.com]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. interchim.fr [interchim.fr]
- 7. Membrane labeling protocol for live-cell applications [abberior.rocks]
- 8. Fluorescent labeling of dendritic spines in cell cultures with the carbocyanine dye “DiI” - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neuronal Tracing with Cy2 DiC18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy2 DiC18 is a lipophilic carbocyanine dye used for anterograde and retrograde neuronal tracing in both living and fixed tissues. As a member of the carbocyanine dye family, which includes well-known tracers like DiI, DiO, and DiD, this compound offers a powerful method for elucidating neuronal morphology and connectivity. This document provides detailed application notes and protocols for the effective use of this compound.
Disclaimer: The specific dye "this compound" is not widely cited in the literature. However, based on its nomenclature ("Cy2" suggesting a green-fluorescing cyanine dye and "DiC18" indicating the dioctadecyl aliphatic chains), its properties and applications are considered analogous to the green-emitting carbocyanine dye, DiO (3,3'-dioctadecyloxacarbocyanine perchlorate). The following protocols and data are based on established methodologies for DiO and other similar carbocyanine dyes.
Carbocyanine dyes are weakly fluorescent in aqueous environments but become intensely fluorescent upon incorporation into lipid-rich membranes.[1] The mechanism of tracing relies on the lateral diffusion of the dye within the neuronal plasma membrane, allowing for the complete labeling of a neuron's soma, dendrites, and axons.[2][3][4][5] This transport is bidirectional and does not depend on active axonal transport mechanisms, making these dyes effective in fixed tissues.[2][3][4]
Properties and Comparison of Lipophilic Tracers
This compound, like other carbocyanine dyes, is an invaluable tool for multi-color neuronal tracing experiments. The choice of dye depends on the specific experimental needs, including the desired emission spectrum and diffusion properties.
| Property | This compound (assumed DiO) | DiI (Red) | DiD (Far-Red) |
| Excitation Max | ~484 nm | ~549 nm | ~644 nm |
| Emission Max | ~501 nm | ~565 nm | ~665 nm |
| Color | Green | Red | Far-Red |
| Diffusion Rate in Fixed Tissue | Slow | Moderate to Fast | Fast |
| Diffusion Rate in Live Tissue | Slower than DiI | ~6 mm/day[6] | Faster than DiI |
| Primary Application | Anterograde and retrograde tracing | Anterograde and retrograde tracing | Anterograde and retrograde tracing |
Note: Diffusion rates are highly dependent on tissue type, fixation parameters, and incubation temperature. DiO and other green-emitting dyes have been reported to diffuse slower in fixed tissue compared to red-emitting dyes like DiI.[7][8]
Mechanism of Neuronal Tracing
The lipophilic nature of this compound is central to its function as a neuronal tracer. The dye inserts its long aliphatic chains into the lipid bilayer of the cell membrane at the site of application. From there, it diffuses laterally throughout the continuous membrane of the neuron, eventually labeling the entire cell, including fine dendritic spines and axonal terminals.
Experimental Protocols
Protocol 1: Neuronal Tracing in Fixed Tissue
This protocol is suitable for tracing neuronal pathways in post-mortem tissue blocks.
Materials:
-
This compound (solid crystals)
-
4% Paraformaldehyde (PFA) in 0.1 M Phosphate Buffer (PB), pH 7.4
-
0.1 M Phosphate Buffer (PB)
-
Vibratome or cryostat
-
Fine forceps or insect pins
-
Mounting medium (aqueous, non-glycerol based)
Workflow for Fixed Tissue Labeling:
Procedure:
-
Tissue Fixation: Perfuse the animal with 4% PFA in 0.1 M PB. Dissect the brain or desired tissue and post-fix in 4% PFA for 2-24 hours at 4°C. The quality of fixation is critical; over-fixation can impede dye diffusion, while under-fixation can lead to tissue degradation.[1] For some applications, a lower PFA concentration (e.g., 1.5-2.0%) may yield better results.[1][3]
-
Dye Application:
-
Place the fixed tissue block in a dish containing 0.1 M PB.
-
Using fine forceps or an insect pin, carefully make a small insertion into the region of interest.
-
Place a small crystal of this compound into the insertion. Ensure the crystal is firmly embedded.
-
-
Incubation:
-
Transfer the tissue block into a light-proof container filled with 4% PFA.
-
Incubate at 37°C for an extended period. Diffusion in fixed tissue is slow, and incubation can range from several weeks to months depending on the desired tracing distance.[9]
-
The incubation solution should be changed periodically.
-
-
Sectioning:
-
After incubation, wash the tissue block thoroughly in 0.1 M PB.
-
Section the tissue using a vibratome (50-100 µm) or a cryostat. If using a cryostat, be aware that this may cause some dye leakage.[9]
-
-
Mounting and Imaging:
-
Mount the sections on gelatin-coated slides using an aqueous mounting medium. Avoid glycerol-based media as they can extract the dye.[9]
-
Image the labeled neurons using a fluorescence microscope with appropriate filters for Cy2/DiO (Excitation: ~484 nm, Emission: ~501 nm).
-
Protocol 2: Labeling of Cultured Neurons
This protocol is for labeling neurons in dissociated cell cultures.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in ethanol or DMSO)
-
Cultured neurons on coverslips
-
Phosphate-Buffered Saline (PBS)
-
2-4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
Procedure:
-
Fixation: Fix the cultured neurons with 2-4% PFA in PBS for 15-20 minutes at room temperature. A 2% PFA solution often provides a good balance between cell preservation and dye diffusion.[3]
-
Washing: Gently wash the coverslips three times with PBS.
-
Dye Application (Crystal Method):
-
Aspirate the PBS from the coverslip.
-
Using fine forceps, carefully place a few small crystals of this compound onto the coverslip, near the neurons of interest but not directly on them.
-
-
Dye Application (Solution Method):
-
Prepare a working solution of this compound by diluting the stock solution in culture medium or PBS to a final concentration of 1-5 µg/mL.
-
Incubate the fixed cells with the dye solution for 20-60 minutes at 37°C.
-
-
Incubation for Diffusion:
-
Add fresh PBS to the culture dish.
-
Incubate the coverslips in the dark at 37°C for 24-72 hours to allow for dye diffusion throughout the neurons.
-
-
Mounting and Imaging:
-
Gently wash the coverslips with PBS to remove excess dye.
-
Mount the coverslips onto microscope slides using an aqueous mounting medium.
-
Image using a fluorescence microscope with the appropriate filter set.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Weak Labeling | Insufficient incubation time. | Increase incubation time, especially for fixed tissue. |
| Over-fixation of tissue. | Reduce fixation time or PFA concentration. | |
| Dye crystal dislodged. | Ensure the dye crystal is securely placed in the tissue. | |
| High Background/Non-specific Labeling | Excess dye crystals. | Use smaller crystals and wash thoroughly after incubation. |
| Dye leakage during sectioning/mounting. | Use a vibratome instead of a cryostat. Use an aqueous, non-glycerol mounting medium.[9] | |
| Dispersion of dye crystals in the incubation solution.[9][10] | Ensure crystals are embedded and not loose in the solution. Change the incubation solution periodically. | |
| Signal Fades Quickly (Photobleaching) | Prolonged exposure to excitation light. | Minimize light exposure. Use an anti-fade mounting medium. Acquire images efficiently. |
| Dye Washes Out During Immunostaining | Permeabilization step (e.g., with Triton X-100) removes the lipophilic dye. | Avoid permeabilization if possible. Alternatively, use a fixable analog of the dye (e.g., CM-DiI) which covalently binds to cellular proteins.[11] |
Advanced Techniques
-
Multi-Color Labeling: Use this compound in combination with other carbocyanine dyes with different emission spectra (e.g., DiI, DiD) to trace multiple neuronal pathways simultaneously in the same preparation.
-
DiOlistic Labeling: For dense labeling of neurons in a specific area, a "gene gun" can be used to ballistically deliver microparticles coated with this compound onto the tissue.[1][11]
-
Compatibility with Tissue Clearing: While traditional clearing methods that remove lipids will also remove carbocyanine dyes, some modified techniques and fixable dye analogs (e.g., CM-DiI) have shown compatibility with certain clearing protocols like CLARITY.[12]
By following these guidelines and protocols, researchers can effectively utilize this compound for detailed morphological analysis and tract tracing, contributing to a deeper understanding of neuronal circuits in both health and disease.
References
- 1. DiOlistic labeling in fixed brain slices: phenotype, morphology and dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent labeling of dendritic spines in cell cultures with the carbocyanine dye “DiI” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dil and diO: versatile fluorescent dyes for neuronal labelling and pathway tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Student’s Guide to Neural Circuit Tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of commonly used retrograde tracers in rat spinal motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diffusion and imaging properties of three new lipophilic tracers, NeuroVue ™ Maroon, NeuroVue ™ Red and NeuroVue ™ Green and their use for double and triple labeling of neuronal profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histological Methods for ex vivo Axon Tracing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. DiOlistic Labeling of Neurons in Tissue Slices: A Qualitative and Quantitative Analysis of Methodological Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CLARITY-compatible lipophilic dyes for electrode marking and neuronal tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cy2 DiC18 Labeling of Extracellular Vesicles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular vesicles (EVs) are nanoscale, lipid bilayer-enclosed particles released by virtually all cell types that play a crucial role in intercellular communication.[1][2] The ability to accurately label and track EVs is essential for understanding their biodistribution, cellular uptake, and functional effects in vitro and in vivo.[3][4] Lipophilic dyes, which intercalate into the lipid membrane of EVs, are a common tool for fluorescently labeling the entire EV population.[1][5]
This document provides detailed application notes and protocols for the use of Cy2 DiC18, a lipophilic carbocyanine dye, for labeling extracellular vesicles. This compound is analogous to other long-chain dialkylcarbocyanine dyes like DiO and DiI, exhibiting green fluorescence.[6][7][8] These dyes possess long C18 alkyl chains that anchor the fluorophore within the lipid bilayer of EVs.[6]
A critical consideration when using lipophilic dyes is their propensity to form aggregates or micelles, which can be mistaken for labeled EVs and lead to false-positive results.[9][10] Therefore, rigorous post-labeling purification to remove excess, unbound dye is paramount for accurate downstream analysis.[1]
Product Information
Product Name: this compound (1,1'-Dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine)
Appearance: Green solid
Molecular Formula: C₅₃H₈₅N₂O₄S (Note: This is an approximation based on similar dyes, the exact formula may vary)
Excitation/Emission (nm): ~484/501 (in methanol)
Storage: Store at -20°C, protected from light.
Key Applications
-
EV Uptake and Internalization Studies: Visualize and quantify the uptake of labeled EVs by recipient cells using fluorescence microscopy or flow cytometry.[4][5]
-
In Vivo Biodistribution and Targeting: Track the systemic distribution and accumulation of labeled EVs in animal models.[11][12]
-
EV-Cell Fusion and Cargo Delivery: Monitor the fusion of EVs with target cell membranes and the subsequent delivery of their cargo.
-
High-Resolution Imaging: Utilize labeled EVs for advanced imaging techniques such as super-resolution microscopy.[7]
Experimental Protocols
Protocol 1: Labeling of Isolated Extracellular Vesicles
This protocol describes the direct labeling of a pre-isolated EV population.
Materials:
-
Isolated extracellular vesicles (e.g., via ultracentrifugation, size-exclusion chromatography, or precipitation)
-
This compound stock solution (1 mM in DMSO or ethanol)
-
Phosphate-buffered saline (PBS), sterile-filtered
-
EV-depleted fetal bovine serum (FBS) or bovine serum albumin (BSA) (optional, for quenching)
-
Size-exclusion chromatography (SEC) columns or other purification systems for removing unbound dye.
Procedure:
-
Prepare this compound Working Solution: Dilute the 1 mM stock solution of this compound in sterile PBS to a final working concentration. A typical starting concentration is 1-10 µM. The optimal concentration should be determined empirically.
-
Incubation: Add the this compound working solution to the isolated EV suspension. A common starting ratio is 1 µL of 1 µM dye solution for every 10-100 µg of EV protein.
-
Incubate the mixture for 15-30 minutes at 37°C. Gently mix the suspension every 5-10 minutes to ensure homogenous labeling.
-
Stop the Labeling Reaction (Optional): To sequester excess unbound dye, add an equal volume of EV-depleted FBS or a solution of 1% BSA in PBS and incubate for an additional 5-10 minutes.[1]
-
Purification of Labeled EVs: It is critical to remove any free dye aggregates. Use a method such as:
-
Size-Exclusion Chromatography (SEC): This is a highly recommended method. Apply the labeling mixture to an SEC column and collect the fractions corresponding to the size of your EVs.
-
Ultrafiltration: Use a centrifugal filter device (e.g., 100 kDa MWCO) to wash the labeled EVs with PBS.
-
Ultracentrifugation: Pellet the labeled EVs by ultracentrifugation, remove the supernatant containing the free dye, and resuspend the pellet in fresh PBS. This method may be less efficient at removing smaller dye aggregates.
-
-
Characterization of Labeled EVs: Before use in downstream applications, it is advisable to characterize the labeled EVs to ensure that the labeling process has not significantly altered their size, concentration, or morphology. Techniques such as Nanoparticle Tracking Analysis (NTA) can be used.[13]
-
Storage: Store the labeled EVs at 4°C for short-term use (up to 24 hours) or at -80°C for long-term storage.
Protocol 2: Labeling of EV-Producing Cells
This protocol involves labeling the parent cells, after which the secreted EVs will carry the fluorescent label.
Materials:
-
Cultured cells that produce EVs
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (1 mM in DMSO or ethanol)
-
PBS, sterile
Procedure:
-
Cell Preparation: Plate the EV-producing cells at an appropriate density and allow them to adhere overnight.
-
Prepare Staining Solution: Dilute the this compound stock solution in serum-free medium to a final concentration of 1-5 µM.
-
Cell Staining:
-
Wash the cells once with sterile PBS.
-
Add the staining solution to the cells and incubate for 10-20 minutes at 37°C in a CO₂ incubator.
-
-
Wash Cells: Remove the staining solution and wash the cells three times with sterile PBS to remove excess dye.
-
EV Collection: Replace the PBS with fresh complete culture medium (preferably with EV-depleted serum) and culture the cells for 24-72 hours to collect the labeled EVs.
-
Isolate Labeled EVs: Isolate the fluorescently labeled EVs from the cell culture supernatant using your standard EV isolation protocol.
Data Presentation
Table 1: Recommended Starting Parameters for this compound Labeling of Isolated EVs
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 10 µM | Optimal concentration should be titrated to maximize signal and minimize aggregation. |
| EV Protein Amount | 10 - 100 µg | Adjust dye volume proportionally for different amounts of EVs. |
| Incubation Time | 15 - 30 minutes | Longer incubation times may not necessarily improve labeling efficiency and could increase aggregation. |
| Incubation Temperature | 37°C | Room temperature can also be used, but may require longer incubation times. |
| Post-Labeling Purification | SEC, Ultrafiltration | SEC is highly recommended for efficient removal of dye aggregates.[1] |
Table 2: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Insufficient dye concentration or incubation time. | Increase dye concentration or incubation time incrementally. |
| Poor EV quality. | Ensure the integrity of your isolated EVs. | |
| High Background/False Positives | Incomplete removal of unbound dye aggregates. | Optimize the post-labeling purification step. Use SEC for best results. |
| Dye concentration is too high. | Reduce the working concentration of this compound. | |
| Altered EV Size/Concentration | Harsh labeling or purification conditions. | Use gentle mixing during incubation. Avoid harsh centrifugation steps. |
| Dye-induced EV fusion or aggregation.[9] | Titrate the dye concentration to the lowest effective level. |
Visualizations
Caption: Workflow for labeling isolated extracellular vesicles with this compound.
Caption: Putative pathways for the uptake of labeled EVs by recipient cells.
Conclusion
This compound is a valuable tool for the fluorescent labeling of extracellular vesicles. Successful and reliable results hinge on the careful optimization of the labeling protocol and, most importantly, the thorough removal of unbound dye to prevent experimental artifacts. By following the detailed protocols and considering the potential challenges outlined in these application notes, researchers can effectively utilize this compound to gain deeper insights into the biological roles of extracellular vesicles.
References
- 1. To Dye or Not to Dye: Labelling Extracellular Vesicles (and Everything Else Unfortunately) with Lipophilic Dyes [izon.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent labeling of extracellular vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uptake of Fluorescent Labeled Small Extracellular Vesicles In Vitro and in Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Labeling of Vesicles with Lipophilic Fluorescent Dyes via the Salt-Change Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. ru.lumiprobe.com [ru.lumiprobe.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Fluorescent Labeling of Small Extracellular Vesicles (EVs) Isolated from Conditioned Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescent Labeling of Small Extracellular Vesicles (EVs) Isolated from Conditioned Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Live Cell Imaging with DiD (DiIC18(5))
A Note on Nomenclature: The lipophilic carbocyanine dye frequently used for far-red live-cell imaging is commercially known as DiD , which stands for 1,1'-dioctadecyl-3,3,3',3'-tetramethylindodicarbocyanine. It is also referred to as DiIC18(5) . The term "Cy2" refers to a different cyanine dye that emits green fluorescence and is spectrally distinct from DiD. This document pertains to the far-red fluorescent dye, DiD.
Introduction
DiD is a lipophilic carbocyanine dye widely employed for labeling the plasma membrane of living cells.[1] Its long aliphatic chains anchor the molecule within the lipid bilayer, allowing it to diffuse laterally and stain the entire cell surface.[1][2] DiD is weakly fluorescent in aqueous environments but exhibits a significant increase in fluorescence intensity upon incorporation into the cell membrane.[1][2] Its excitation and emission spectra in the far-red region of the spectrum minimize interference from cellular autofluorescence, making it an ideal probe for long-term cell tracking and multicolor imaging studies.[2][3] This dye is generally well-retained in the cell membrane and has low cytotoxicity at working concentrations, making it suitable for a variety of applications in live cell imaging.[3][4]
Applications
DiD is a versatile tool for researchers in cell biology, immunology, neuroscience, and drug development. Key applications include:
-
Live Cell Tracking: Following the movement and fate of individual cells or cell populations in culture or in vivo.[3][5]
-
Cell-Cell Interactions: Studying processes such as cell fusion, adhesion, and migration.[4][5]
-
Membrane Dynamics: Investigating the properties of the plasma membrane.
-
In Vivo Imaging: Tracking transplanted cells in animal models due to the deep tissue penetration of far-red light.[3]
-
Multicolor Imaging: Combining with other fluorophores that emit in different spectral regions (e.g., GFP, FITC) for simultaneous visualization of multiple cellular components or processes.[2][3]
Quantitative Data
The following table summarizes the key properties of DiD:
| Property | Value | Reference(s) |
| Excitation Maximum (in MeOH) | 644 nm | [2][6] |
| Emission Maximum (in MeOH) | 663 nm | [2] |
| Molecular Formula | C67H103ClN2O3S | [7] |
| Molecular Weight | 1052.1 g/mol | [7] |
| Solubility | Soluble in DMSO, ethanol, and DMF | |
| Recommended Laser Line | 633 nm (He-Ne) or 640 nm (diode) | [2][5] |
| Common Filter Set | Cy5 or similar far-red filter sets | [8] |
Experimental Protocols
Preparation of Staining Solution
a. Stock Solution (1-5 mM): Dissolve the DiD solid in high-quality, anhydrous dimethyl sulfoxide (DMSO) or ethanol to create a 1-5 mM stock solution.[2][9] For example, to make a 1 mM stock solution, dissolve 1.05 mg of DiD (MW = 1052.1) in 1 mL of DMSO. Mix thoroughly by vortexing.
b. Working Solution (1-5 µM): Dilute the stock solution into a suitable buffer or serum-free medium to a final working concentration of 1-5 µM.[9] The optimal concentration should be determined empirically for each cell type and experimental condition. It is recommended to test a range of concentrations to achieve optimal staining with minimal cytotoxicity.[2]
Important Considerations:
-
DiD stock solutions should be stored at -20°C, protected from light.[6][7] Avoid repeated freeze-thaw cycles.[9]
-
The working solution should be prepared fresh for each experiment.[10]
-
High concentrations of the dye can be toxic to cells.[8]
Staining Protocol for Cells in Suspension
This protocol is suitable for non-adherent cells or cells that have been detached for passaging or analysis.
Caption: Workflow for staining suspension cells with DiD.
Methodology:
-
Cell Preparation: Resuspend cells at a density of 1 x 10^6 cells/mL in a serum-free culture medium or a suitable buffer like Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).[4][9] The presence of serum can interfere with the staining efficiency.
-
Staining: Add the DiD working solution to the cell suspension. A typical starting concentration is 5 µL of a 1 mM stock solution per 1 mL of cell suspension (final concentration of 5 µM).[4][11] Mix gently by pipetting.
-
Incubation: Incubate the cells for 2 to 20 minutes at 37°C, protected from light.[2][9] The optimal incubation time can vary depending on the cell type and should be determined experimentally.[2]
-
Washing: a. Centrifuge the labeled cells at 1000-1500 rpm for 5 minutes.[2][9] b. Carefully remove the supernatant containing the excess dye. c. Gently resuspend the cell pellet in pre-warmed (37°C) complete growth medium (containing serum).[2][9] d. Repeat the centrifugation and resuspension steps two more times to ensure the removal of all unbound dye.[2][9]
-
Imaging: The cells are now ready for imaging using a fluorescence microscope equipped with appropriate filters for far-red fluorescence.
Staining Protocol for Adherent Cells
This protocol is designed for cells grown in monolayers on coverslips or in culture dishes.
Caption: Workflow for staining adherent cells with DiD.
Methodology:
-
Cell Preparation: Culture adherent cells on sterile glass coverslips or in imaging-compatible dishes to the desired confluency.
-
Staining: a. Prepare the DiD working solution in serum-free medium.[4] b. Aspirate the growth medium from the cells. c. Add a sufficient volume of the DiD working solution to completely cover the cell monolayer.[2][4] d. Incubate for 2 to 20 minutes at 37°C, protected from light.[2][9] The optimal time should be determined empirically.
-
Washing: a. Aspirate the staining solution. b. Wash the cells two to three times with pre-warmed complete growth medium.[2] For each wash, add the medium, incubate for 5-10 minutes, and then remove it.[9]
-
Imaging: Add fresh, pre-warmed complete growth medium to the cells. The cells are now ready for live imaging.
Post-Staining Procedures
Fixation: If required, cells stained with DiD can be fixed with 4% paraformaldehyde (PFA) in PBS.[5][7] It is generally not recommended to use methanol or other organic solvents for fixation as they can extract the dye from the membrane.[6]
Permeabilization: Permeabilization with detergents like Triton X-100 is generally not recommended as it can disrupt the membrane and affect the localization of DiD.[5][6] If permeabilization is necessary for subsequent immunostaining, it should be performed cautiously, and the potential for altered dye distribution should be considered.
Signaling Pathway Visualization
DiD is primarily a membrane tracer and does not directly participate in or report on specific signaling pathways. However, it is an invaluable tool for tracking cells that are involved in signaling processes, such as immune cell migration to a site of inflammation or the interaction between a drug-carrying liposome and a target cell.
The following diagram illustrates the logical relationship of using DiD to track a cell that is responding to a chemotactic signal.
Caption: DiD as a tracer for a migrating cell in a signaling context.
References
- 1. Tracers for Membrane Labeling—Section 14.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Long-term and non-invasive in vivo tracking of DiD dye-labeled human hepatic progenitors in chronic liver disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 5. apexbt.com [apexbt.com]
- 6. DiD (DiIC18(5)) - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 7. abbkine.com [abbkine.com]
- 8. real-research.com [real-research.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. apexbt.com [apexbt.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Protocol for Fluorescent Labeling of Liposomes with Carbocyanine Dyes
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile nanocarriers for drug delivery, and fluorescent labeling is a crucial technique for their visualization and tracking in vitro and in vivo.[1] Carbocyanine dyes, such as DiO, DiI, and DiD, are lipophilic fluorescent probes commonly used to label the lipid bilayer of liposomes.[2] These dyes readily insert into the lipid membrane due to their long alkyl chains, providing a stable and robust method for fluorescently tagging liposomes. This document provides a detailed protocol for labeling pre-formed liposomes with a generic DiC-type carbocyanine dye, along with methods for purification and characterization.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the successful labeling of liposomes with carbocyanine dyes. These values are indicative and may require optimization depending on the specific liposome formulation and experimental goals.
| Parameter | Typical Range | Unit | Notes |
| Liposome Concentration | 1 - 10 | mg/mL (total lipid) | Higher concentrations can facilitate more efficient labeling. |
| Dye Stock Concentration | 1 - 5 | mM | Typically prepared in ethanol or DMSO. |
| Final Dye Concentration | 1 - 10 | µM | The optimal concentration should be determined empirically to avoid self-quenching. |
| Dye-to-Lipid Molar Ratio | 0.1 - 1.0 | mol% | A lower ratio is often preferred to minimize potential effects on membrane properties. |
| Incubation Time | 10 - 60 | minutes | Longer times may be needed for complete dye incorporation. |
| Incubation Temperature | Room Temperature to 37 | °C | Should be above the phase transition temperature (Tm) of the lipids. |
Experimental Protocols
This section details the step-by-step procedure for labeling pre-formed liposomes with a carbocyanine dye, followed by purification to remove unincorporated dye.
Materials
-
Pre-formed liposomes in an aqueous buffer (e.g., PBS)
-
Carbocyanine dye (e.g., DiO, DiI, DiD) stock solution (1 mM in ethanol or DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size exclusion chromatography (SEC) column (e.g., Sephadex G-25 or similar)[3]
-
Vortex mixer
-
Spectrofluorometer
Protocol for Labeling Pre-formed Liposomes
-
Prepare Dye Solution: Dilute the carbocyanine dye stock solution in an aqueous buffer. For example, rapidly mix 2 µL of a 1 mM dye stock with 100 µL of deionized water and vortex for 10 seconds.[4]
-
Combine Liposomes and Dye: Add the diluted dye solution to the pre-formed liposome suspension. A typical starting point is to add the dye solution to an equal volume of the liposome dispersion.[4] The final dye concentration should be in the low micromolar range to prevent the formation of dye aggregates.[5]
-
Incubate: Vortex the mixture for 10-30 seconds to ensure thorough mixing and facilitate dye insertion into the lipid membranes.[4] Incubate the mixture for 10-60 minutes at a temperature above the phase transition temperature of the lipids, protected from light.
-
Purification (Removal of Unincorporated Dye): It is crucial to remove any free dye, as it can lead to artifacts in downstream applications.[6] Size exclusion chromatography is a common and effective method.[3]
-
Equilibrate a size exclusion column with PBS.
-
Carefully load the liposome-dye mixture onto the top of the column.
-
Elute the liposomes with PBS. The labeled liposomes will elute in the void volume, while the smaller, unincorporated dye molecules will be retained by the column matrix and elute later.
-
Collect the fractions containing the fluorescently labeled liposomes. The first colored/fluorescent band to elute will be the labeled liposomes.
-
Characterization of Labeled Liposomes
After labeling and purification, it is important to characterize the liposomes to ensure that the labeling process has not adversely affected their physicochemical properties.
-
Size and Zeta Potential: Measure the hydrodynamic diameter and zeta potential of the labeled liposomes using Dynamic Light Scattering (DLS).[7] Compare these values to the unlabeled liposomes to check for any significant changes.
-
Labeling Efficiency: The amount of dye incorporated into the liposomes can be quantified.
-
Disrupt a known amount of labeled liposomes by adding a detergent (e.g., 0.1% Triton X-100).[3]
-
Measure the fluorescence intensity using a spectrofluorometer.
-
Compare the fluorescence to a standard curve of the free dye in the same detergent-containing buffer to determine the concentration of the incorporated dye.[3]
-
Visualizations
Experimental Workflow for Liposome Labeling
Caption: Workflow for labeling pre-formed liposomes with a carbocyanine dye.
Logical Relationship of Key Parameters
Caption: Key parameters influencing the outcome of liposome labeling.
References
- 1. Determination of the Subcellular Distribution of Fluorescently Labeled Liposomes Using Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Fluorescence-quenching of a Liposomal-encapsulated Near-infrared Fluorophore as a Tool for In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dissociation of fluorescently labeled lipids from liposomes in biological environments challenges the interpretation of uptake studies - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Using Cy2 DiC18 in Fluorescence Recovery After Photobleaching (FRAP) for Membrane Dynamics Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescence Recovery After Photobleaching (FRAP) is a powerful and widely used microscopy technique to study the dynamics of fluorescently labeled molecules in living cells.[1][2] By photobleaching a specific region of interest (ROI) and monitoring the subsequent recovery of fluorescence, researchers can obtain quantitative data on the mobility, diffusion, and binding kinetics of proteins and lipids.[3][4] This application note focuses on the use of Cy2 DiC18, a lipophilic cyanine dye, for studying membrane dynamics, with a particular emphasis on lipid rafts and their role in cell signaling.
Lipophilic dyes, such as the dialkylcarbocyanines, are essential tools for FRAP studies of cellular membranes.[5][6] These dyes readily insert into the lipid bilayer, providing a fluorescent signal that can be used to track the movement of lipids and associated membrane components.[7][8] this compound is a member of the cyanine dye family, characterized by a Cy2 fluorophore and two C18 alkyl chains that anchor the molecule within the membrane.[9][10] The spectral properties of Cy2, with an excitation peak around 492 nm and an emission peak at approximately 508 nm, make it compatible with standard fluorescein (FITC) filter sets.[11][12]
Applications in Research and Drug Development
FRAP experiments using this compound can provide valuable insights into several key areas of cell biology and drug development:
-
Membrane Fluidity and Organization: The rate of fluorescence recovery is directly related to the fluidity of the membrane. Slower recovery times may indicate more ordered or viscous membrane domains.
-
Lipid Raft Dynamics: Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction.[13][14] FRAP can be used to study the diffusion of lipids within and outside of these rafts, providing information on their size, stability, and interactions with other membrane components.[13][15]
-
Drug-Membrane Interactions: The interaction of pharmaceutical compounds with the cell membrane can alter its physical properties. FRAP can be employed to assess how a drug candidate affects membrane fluidity and the organization of lipid rafts.
-
Signal Transduction Pathways: Many signaling proteins are recruited to or excluded from lipid rafts upon activation. By monitoring the mobility of lipids with this compound, researchers can indirectly study the dynamics of signaling complexes at the plasma membrane.[13][16]
Quantitative Data Presentation
The following tables summarize representative quantitative data obtained from FRAP experiments using long-chain dialkylcarbocyanine dyes similar to this compound. These values can serve as a baseline for comparison in your own experiments.
| Parameter | Description | Typical Value Range | Reference |
| Diffusion Coefficient (D) | A measure of the speed at which fluorescent molecules move within the membrane. | 10⁻⁹ to 10⁻⁸ cm²/s | [13] |
| Mobile Fraction (Mf) | The percentage of fluorescent molecules that are free to move and contribute to fluorescence recovery. | 70-95% | [3] |
| Half-maximal Recovery Time (t₁/₂) | The time it takes for the fluorescence in the bleached region to reach half of its final recovery intensity. | 1-10 seconds | [3] |
Table 1: Key FRAP Parameters and Typical Values for Lipophilic Dyes in Cell Membranes.
| Membrane Environment | Diffusion Coefficient (D) (x 10⁻⁹ cm²/s) | Mobile Fraction (Mf) (%) |
| Liquid-disordered phase | 5 - 10 | 85 - 95 |
| Liquid-ordered phase (Lipid Raft-like) | 1 - 5 | 70 - 85 |
| Cholesterol-depleted membrane | 2 - 7 | 80 - 90 |
Table 2: Representative FRAP Data for Lipophilic Dyes in Different Membrane Environments.
Experimental Protocols
Protocol 1: Cell Preparation and Staining with this compound
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
This compound stock solution (1-5 mM in ethanol or DMSO)[17]
-
Serum-free cell culture medium or phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips to an appropriate confluency for imaging (typically 60-80%).
-
Prepare Staining Solution: Dilute the this compound stock solution in serum-free medium or PBS to a final working concentration of 1-5 µM.[17] Vortex the solution thoroughly.
-
Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the staining solution to the cells and incubate for 5-20 minutes at 37°C.[18] The optimal staining time may vary depending on the cell type.
-
Wash: Remove the staining solution and wash the cells two to three times with warm culture medium or PBS to remove excess dye.[17]
-
Imaging: Add fresh, pre-warmed culture medium to the cells. The cells are now ready for FRAP analysis.
Protocol 2: FRAP Data Acquisition
Materials:
-
Confocal laser scanning microscope equipped with a 488 nm laser line and appropriate emission filters for Cy2.
-
High numerical aperture oil or water immersion objective lens (e.g., 60x or 100x).
-
Environmental chamber to maintain cells at 37°C and 5% CO₂ during imaging.
Procedure:
-
Microscope Setup: Turn on the microscope, laser, and environmental chamber. Allow the system to stabilize.
-
Locate Cells: Place the dish of stained cells on the microscope stage and locate a healthy, well-spread cell for analysis.
-
Define Region of Interest (ROI): Select a region of the plasma membrane for photobleaching. The size and shape of the ROI will depend on the specific research question. A circular ROI with a diameter of 2-5 µm is common.
-
Pre-Bleach Imaging: Acquire 3-5 images of the entire cell at low laser power to establish the initial fluorescence intensity (F_initial).[19]
-
Photobleaching: Use a high-intensity 488 nm laser pulse to bleach the fluorescence within the defined ROI. The duration and intensity of the bleach pulse should be optimized to achieve significant (70-80%) but not complete photobleaching.[20]
-
Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence into the bleached ROI. The imaging frequency and duration should be adjusted based on the expected recovery rate.[19] For lipid diffusion, images are typically acquired every 100-500 milliseconds for 30-60 seconds.
Protocol 3: FRAP Data Analysis
Software:
-
Image analysis software such as ImageJ/Fiji, MATLAB, or commercial software provided with the confocal microscope.
Procedure:
-
Data Extraction: Measure the mean fluorescence intensity of the bleached ROI, a control region outside the bleached area, and a background region for each time point in the image series.
-
Data Correction: Correct for photobleaching that occurs during image acquisition by normalizing the intensity of the bleached ROI to the intensity of the control region. Subtract the background intensity from all measurements.
-
Normalization: Normalize the corrected fluorescence intensity data to the pre-bleach intensity. The normalized fluorescence (F_norm) is calculated as: F_norm(t) = (F_roi(t) / F_control(t)) / (F_initial_roi / F_initial_control)
-
Curve Fitting: Plot the normalized fluorescence recovery over time and fit the data to a diffusion model to extract quantitative parameters. A common and simple model is a single exponential fit: F(t) = Mf * (1 - e^(-τt)) where Mf is the mobile fraction and τ is the characteristic recovery time.
-
Calculate Mobile Fraction (Mf): Mf = (F_final - F_postbleach) / (F_prebleach - F_postbleach)[3] where F_final is the fluorescence at the plateau of recovery, F_postbleach is the fluorescence immediately after bleaching, and F_prebleach is the initial fluorescence.
-
Calculate Diffusion Coefficient (D): The diffusion coefficient can be calculated from the half-maximal recovery time (t₁/₂) and the radius of the bleached spot (r) using the following simplified equation for a circular bleach spot: D = (γ * r²) / (4 * t₁/₂) where γ is a correction factor that depends on the bleach depth. For a Gaussian bleach profile, a common approximation is: D = 0.224 * (r² / t₁/₂)
Visualizations
References
- 1. EGF induces coalescence of different lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ibidi.com [ibidi.com]
- 3. Simplified equation to extract diffusion coefficients from confocal FRAP data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of protein and lipid dynamics using confocal fluorescence recovery after photobleaching (FRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dialkylcarbocyanine and Dialkylaminostyryl Probes—Section 13.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Dialkylcarbocyanine and Dialkylaminostyryl Probes—Section 13.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. biotium.com [biotium.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. What are the properties of carbocyanine dyes? | AAT Bioquest [aatbio.com]
- 11. Spectrum [Cy2] | AAT Bioquest [aatbio.com]
- 12. FluoroFinder [app.fluorofinder.com]
- 13. Lipid Rafts in Signalling, Diseases, and Infections: What Can Be Learned from Fluorescence Techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipid raft - Wikipedia [en.wikipedia.org]
- 15. Lipid raft localization of EGFR alters the response of cancer cells to the EGFR tyrosine kinase inhibitor gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lipid rafts in immune signalling: current progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. biopioneer.com.tw [biopioneer.com.tw]
- 19. picoquant.com [picoquant.com]
- 20. A two-photon FRAP protocol to measure the stereociliary membrane diffusivity in rat cochlear hair cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimal Cell Labeling with Green-Emitting Carbocyanine Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the optimal use of green-emitting lipophilic carbocyanine dyes for cell labeling. While the specific nomenclature "Cy2 DiC18" is not commonly found in literature, this document focuses on the principles and practices applicable to long-chain dialkylcarbocyanine dyes that emit in the green spectrum, such as DiO (DiOC18(3)), which are functionally analogous to the user's request.
Application Notes
Overview and Principles
Long-chain carbocyanine dyes, like DiO, are lipophilic molecules that integrate into the plasma membrane of cells.[1] Their long alkyl chains anchor them securely within the lipid bilayer, resulting in stable, long-term labeling with minimal cytotoxicity when used at appropriate concentrations.[2] These dyes are characterized by their high fluorescence intensity, photostability, and low rate of transfer between cells, making them ideal for tracking cell populations over time, both in vitro and in vivo.[2][3]
The fluorescence of these dyes is typically enhanced upon incorporation into the lipid membrane.[1] Cy2, a member of the cyanine dye family, exhibits intense green fluorescence with an absorption maximum around 489 nm and an emission maximum at approximately 506 nm, making it detectable with standard fluorescein filter sets.[4] While Cy2 is often used conjugated to antibodies for immunofluorescence, the principles of using green-emitting carbocyanine dyes for membrane labeling are broadly applicable.[4][5][6]
Key Applications
-
Cell Tracking and Migration Studies: Labeled cells can be monitored over several days to track their movement and proliferation.[2][7]
-
Co-culture Analysis: Distinguishing different cell populations in a mixed culture.
-
Membrane Dynamics: Studying the physical properties and integrity of the plasma membrane.
-
Toxicity Assays: Assessing the impact of compounds on cell membrane integrity.
-
Flow Cytometry: Identifying and sorting labeled cell populations.[2]
Dye Preparation and Storage
Proper handling and storage of carbocyanine dyes are crucial for optimal performance. Stock solutions are typically prepared in a high-quality anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a concentration of 1-10 mM.[2][7] It is recommended to store the stock solution in small aliquots at -20°C, protected from light and moisture, to prevent degradation and repeated freeze-thaw cycles.[5][7]
Optimization of Staining
The optimal staining concentration and incubation time can vary depending on the cell type and experimental goals. It is highly recommended to perform a titration experiment to determine the ideal conditions for each specific application.
-
Concentration: For short-term experiments, concentrations in the range of 0.5-5 µM are often sufficient.[7] For long-term studies or with rapidly dividing cells, a higher concentration of 5-25 µM may be necessary to ensure the signal is retained over time.[7]
-
Incubation Time: A typical incubation period is 15-45 minutes at 37°C.[7] Shorter or longer times may be required depending on the cell line and dye concentration.
-
Serum-Free Media: It is advisable to perform the labeling in serum-free media, as serum proteins can bind to the dye and reduce its availability for cell staining.[7]
Data Presentation: Recommended Staining Parameters
| Parameter | Short-Term Labeling | Long-Term Labeling |
| Dye Concentration | 0.5 - 5 µM[7] | 5 - 25 µM[7] |
| Incubation Time | 15 - 30 minutes[7] | 30 - 45 minutes[7] |
| Incubation Temperature | 37°C[7] | 37°C[7] |
| Labeling Medium | Serum-free medium[7] | Serum-free medium[7] |
Experimental Protocols
Protocol 1: General Live Cell Labeling
This protocol provides a general procedure for labeling live cells in suspension or adherent cultures.
Materials:
-
Green-emitting lipophilic carbocyanine dye (e.g., DiO)
-
Anhydrous DMSO or DMF
-
Serum-free cell culture medium
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest
Procedure:
-
Prepare Dye Stock Solution: Dissolve the lyophilized dye in anhydrous DMSO or DMF to a stock concentration of 1-10 mM. For example, for a 1 mg vial of DiO (MW ~882 g/mol ), adding ~113 µL of DMSO will yield a 10 mM stock.
-
Prepare Staining Solution: Dilute the stock solution in pre-warmed (37°C) serum-free medium to the desired final concentration (e.g., 5 µM). Vortex the solution thoroughly to ensure the dye is fully dispersed.
-
Cell Preparation:
-
Adherent Cells: Grow cells on coverslips or in culture dishes to the desired confluency (typically 50-90%).
-
Suspension Cells: Harvest cells and wash once with serum-free medium. Resuspend the cell pellet in serum-free medium at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
-
-
Staining:
-
Adherent Cells: Remove the culture medium and add the pre-warmed staining solution to completely cover the cells.
-
Suspension Cells: Add the staining solution to the cell suspension.
-
-
Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.[7]
-
Washing:
-
Adherent Cells: Gently aspirate the staining solution and wash the cells 2-3 times with pre-warmed complete culture medium.
-
Suspension Cells: Centrifuge the cells to pellet, remove the staining solution, and resuspend the pellet in pre-warmed complete culture medium. Repeat the wash step 2-3 times.
-
-
Post-Staining Incubation: After the final wash, add fresh, pre-warmed complete culture medium and incubate for at least 30 minutes at 37°C to allow the dye to fully incorporate into the membrane.[7]
-
Imaging: The labeled cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for green fluorescence (e.g., FITC or GFP filters).
Protocol 2: Labeling for Flow Cytometry
This protocol is optimized for preparing cells for analysis by flow cytometry.
Materials:
-
Same as Protocol 1
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
Procedure:
-
Follow steps 1-6 of Protocol 1 for labeling cells in suspension.
-
After the final wash, resuspend the cells in cold FACS buffer at a concentration of 1 x 10^6 cells/mL.
-
Keep the cells on ice and protected from light until analysis.
-
Analyze the cells on a flow cytometer equipped with a 488 nm laser for excitation and an appropriate emission filter for green fluorescence.
Visualizations
Caption: A streamlined workflow for labeling live cells with lipophilic carbocyanine dyes.
Caption: Visualizing a signaling cascade in a labeled cell for context-specific analysis.
References
- 1. biotium.com [biotium.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence Digital Image Gallery - Indian Muntjac Deer Skin Fibroblast Cells [micro.magnet.fsu.edu]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cy2 DiC18 Background Fluorescence
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and reducing background fluorescence associated with the lipophilic carbocyanine dye, Cy2 DiC18. High background can obscure specific signals, leading to difficulties in data interpretation. The following question-and-answer format directly addresses common issues and offers detailed experimental protocols to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence when using this compound?
High background fluorescence with this compound can stem from several factors, broadly categorized as issues with the staining protocol, sample-specific properties, and imaging parameters. Common causes include:
-
Excess Dye Concentration: Using a higher concentration of this compound than necessary can lead to increased non-specific binding and a general increase in background fluorescence.[1][2]
-
Insufficient Washing: Failure to adequately wash away unbound dye molecules after staining is a frequent cause of high background.[3][4]
-
Non-Specific Binding: As a lipophilic dye, this compound can non-specifically insert into cellular structures other than the plasma membrane, or bind to proteins and other molecules in the sample.[1][4]
-
Dye Aggregates: Cyanine dyes can form aggregates in aqueous solutions, which may appear as bright, non-specific fluorescent specks.[1]
-
Sample Autofluorescence: Many biological samples, particularly fixed tissues, exhibit natural fluorescence (autofluorescence) that can interfere with the Cy2 signal.[2][5] Common sources of autofluorescence include collagen, elastin, flavins, and lipofuscin.[1][6]
-
Suboptimal Imaging Medium: The medium used during imaging can contribute to background fluorescence. For live-cell imaging, some components in standard culture media can be fluorescent.[3][7]
-
Inappropriate Imaging Vessels: Plastic-bottom dishes often used for cell culture can exhibit significant fluorescence.[8]
Q2: How can I optimize the concentration of this compound to reduce background?
Optimizing the dye concentration is a critical first step. A concentration titration should be performed to find the optimal balance between a strong specific signal and low background.
Experimental Protocol: this compound Concentration Titration
-
Prepare a Range of Concentrations: Prepare a series of this compound staining solutions with concentrations below, at, and above the manufacturer's recommended concentration. A typical starting range might be 0.5 µM, 1 µM, 2 µM, 5 µM, and 10 µM.
-
Sample Preparation: Prepare identical sets of cells or tissue sections for each concentration to be tested.
-
Staining: Stain each set of samples with a different concentration of this compound, keeping all other parameters (e.g., incubation time, temperature) constant.
-
Washing: After staining, wash all samples using a consistent and thorough washing protocol (see Q3 for a detailed protocol).
-
Imaging: Image all samples using identical acquisition settings (e.g., laser power, exposure time, gain).
-
Analysis: Compare the images to identify the lowest concentration that provides a bright, specific signal with minimal background fluorescence.
Q3: What is the recommended washing procedure to remove unbound this compound?
Thorough washing is essential to remove unbound dye molecules that contribute to background fluorescence.[3]
Experimental Protocol: Post-Staining Wash
-
Initial Wash: Immediately after staining, aspirate the staining solution and wash the samples 2-3 times with a buffered saline solution such as Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Extended Washes: For persistent background, increase the number of washes to 4-5 times, with each wash lasting for 5 minutes with gentle agitation.[9]
-
Detergent Wash (Optional): For fixed and permeabilized samples, a mild non-ionic detergent like 0.05% Tween-20 in the wash buffer can help to reduce non-specific binding.[10] However, be cautious as detergents can also disrupt membrane integrity.
Q4: How can I block non-specific binding of this compound?
Blocking agents are used to saturate non-specific binding sites in the sample, thereby reducing the chances of the fluorescent dye binding to unintended targets.[4]
Experimental Protocol: Blocking Non-Specific Binding
-
Choice of Blocking Agent:
-
Bovine Serum Albumin (BSA): A 1-5% solution of BSA in PBS is a commonly used blocking agent.[11]
-
Normal Serum: Using normal serum (e.g., 5-10% goat serum) from the species in which the secondary antibody was raised (if applicable in your protocol) can be very effective.[11]
-
Commercial Blocking Buffers: Several pre-formulated blocking buffers are available that are optimized to reduce background from various sources.[11][12]
-
-
Blocking Step:
-
After fixation and permeabilization (if performed), incubate the sample with the chosen blocking solution for 30-60 minutes at room temperature.[11]
-
Proceed with the this compound staining protocol. It can also be beneficial to dilute the this compound in the blocking buffer.
-
Q5: My sample has high autofluorescence. How can I reduce it?
Autofluorescence is the natural fluorescence of biological materials and can be a significant source of background, especially in fixed tissues.[2][5]
Methods to Reduce Autofluorescence
-
Photobleaching: Exposing the sample to broad-spectrum light before staining can selectively destroy the endogenous fluorophores responsible for autofluorescence.[5][13] This can be done using a fluorescence microscope's light source or a dedicated LED array.[5]
-
Chemical Quenching:
-
Sudan Black B: A 0.1% solution of Sudan Black B in 70% ethanol can be used to quench autofluorescence, particularly from lipofuscin.[1][6] However, Sudan Black B can introduce its own fluorescence in the far-red spectrum.[12]
-
Sodium Borohydride: Treatment with 1% sodium borohydride in PBS can reduce aldehyde-induced autofluorescence from fixation.[14]
-
Commercial Quenching Reagents: Several commercial products are available that are specifically designed to quench autofluorescence with minimal impact on the specific fluorescent signal.[2]
-
Experimental Protocol: Autofluorescence Quenching with Sudan Black B
-
Rehydrate: If working with paraffin-embedded sections, deparaffinize and rehydrate the tissue.
-
Incubate: Incubate the sections in 0.1% Sudan Black B in 70% ethanol for 10-20 minutes at room temperature.
-
Wash: Wash thoroughly with PBS to remove excess Sudan Black B.
-
Proceed with Staining: Continue with your blocking and this compound staining protocol.
Quantitative Data Summary
| Troubleshooting Strategy | Effect on Specific Signal | Effect on Background | Key Considerations |
| Optimize Dye Concentration | May decrease if too low | Significant decrease | Essential first step for any new assay.[1][2] |
| Increase Wash Steps | Minimal to no effect | Significant decrease | Important for removing unbound dye.[3][4] |
| Use Blocking Agents | Minimal to no effect | Decrease | Reduces non-specific binding.[11] |
| Photobleaching | No effect on subsequent stain | Decrease in autofluorescence | Time-consuming but effective for autofluorescence.[5] |
| Chemical Quenching | Potential to reduce signal | Significant decrease | Choice of quencher is critical to avoid artifacts.[1][12] |
| Use Imaging-Specific Media | Minimal to no effect | Decrease | Important for live-cell imaging.[3][7] |
| Switch to Glass-Bottom Vessels | No effect | Significant decrease | Reduces background from the imaging dish itself.[8] |
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting high background fluorescence with this compound.
Caption: Troubleshooting workflow for reducing this compound background fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenges with Background Fluorescence [visikol.com]
- 7. ibidi.com [ibidi.com]
- 8. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. bitesizebio.com [bitesizebio.com]
- 12. biotium.com [biotium.com]
- 13. When do I use photobleaching on purpose? | AAT Bioquest [aatbio.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Cy2 and DiC18 Dyes - Photobleaching and Prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cy2 and lipophilic carbocyanine dyes like DiC18 derivatives (e.g., DiO, DiI, DiD, and DiR). The focus is on understanding and mitigating photobleaching to ensure high-quality, reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are Cy2 and DiC18 dyes?
A1: Cy2 is a cyanine dye that emits in the green part of the spectrum. Dyes with "DiC18" in their name, such as DiI, DiO, DiD, and DiR, are lipophilic carbocyanine dyes characterized by two long 18-carbon (octadecyl) chains. These chains allow the dyes to intercalate into the lipid bilayers of cell membranes, making them excellent tracers for live cells, organelles, and neuronal processes. The specific dye "Cy2 DiC18" is a lipophilic cyanine dye that combines the spectral properties of Cy2 with the membrane-labeling capability conferred by the DiC18 tails.
Q2: What is photobleaching and why is it a problem?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1] This fading of the fluorescent signal occurs when the dye is exposed to excitation light, particularly at high intensities or for prolonged periods.[2][3] Photobleaching is a significant issue in fluorescence microscopy as it can lead to a diminished signal-to-noise ratio, making it difficult to detect and quantify the target of interest, and can compromise the accuracy of quantitative and time-lapse imaging studies.[3]
Q3: Are Cy2 and DiC18 dyes prone to photobleaching?
A3: Yes, cyanine dyes, in general, are susceptible to photobleaching. While some cyanine dyes like Cy3 and Cy5 have been engineered for improved photostability, Cy2 is known to be less photostable in aqueous environments compared to alternatives like Alexa Fluor 488.[] Lipophilic carbocyanine dyes like those in the Di-series are generally considered to be quite photostable once incorporated into membranes.[5] However, they will still photobleach under intense or prolonged illumination.
Troubleshooting Guide: Dim or Fading Fluorescence Signal
Here are common issues and solutions for weak or rapidly fading fluorescence signals when using Cy2 and DiC18 dyes.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Initial Signal | Low dye concentration. | Optimize the dye concentration. For DiO, a working concentration of 1-10 µM is common.[6] |
| Inefficient staining. | Ensure proper incubation time and temperature. For DiO staining of suspension cells, incubate for 2-20 minutes at 37°C.[6] For DiI staining of fixed neurons, incubation can be 24-48 hours.[7] | |
| Incompatible solvent. | Use an appropriate solvent to prepare the dye stock solution. DMF or DMSO are commonly used for lipophilic dyes.[6] | |
| Degraded dye. | Store dyes properly, protected from light and moisture, and at the recommended temperature (-20°C for many).[6][8] | |
| Incorrect filter set. | Use a filter set that is appropriate for the excitation and emission spectra of your dye. | |
| Signal Fades Quickly During Imaging | High excitation light intensity. | Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal-to-noise ratio.[9][10] |
| Long exposure times. | Use the shortest possible exposure time for image acquisition.[9] | |
| Inappropriate mounting medium. | Use a mounting medium containing an antifade reagent that is compatible with cyanine dyes. Avoid p-Phenylenediamine (PPD)-based antifadents with Cy2 , as they can react with and degrade the dye.[11] | |
| High oxygen levels. | For live-cell imaging, consider using an oxygen scavenging system in your imaging medium.[12] | |
| Sample storage. | Store stained samples in the dark at 4°C to minimize photobleaching before imaging.[8] |
Preventing Photobleaching: A Multi-faceted Approach
Effectively preventing photobleaching involves optimizing several aspects of your experimental workflow, from sample preparation to image acquisition.
Signaling Pathway of Photobleaching
The following diagram illustrates the general mechanism of photobleaching, which primarily involves the transition of the fluorophore to a reactive triplet state.
Experimental Workflow for Minimizing Photobleaching
This workflow outlines key steps to consider at each stage of your experiment to reduce photobleaching.
Quantitative Data on Photostability
Table 1: Comparison of Antifade Reagent Efficacy for Common Fluorophores
| Antifade Reagent | Fluorescein Half-life (s) | Tetramethylrhodamine Half-life (s) | Coumarin Half-life (s) |
| 90% Glycerol in PBS (pH 8.5) | 9 | 7 | 25 |
| Vectashield® | 96 | 330 | 106 |
| Data adapted from Krenik et al., 1995. Note: While Vectashield® shows good performance, some formulations may contain PPD, which is not recommended for Cy2.[11][13] |
Table 2: Relative Photostability of Cyanine Dyes and Alternatives
| Dye | Relative Photostability | Notes |
| Cy2 | Lower | Less photostable in aqueous media compared to Alexa Fluor 488.[] |
| Cy3 | Moderate | More photostable than Cy2. |
| Cy5 | Moderate to High | Generally more photostable than Cy3. |
| Alexa Fluor Dyes | High | Generally more photostable than their corresponding Cy dye counterparts.[14] |
Experimental Protocols
Protocol 1: Staining Fixed Neurons with DiI to Minimize Photobleaching
This protocol is adapted for staining fixed neuronal tissue with DiI, a lipophilic dye similar in application to this compound, with a focus on preserving the fluorescent signal.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-Buffered Saline (PBS)
-
DiI crystals
-
Mounting medium with a compatible antifade reagent (e.g., ProLong™ Gold)[7]
-
Microscope slides and coverslips
Procedure:
-
Fixation: Perfuse the animal with PBS followed by 4% PFA. Post-fix the brain in 4% PFA for 24-48 hours at 4°C. Do not freeze the tissue, as this can damage cell membranes.[7]
-
Sectioning: Cut 100 µm thick coronal or sagittal sections using a vibratome.[7]
-
Dye Application:
-
Transfer a tissue slice onto a glass slide.
-
Carefully remove excess PBS around the slice.
-
Using a fine probe, apply a few DiI crystals to the region of interest.[8]
-
-
Diffusion: Place the slide in a dark, humid chamber and allow the dye to diffuse for 24-48 hours at room temperature.[7]
-
Mounting:
-
Carefully remove excess DiI crystals.
-
Place a drop of antifade mounting medium over the tissue slice.
-
Gently lower a coverslip, avoiding air bubbles.
-
-
Curing and Storage: Allow the mounting medium to cure according to the manufacturer's instructions (often overnight in the dark). Store the slides at 4°C in the dark until imaging.[8]
-
Imaging:
-
Use the lowest possible laser power and exposure time.
-
Locate the region of interest using transmitted light before switching to fluorescence to minimize light exposure.
-
Acquire images promptly.
-
Protocol 2: Live-Cell Membrane Staining with DiO and Imaging
This protocol details the staining of live cells with DiO, a green-emitting lipophilic dye, and provides guidelines for imaging to reduce photobleaching. This protocol can be adapted for this compound.
Materials:
-
DiO stock solution (1 mM in DMF or DMSO)
-
Serum-free cell culture medium or PBS
-
Complete cell culture medium
-
Live-cell imaging medium (e.g., phenol red-free medium)
-
Antifade reagent for live-cell imaging (e.g., ProLong™ Live Antifade Reagent)[10]
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on imaging dishes or coverslips.
-
Staining Solution Preparation: Prepare a working solution of DiO at 1-10 µM in serum-free medium or PBS. Protect the solution from light.[6]
-
Staining:
-
Wash the cells once with warm serum-free medium or PBS.
-
Add the DiO working solution to the cells and incubate for 2-20 minutes at 37°C, protected from light. The optimal time may vary depending on the cell type.[6]
-
-
Washing: Remove the staining solution and wash the cells twice with complete culture medium to remove excess dye.
-
Antifade Treatment (Optional but Recommended): Incubate the cells with a live-cell compatible antifade reagent according to the manufacturer's instructions. For example, with ProLong™ Live Antifade Reagent, you may incubate for 90 minutes.[15]
-
Imaging:
-
Replace the medium with pre-warmed live-cell imaging medium.
-
Use a microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Minimize Light Exposure:
-
Use the lowest laser power that provides a detectable signal.
-
Use the shortest possible exposure time.
-
For time-lapse imaging, use the longest possible interval between acquisitions that still captures the dynamics of interest.
-
-
Consider using advanced imaging techniques like spinning-disk confocal or two-photon microscopy, which can reduce phototoxicity and photobleaching.[16]
-
References
- 1. hycultbiotech.com [hycultbiotech.com]
- 2. Long-term live cell imaging during differentiation of human iPSC-derived neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent labeling of dendritic spines in cell cultures with the carbocyanine dye “DiI” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. DiI labeling experiment - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 9. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 10. biocompare.com [biocompare.com]
- 11. bidc.ucsf.edu [bidc.ucsf.edu]
- 12. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Neural Transplant Staining with DiI and Vital Imaging by 2-Photon Laser-Scanning Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DiOC18(3) (DiO) Incubation for Live Cell Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing DiOC18(3) (commonly known as DiO) incubation time for live cell imaging. DiO is a lipophilic carbocyanine dye that stains cell membranes and is widely used for tracking cells in culture and in vivo. Proper incubation is critical to ensure bright, uniform staining with minimal impact on cell viability.
Frequently Asked Questions (FAQs)
Q1: What is DiO and how does it work for live cell staining?
A1: DiO (3,3'-dioctadecyloxacarbocyanine perchlorate) is a green-fluorescent lipophilic dye. It labels cell membranes by inserting its two long hydrocarbon chains into the lipid bilayer.[1][2][3] In aqueous solutions, DiO is weakly fluorescent, but its fluorescence is significantly enhanced when it is incorporated into membranes.[3][4] This property makes it an excellent tool for labeling and tracking live cells, as it generally does not affect cell viability when used at optimal concentrations.[1][3]
Q2: What is the optimal incubation time for DiO with live cells?
A2: The optimal incubation time for DiO can vary depending on the cell type and experimental conditions, typically ranging from a few minutes to 20 minutes.[1][2] Some protocols suggest a broader range of 2 to 20 minutes, while others extend this up to 2 hours for certain applications and cell types.[2][3][5][6] It is highly recommended to perform a time-course experiment to determine the ideal incubation time for your specific cells.
Q3: What is the recommended concentration of DiO for staining live cells?
A3: The recommended working concentration for DiO typically ranges from 1 to 30 µM, with 5-10 µM being the most commonly used concentration.[2][7] It is crucial to empirically determine the optimal concentration for each cell type to achieve sufficient staining without inducing cytotoxicity.[5][8]
Q4: Can DiO staining affect cell viability?
A4: DiO is generally considered to have low toxicity and does not significantly affect cell viability or development when used at appropriate concentrations and incubation times.[1][3] However, like many fluorescent dyes, it can become cytotoxic at higher concentrations or with prolonged exposure to light.[9][10] It is essential to optimize staining conditions and minimize light exposure to maintain cell health.
Q5: How should I prepare the DiO staining solution?
A5: DiO should first be dissolved in a suitable organic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol to create a stock solution, typically at a concentration of 1-5 mM.[2][7][11] This stock solution should then be diluted in a serum-free medium, phosphate-buffered saline (PBS), or another appropriate buffer to the final working concentration.[2][7] It is important to note that DiO has low solubility and a tendency to form aggregates, so thorough mixing is required.[12]
Experimental Protocols
General Protocol for Staining Live Adherent Cells with DiO
-
Cell Preparation: Culture adherent cells on sterile glass coverslips or in imaging-compatible plates until they reach the desired confluency.
-
Preparation of Staining Solution:
-
Prepare a 1 mM stock solution of DiO in DMSO or DMF. Store this stock solution at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution in a serum-free culture medium or PBS to a final working concentration of 5-10 µM. Vortex the solution well to ensure the dye is fully dissolved.
-
-
Staining:
-
Washing:
-
Imaging:
-
Replace the wash medium with a fresh, pre-warmed complete culture medium or an appropriate imaging buffer.
-
Image the cells using a fluorescence microscope with a standard FITC filter set (Excitation/Emission: ~484/501 nm).[2]
-
General Protocol for Staining Live Suspension Cells with DiO
-
Cell Preparation: Harvest suspension cells and centrifuge at a low speed (e.g., 1000-1500 rpm for 5 minutes).[5] Resuspend the cell pellet in a serum-free medium or PBS to a density of approximately 1 x 10^6 cells/mL.[2][5]
-
Preparation of Staining Solution: Prepare the DiO working solution as described for adherent cells.
-
Staining:
-
Washing:
-
Imaging:
-
Resuspend the final cell pellet in a fresh, complete culture medium or imaging buffer.
-
The cells can be mounted on a slide for immediate imaging or transferred to a suitable culture vessel.
-
Data Presentation
Table 1: Recommended Starting Conditions for DiO Staining of Live Cells
| Parameter | Recommended Range | Common Starting Point | Reference(s) |
| Working Concentration | 1 - 30 µM | 5 µM | [2][5][7] |
| Incubation Time | 2 - 20 minutes | 15 minutes | [2][5][13] |
| Incubation Temperature | 37°C | 37°C | [1][5][13] |
| Staining Buffer | Serum-free medium, PBS, HBSS | Serum-free medium | [2][7][13] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Staining | - Insufficient incubation time or concentration.- Dye precipitated out of solution.- Photobleaching. | - Increase incubation time and/or DiO concentration.- Ensure the stock solution is properly dissolved. Prepare working solution fresh.- Minimize exposure to light during staining and imaging. |
| Uneven or Patchy Staining | - Incomplete mixing of the dye in the staining solution.- Cell clumping (suspension cells).- Non-uniform application of staining solution (adherent cells). | - Vortex the working solution thoroughly before use.- Ensure a single-cell suspension before staining.- Gently rock the plate/dish to ensure even coverage of the staining solution. |
| High Background Fluorescence | - Inadequate washing.- Dye aggregation. | - Increase the number and duration of wash steps.- Use pre-warmed, serum-containing medium for washing.- Filter the stock solution to remove aggregates.[1] |
| Cell Death or Altered Morphology | - DiO concentration is too high.- Incubation time is too long.- Phototoxicity. | - Perform a titration to find the lowest effective concentration.- Optimize the incubation time by performing a time-course experiment.- Use the lowest possible excitation light intensity and exposure time during imaging.[10] |
| Red Fluorescence Signal | - Dye aggregation leading to red-shifted emission. | - Lower the working concentration of DiO.- Ensure the dye is fully dissolved and consider filtering the stock solution.[14] |
Visualizations
Caption: A generalized workflow for staining live cells with DiO.
Caption: A decision tree for troubleshooting common DiO staining problems.
References
- 1. interchim.fr [interchim.fr]
- 2. apexbt.com [apexbt.com]
- 3. cohesionbio.com [cohesionbio.com]
- 4. DiO Staining Solution_TargetMol [targetmol.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biopioneer.com.tw [biopioneer.com.tw]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. interchim.fr [interchim.fr]
- 10. Evaluation of Chemo- and Photo-toxicity of a Live Fluorescent Dye for Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biotium.com [biotium.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Cy2 and DiIC18 Microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common artifacts encountered in Cy2 and DiIC18 microscopy.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to help researchers, scientists, and drug development professionals identify and resolve common issues in their imaging experiments.
Cy2 Imaging Artifacts
1. Photobleaching: Rapid Signal Loss
Q: My Cy2 fluorescent signal fades quickly during imaging. What is causing this and how can I minimize it?
A: This phenomenon is likely photobleaching, the irreversible photochemical destruction of a fluorophore.[1] Cy2, like many cyanine dyes, is susceptible to photobleaching, especially under intense or prolonged illumination.
Troubleshooting Steps:
-
Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides a detectable signal.
-
Minimize Exposure Time: Decrease the camera exposure time to the shortest possible duration that still yields a good signal-to-noise ratio.
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium. Reagents containing n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO) are often recommended for cyanine dyes.
-
Image a Fresh Field of View: For fixed samples, moving to a new area of the slide for each image acquisition can prevent repeated exposure of the same fluorophores.
-
Increase Detector Sensitivity: Employing a more sensitive detector can allow for the use of lower excitation energy.[1]
Quantitative Comparison of Common Antifade Reagents
| Antifade Reagent | Relative Initial Fluorescence Intensity | Half-life (seconds) | Notes |
| 90% Glycerol in PBS (pH 8.5) | 100% | 9 | No antifade protection. |
| Vectashield | ~85% | 96 | Offers excellent antifade properties but may slightly quench initial fluorescence.[2] |
| n-propyl gallate (20 g/liter ) | ~90% | Effective | Good antifade properties.[3] |
| Mowiol | ~100% | Effective | Retards fading without significantly reducing initial fluorescence intensity.[3] |
Experimental Protocol: Preparing an NPG-Glycerol Antifade Mounting Medium
-
Prepare a 10X PBS solution.
-
To 90 ml of glycerol, add 10 ml of 10X PBS to create a 90% glycerol in 1X PBS solution.
-
Add 0.5 g of n-propyl gallate (NPG) to the glycerol/PBS solution.
-
Gently warm the solution to 37°C and vortex periodically until the NPG is completely dissolved.
-
Adjust the pH to between 7.0 and 8.0 if necessary.
-
Store in small aliquots at -20°C, protected from light.
2. Autofluorescence: Unwanted Background Signal
Q: I am observing fluorescence in my unstained control samples. What is this and how can I reduce it?
A: This is likely autofluorescence, which is intrinsic fluorescence from biological materials like collagen, elastin, and red blood cells, or can be induced by aldehyde fixation.[4][5]
Troubleshooting Workflow for Autofluorescence
Caption: Troubleshooting workflow for identifying and mitigating sources of autofluorescence.
Experimental Protocol: Sodium Borohydride Treatment to Reduce Autofluorescence
-
After fixation and permeabilization, wash the samples with PBS.
-
Prepare a fresh solution of 0.1% sodium borohydride in PBS.
-
Incubate the samples in the sodium borohydride solution for 20-30 minutes at room temperature.
-
Wash the samples thoroughly with PBS (3 x 5 minutes).
-
Proceed with your standard immunofluorescence staining protocol.
3. Non-Specific Staining: High Background Signal
Q: My stained samples have a high background signal that is obscuring the specific staining. What can I do?
A: High background is often due to non-specific binding of the primary or secondary antibodies.
Troubleshooting Steps:
-
Optimize Antibody Concentration: Titrate your primary and secondary antibodies to determine the lowest concentration that provides a specific signal.[6]
-
Improve Blocking: Increase the blocking time and/or the concentration of the blocking agent (e.g., BSA, normal serum).[7]
-
Increase Washing Steps: Increase the number and duration of washes after antibody incubations to remove unbound antibodies.
-
Use Highly Cross-Adsorbed Secondary Antibodies: This is particularly important for multiplexing experiments to prevent cross-reactivity between secondary antibodies.
-
Include Proper Controls: Always include a secondary antibody-only control (omit the primary antibody) to check for non-specific binding of the secondary antibody.
4. Spectral Bleed-through: Signal from an Adjacent Channel
Q: I am seeing a signal in my Cy2 (green) channel that seems to be coming from my DAPI (blue) channel. How can I fix this?
A: This is known as spectral bleed-through, where the emission of one fluorophore is detected in the channel intended for another.[8]
Troubleshooting Steps:
-
Sequential Imaging: Acquire images for each channel sequentially rather than simultaneously.[8] This prevents the emission of one dye from being captured while another is being excited.
-
Optimize Filter Sets: Ensure that your excitation and emission filters are well-matched to the spectral profiles of your chosen fluorophores to minimize spectral overlap.
Experimental Workflow: Sequential Scanning in Confocal Microscopy
Caption: A simplified workflow for sequential scanning to prevent spectral bleed-through.
DiIC18 Imaging Artifacts
1. Dye Aggregation: Formation of Bright Puncta
Q: My DiIC18 stained samples show bright, punctate artifacts instead of uniform membrane staining. What is causing this?
A: DiIC18 is a lipophilic dye that is prone to forming aggregates in aqueous solutions, leading to these bright puncta and uneven staining.[9]
Troubleshooting Steps:
-
Use a Liposome-Based Delivery Method: Incorporating DiIC18 into liposomes can reduce aggregation and improve the homogeneity of vessel staining.[9]
-
Optimize Staining Concentration: Use the lowest effective concentration of DiIC18 to minimize aggregation.
-
Ensure Proper Solubilization: Make sure the DiIC18 is fully dissolved in the vehicle solvent before adding it to the aqueous staining solution.
-
Filter the Staining Solution: Filtering the DiIC18 staining solution through a 0.22 µm filter before use can help to remove pre-formed aggregates.
Experimental Protocol: Preparing DiIC18 with Liposomes
-
Prepare a stock solution of DiIC18 in a suitable organic solvent (e.g., DMSO or ethanol).
-
Prepare a suspension of neutral or anionic liposomes in an aqueous buffer.
-
Add the DiIC18 stock solution to the liposome suspension while vortexing to facilitate incorporation of the dye into the liposomes.
-
Incubate the mixture for a short period to allow for stable incorporation.
-
Use the DiIC18-liposome complex for staining your samples.
This technical support center provides a starting point for troubleshooting common artifacts in Cy2 and DiIC18 microscopy. For more specific issues, consulting the manufacturer's protocols for your dyes and equipment is always recommended.
References
- 1. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 2. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 6. biotium.com [biotium.com]
- 7. qedbio.com [qedbio.com]
- 8. ibmb.csic.es [ibmb.csic.es]
- 9. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing Cy2 and DiC18 Signal-to-Noise Ratio
Welcome to the technical support center for improving the signal-to-noise ratio (S/N) in fluorescence microscopy experiments utilizing Cy2 and DiC18 dyes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the quality of their imaging data.
Troubleshooting Guides
This section provides answers to specific problems you may encounter during your experiments with Cy2 and DiC18.
Issue: Weak Fluorescent Signal
A weak signal can be a significant hurdle in obtaining high-quality images. Here are common causes and their solutions:
-
Inadequate Dye Concentration: Using a suboptimal concentration of the fluorescent dye can lead to a faint signal.
-
Suboptimal Excitation or Emission Wavelengths: Incorrect filter sets will result in inefficient excitation of the fluorophore and/or poor collection of the emitted light.
-
Photobleaching: Prolonged exposure to excitation light can irreversibly destroy fluorophores, leading to a diminished signal.[8][9]
-
Solution: Minimize the exposure time and intensity of the excitation light.[9][10] Use neutral density filters to reduce illumination intensity.[8][9] When possible, locate the region of interest using transmitted light before switching to fluorescence imaging.[9] The use of antifade mounting media can also significantly reduce photobleaching.[9][10]
-
-
Low Target Abundance: The protein or cellular structure you are targeting may be present at low levels.
-
Solution: Consider using signal amplification techniques, such as a secondary antibody conjugated to multiple fluorophores or tyramide signal amplification (TSA).
-
Issue: High Background Fluorescence
High background fluorescence can obscure your signal of interest, making it difficult to distinguish real signal from noise.
-
Excess Unbound Dye: Residual, unbound dye in the sample is a common source of background.
-
Autofluorescence: Many cell types and tissues naturally fluoresce, which can contribute to background noise.[1]
-
Solution: Image an unstained control sample to assess the level of autofluorescence. If autofluorescence is significant, consider using a fluorophore that emits in a different spectral range where autofluorescence is lower (e.g., red or far-red).[11] Additionally, spectral unmixing techniques can be employed during image processing to separate the specific signal from the autofluorescence.
-
-
Nonspecific Antibody Binding: For immunofluorescence applications with Cy2, the primary or secondary antibodies may bind nonspecifically to other cellular components.
-
Solution: Use a blocking solution (e.g., bovine serum albumin or serum from the same species as the secondary antibody) to block nonspecific binding sites before antibody incubation.[2][12] Ensure that your primary and secondary antibodies have been validated for your specific application and sample type.[2]
-
-
Fluorescent Media or Mounting Medium: The imaging medium or mounting medium itself can be a source of background fluorescence.
-
Solution: Use an imaging medium specifically designed for fluorescence microscopy that has low intrinsic fluorescence. When mounting fixed samples, choose a mounting medium with low background fluorescence.
-
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of Cy2 and DiC18?
Cy2 is a cyanine dye with an excitation maximum around 492 nm and an emission maximum around 508-510 nm.[4][13][14] It is spectrally similar to other common green fluorophores like FITC and Alexa Fluor 488.[4] DiC18, a lipophilic carbocyanine dye, is weakly fluorescent in aqueous solutions but becomes highly fluorescent upon incorporation into lipid membranes.[15]
Q2: How can I reduce phototoxicity in my live-cell imaging experiments with DiC18?
Phototoxicity, or cell damage caused by light exposure, is a critical concern in live-cell imaging. To minimize phototoxicity:
-
Use the lowest possible excitation light intensity that still provides a detectable signal.[16]
-
Minimize the duration of light exposure by using the shortest possible exposure times and acquiring images only when necessary.[10]
-
Use a sensitive camera that can detect low light levels, reducing the need for high excitation intensity.
-
Consider using imaging techniques that are inherently less phototoxic, such as spinning-disk confocal microscopy or light-sheet microscopy.
Q3: What type of filter sets should I use for Cy2 and DiC18?
For Cy2, a standard FITC or GFP filter set is generally suitable.[6][7] This typically includes an excitation filter around 470/40 nm, a dichroic mirror around 495 nm, and an emission filter around 525/50 nm. For DiC18, which has a broader excitation and emission profile in the green-orange range, a filter set with an excitation around 480/40 nm and a long-pass emission filter starting around 510 nm can be effective. Always check the specific spectral characteristics of your dye lot and microscope filters for optimal performance.[5][17][18]
Q4: Can I perform multiplexing experiments with Cy2?
Yes, Cy2 can be used in multiplexing experiments with other fluorophores that have distinct spectral profiles.[14] For example, it can be combined with red-emitting dyes like Cy3 or Cy5. When performing multiplexing, it is crucial to use appropriate filter sets and controls to avoid spectral bleed-through, where the emission of one fluorophore is detected in the channel of another.
Data Presentation
Table 1: Spectral Properties of Cy2 and DiC18(3)
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Cy2 | 492 | 510 | ~150,000 | ~0.12 |
| DiC18(3) | 549 | 565 | ~125,000 | ~0.07 |
Note: Values can vary depending on the solvent and local environment.
Experimental Protocols
Protocol 1: Immunofluorescence Staining with Cy2-Conjugated Secondary Antibodies
-
Cell Preparation: Grow cells on sterile coverslips or in imaging-compatible plates to the desired confluency.
-
Fixation: Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (if targeting intracellular antigens): Incubate the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate the cells with a blocking buffer (e.g., 1% BSA in PBS or 5% normal goat serum in PBS) for 30-60 minutes at room temperature to reduce nonspecific antibody binding.[2]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the Cy2-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each, followed by a final wash with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the cells using a fluorescence microscope equipped with a suitable filter set for Cy2.
Protocol 2: Live-Cell Membrane Staining with DiC18
-
Cell Preparation: Plate cells in a glass-bottom dish or chamber slide suitable for live-cell imaging and allow them to adhere.
-
Prepare Staining Solution: Prepare a working solution of DiC18 in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) or a serum-free medium. The final concentration typically ranges from 1 to 10 µM. It is recommended to perform a titration to find the optimal concentration for your cell type.
-
Staining: Remove the culture medium from the cells and replace it with the DiC18 staining solution.
-
Incubation: Incubate the cells at 37°C for 5-20 minutes. The optimal incubation time may vary between cell types.
-
Washing: Gently wash the cells two to three times with pre-warmed imaging buffer (e.g., HBSS or phenol red-free medium) to remove excess dye.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with an appropriate filter set for DiC18 and environmental control (37°C and 5% CO₂).
Visualizations
Caption: Experimental workflows for Cy2 immunofluorescence and DiC18 live-cell staining.
Caption: A logical flowchart for troubleshooting common issues leading to a low signal-to-noise ratio.
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. biotium.com [biotium.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. syronoptics.com [syronoptics.com]
- 6. Fluorescence Filters | Fluorescence Instruments [iridian.ca]
- 7. Dual Band Excitation Filter Sets | Nikon’s MicroscopyU [microscopyu.com]
- 8. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 9. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 11. microscopyfocus.com [microscopyfocus.com]
- 12. biotium.com [biotium.com]
- 13. Spectrum [Cy2] | AAT Bioquest [aatbio.com]
- 14. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 17. edmundoptics.com [edmundoptics.com]
- 18. Fluorescence Imaging Filters [thorlabs.com]
Technical Support Center: Cy2 DiIC18 Fixed-Cell Imaging
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Cy2 DiIC18 for fixed-cell imaging applications.
Troubleshooting Guide
Researchers may encounter several common issues during fixed-cell imaging with Cy2 DiIC18. This guide provides a systematic approach to identifying and resolving these problems.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Inadequate Dye Concentration: The concentration of Cy2 DiIC18 may be too low for sufficient membrane labeling. - Insufficient Incubation Time: The dye may not have had enough time to fully incorporate into the cell membranes. - Photobleaching: Excessive exposure to excitation light can permanently destroy the fluorophore. - Incorrect Filter Set: The microscope filter set may not be optimal for the excitation and emission spectra of Cy2. - Cell Loss During Staining: Cells may be detaching from the coverslip during washing steps. | - Optimize Dye Concentration: Titrate the Cy2 DiIC18 concentration, typically in the range of 1-10 µM.[1] - Increase Incubation Time: Extend the incubation period, generally between 5-20 minutes, to ensure complete membrane staining.[1][2] - Minimize Light Exposure: Reduce the intensity and duration of excitation light. Use a neutral density filter if available. - Use Appropriate Filters: Employ a filter set suitable for Cy2, with an excitation peak around 492 nm and an emission peak around 508 nm. - Gentle Handling: Handle coverslips with care and use gentle washing techniques to prevent cell detachment. |
| High Background Fluorescence | - Excess Dye: Residual, unbound dye in the mounting medium can contribute to high background. - Autofluorescence: Some cell types or fixation methods can produce endogenous fluorescence. - Non-Specific Binding: The dye may aggregate or bind non-specifically to other cellular components or the coverslip. | - Thorough Washing: Ensure adequate washing steps after staining to remove all unbound dye.[2] - Use an Antifade Mounting Medium: This can help to reduce background noise and preserve the fluorescent signal. - Spectral Unmixing: If your imaging software allows, use spectral unmixing to separate the specific Cy2 DiIC18 signal from autofluorescence. |
| Uneven or Patchy Staining | - Dye Aggregation: Cy2 DiIC18, being lipophilic, can form aggregates in aqueous solutions if not properly prepared. - Cell Health: Unhealthy or dying cells may exhibit irregular membrane staining. - Incomplete Fixation: Poor fixation can lead to compromised membrane integrity and uneven dye uptake. | - Proper Dye Preparation: Ensure the dye is fully dissolved in a suitable solvent like DMSO or ethanol before diluting into the staining buffer. Vortex the working solution immediately before use. - Ensure Healthy Cell Cultures: Start with healthy, well-adhered cells for your experiment. - Optimize Fixation Protocol: Use a fresh solution of 4% paraformaldehyde for a consistent and thorough fixation.[3] |
| Signal Lost After Permeabilization | - Lipid Extraction: Permeabilization agents, especially those that are detergent-based, can extract lipids from the cell membrane, thereby removing the lipophilic Cy2 DiIC18 dye. | - Stain After Permeabilization: If co-staining with intracellular targets is required, perform the Cy2 DiIC18 staining after the permeabilization and antibody incubation steps. - Use Saponin-Based Permeabilization: Saponin is a milder permeabilizing agent that may better preserve membrane integrity compared to Triton X-100. |
Frequently Asked Questions (FAQs)
Q1: What is Cy2 DiIC18 and how does it work?
Cy2 DiIC18 is a lipophilic fluorescent dye used for staining cell membranes. It consists of a Cy2 fluorophore attached to a DiIC18 backbone. The DiIC18 component has long hydrocarbon chains that insert into the lipid bilayers of cell membranes, effectively anchoring the Cy2 fluorophore to the membrane. It is weakly fluorescent in aqueous solutions but becomes brightly fluorescent upon incorporation into the hydrophobic environment of the membrane.
Q2: What are the excitation and emission wavelengths for Cy2 DiIC18?
The spectral properties of Cy2 DiIC18 are primarily determined by the Cy2 fluorophore.
| Fluorophore | Excitation Maximum | Emission Maximum |
| Cy2 | ~492 nm | ~508 nm |
Q3: Can I use Cy2 DiIC18 for live-cell imaging?
While Cy2 DiIC18 is primarily used for fixed-cell imaging due to its robust staining, it can also be used for short-term live-cell imaging. However, for long-term live-cell tracking, specific trackers designed for viability and retention in proliferating cells may be more suitable.
Q4: Is Cy2 DiIC18 compatible with immunofluorescence (IF)?
Yes, Cy2 DiIC18 is compatible with IF protocols. For optimal results when co-staining with antibodies against intracellular targets, it is recommended to perform the immunofluorescence staining, including fixation and permeabilization, before staining with Cy2 DiIC18. This prevents the loss of the lipophilic dye during the permeabilization step.
Q5: How should I store Cy2 DiIC18?
Cy2 DiIC18 should be stored as a stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol at -20°C, protected from light and moisture. Repeated freeze-thaw cycles should be avoided.
Experimental Protocols
Protocol: Staining of Fixed Adherent Cells with Cy2 DiIC18
This protocol provides a general guideline for staining formaldehyde-fixed adherent cells. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Cy2 DiIC18
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Coverslips with adherent cells
-
Mounting Medium
Procedure:
-
Cell Fixation:
-
Wash cells grown on coverslips twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.[3]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Preparation of Staining Solution:
-
Prepare a 1 mM stock solution of Cy2 DiIC18 in DMSO or ethanol.
-
Dilute the stock solution in PBS or a suitable buffer to a final working concentration of 1-10 µM.[1] The optimal concentration should be determined empirically.
-
Vortex the working solution immediately before use to prevent dye aggregation.
-
-
Staining:
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for Cy2 (Excitation: ~492 nm, Emission: ~508 nm).
-
Visualizations
Experimental Workflow for Fixed-Cell Staining
Caption: A typical workflow for staining fixed cells with Cy2 DiIC18.
Conceptual Structure of Cy2 DiIC18
Caption: Conceptual diagram of Cy2 DiIC18's components and its interaction with the cell membrane.
References
Technical Support Center: Imaging Fluorescent Probes
This technical support center provides guidance on the optimal imaging settings and troubleshooting for Cy2 and the lipophilic carbocyanine dye, DiI (DiIC18(3)). It has come to our attention that the term "Cy2 DiC18" may be a conflation of two distinct fluorescent probes. Please refer to the sections below for detailed information on each dye.
Section 1: Cy2
Cy2 is a cyanine dye that fluoresces in the green part of the spectrum.[1][2][3] It is spectrally similar to fluorescein (FITC) and Alexa Fluor 488.[2] Cy2 is often used in applications requiring permanent mounting in non-polar plastic media, as it can be brighter and more photostable in such environments compared to other dyes in its spectral range.[3]
Key Properties of Cy2
| Property | Value |
| Excitation Maximum | ~492 nm[1][2][3] |
| Emission Maximum | ~508-510 nm[1][2][3] |
| Recommended Laser Line | 488 nm[2] |
| Common Filter Set | 515/30 nm[2] |
| Molecular Weight | ~665 g/mol [2] |
| Extinction Coefficient | High (up to 300,000 M-1 cm-1 for cyanine dyes)[4] |
FAQs and Troubleshooting for Cy2 Imaging
Q1: What are the optimal laser and filter settings for imaging Cy2?
A1: For optimal excitation, a 488 nm laser line is recommended.[2] The emission should be collected using a bandpass filter centered around 510 nm, such as a 515/30 nm filter.[2]
Q2: My Cy2 signal is very weak. What could be the problem?
A2: Weak signal can be due to several factors:
-
Incorrect filter sets: Ensure your microscope is equipped with the appropriate filters for Cy2 (see Q1).
-
Photobleaching: Cy2, like many fluorophores, is susceptible to photobleaching. Reduce exposure time and laser power. Use an anti-fade mounting medium to protect your sample.[5]
-
Low antibody concentration: If using an antibody conjugate, you may need to titrate the antibody to find the optimal concentration.[5]
-
Mounting medium: Cy2 is known to be brighter in non-polar mounting media like DPX compared to aqueous media.[3]
Q3: I am seeing high background fluorescence in my images. How can I reduce it?
A3: High background can obscure your signal. Here are some troubleshooting steps:
-
Excess antibody: If using a Cy2-conjugated antibody, a high concentration can lead to non-specific binding and high background.[6] Try reducing the antibody concentration.
-
Inadequate washing: Ensure thorough washing steps after incubation with the fluorescent probe to remove any unbound dye.[7]
-
Autofluorescence: Some cells and tissues have endogenous fluorescence.[6] You can check for this by imaging an unstained control sample. If autofluorescence is an issue, you may need to use spectral unmixing if your imaging system supports it, or choose a dye in a different spectral range.
Experimental Protocol for Staining with Cy2 Conjugates
This is a general protocol for immunofluorescence staining and may need to be optimized for your specific sample and target.
-
Sample Preparation: Prepare your cells or tissue sections on slides as required by your experimental design (e.g., fixation, permeabilization).
-
Blocking: Block non-specific binding by incubating the sample in a suitable blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with your primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the sample three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the Cy2-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature. Protect the sample from light from this point onwards.
-
Final Washes: Wash the sample three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslip using an appropriate mounting medium, preferably one with an anti-fade reagent.[5]
-
Imaging: Image the sample using a fluorescence microscope with the appropriate laser lines and filters for Cy2 (e.g., 488 nm excitation and a 515/30 nm emission filter).[2]
Section 2: DiI (DiIC18(3))
DiI (DiIC18(3)) is a lipophilic carbocyanine dye that is widely used for labeling cell membranes.[8][9] It is weakly fluorescent in aqueous solution but becomes brightly fluorescent when it incorporates into lipid bilayers.[8][10] DiI diffuses laterally within the membrane, allowing for staining of the entire cell.[9][10] It is often used for neuronal tracing and fate mapping studies.[8]
Key Properties of DiI (DiIC18(3))
| Property | Value |
| Excitation Maximum | ~549-551 nm[8][9] |
| Emission Maximum | ~565-566 nm[8][9] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO[8] |
| Appearance | Violet crystals[8] |
| Extinction Coefficient | ~144,500 L·mol⁻¹·cm⁻¹[9] |
FAQs and Troubleshooting for DiI Imaging
Q1: What are the best filter sets to use for DiI?
A1: DiI can be effectively imaged using a standard TRITC (tetramethylrhodamine isothiocyanate) filter set.[10][11]
Q2: How do I prepare a DiI staining solution?
A2: DiI is soluble in several organic solvents. Stock solutions are typically prepared in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol at a concentration of 1-5 mM.[10] For working solutions, the stock is diluted into a suitable buffer.
Q3: My DiI staining is patchy and uneven.
A3: This can be due to several reasons:
-
Dye precipitation: DiI can precipitate if the concentration in the aqueous working solution is too high or if it is not well-dispersed. Try sonicating the working solution before use.
-
Cell health: Unhealthy or dying cells may not stain evenly. Ensure your cells are healthy at the time of staining.
-
Incomplete diffusion: DiI requires time to diffuse throughout the cell membrane. Ensure you have allowed sufficient incubation time.
Q4: Can DiI be used in fixed tissues?
A4: Yes, DiI is commonly used for neuronal tracing in aldehyde-fixed tissues.[11]
Experimental Protocol for DiI Cell Membrane Staining
This protocol provides a general guideline for staining live cells in culture.
-
Prepare Staining Solution: Dilute the DiI stock solution (e.g., 1 mM in DMSO) into a suitable buffer or cell culture medium to a final concentration of 1-10 µM.
-
Cell Preparation: Grow cells on coverslips or in imaging dishes.
-
Staining: Remove the culture medium and replace it with the DiI staining solution.
-
Incubation: Incubate the cells for 5-20 minutes at 37°C. The optimal time may vary depending on the cell type.
-
Washing: Gently wash the cells two to three times with pre-warmed culture medium or buffer to remove excess dye.
-
Imaging: Image the stained cells using a fluorescence microscope equipped with a TRITC filter set.
Visualizations
Caption: A generalized workflow for immunofluorescence staining.
Caption: A decision tree for troubleshooting common fluorescence imaging issues.
References
- 1. Spectrum [Cy2] | AAT Bioquest [aatbio.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biotium.com [biotium.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 8. DiI - Wikipedia [en.wikipedia.org]
- 9. lumiprobe.com [lumiprobe.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. interchim.fr [interchim.fr]
Technical Support Center: Cy2 DiC18 & Lipophilic Dyes
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with Cy2 DiC18 and other long-chain lipophilic carbocyanine dyes, particularly concerning cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a lipophilic carbocyanine dye.[1] Like other dyes in this family such as DiI (DiIC18(3)) and DiO (DiOC18(3)), it features long hydrocarbon tails (C18) that allow it to readily insert into the lipid bilayers of cell membranes.[2][3] Its primary application is as a fluorescent tracer for labeling and tracking cells, organelles, viruses, or lipoproteins, both in vitro and in vivo.[3][4] The dye is weakly fluorescent in aqueous environments but becomes brightly fluorescent upon incorporation into membranes.[2][3]
Q2: Is this compound considered cytotoxic?
A2: At optimal, recommended concentrations for cell labeling, lipophilic carbocyanine dyes like DiI and DiO are characterized by their minimal cytotoxicity, which makes them suitable for long-term tracking of live cells.[2][3][5] However, at high concentrations, this compound can induce significant cytotoxicity. The toxicity is dose-dependent.[6] Furthermore, like many fluorescent dyes, it can exhibit phototoxicity—toxicity that is induced or exacerbated by exposure to light.[6][7]
Q3: What are the typical signs of cytotoxicity after labeling cells with high concentrations of this compound?
A3: Signs of cytotoxicity can manifest in several ways, including:
-
Morphological Changes: Cells may appear rounded, shrunken, or show signs of blebbing.
-
Reduced Cell Adhesion: Adherent cells may detach from the culture substrate.
-
Decreased Proliferation Rate: A noticeable slowdown or complete halt in cell division.
-
Compromised Membrane Integrity: The release of intracellular components, which can be measured by assays like the Lactate Dehydrogenase (LDH) assay.[8][9]
-
Reduced Metabolic Activity: A decrease in metabolic function, commonly assessed using an MTT or MTS assay.[10][11]
Q4: What is the potential mechanism of cytotoxicity for this compound at high concentrations?
A4: While the exact mechanism for this compound is not extensively documented, the cytotoxicity of similar cyanine dyes at high concentrations is generally attributed to several factors:
-
Membrane Disruption: Excessive insertion of lipophilic molecules into the plasma membrane can compromise its integrity and function. Since labeling works by partitioning into the membrane, high concentrations can eventually saturate and damage it.
-
Mitochondrial Dysfunction: Cyanine dyes are cationic and can preferentially accumulate in mitochondria due to the organelle's negative membrane potential.[12][13][14] This accumulation can disrupt mitochondrial function, leading to a decrease in ATP production and the initiation of apoptosis.[6]
-
Reactive Oxygen Species (ROS) Production: Upon excitation with light (phototoxicity), many cyanine dyes can generate ROS, such as superoxide.[6][7] ROS cause oxidative damage to cellular components, including lipids, proteins, and DNA, which can trigger cell death pathways.[6]
Troubleshooting Guide
Issue 1: I am observing significant cell death after labeling with this compound.
| Potential Cause | Recommended Solution |
| Dye Concentration is Too High | This is the most common cause. Perform a titration experiment to determine the lowest effective concentration that provides a sufficient signal for your application. Start with a range of 1-10 µM and assess both fluorescence intensity and cell viability.[3] |
| Incubation Time is Too Long | Excessive incubation can lead to greater dye uptake and toxicity. Optimize the incubation time; for many cell types, 15-30 minutes at 37°C is sufficient.[3] |
| Inadequate Washing | Residual, unbound dye aggregates in the culture medium can be a source of continued cytotoxicity. After labeling, wash the cells thoroughly with fresh, pre-warmed growth medium or PBS. A final wash/incubation with a protein-containing solution like FBS can help sequester excess dye. |
| Solvent Toxicity | The solvent used to prepare the dye stock solution (e.g., DMSO, ethanol) can be toxic to cells at certain concentrations. Ensure the final concentration of the solvent in your cell culture medium is well below toxic levels (typically <0.1%). |
| Phototoxicity | Repeatedly exposing the labeled cells to high-intensity light from a microscope can induce phototoxicity.[7] Minimize light exposure by using neutral density filters, reducing exposure time, and using the lowest laser power necessary for imaging. |
Issue 2: My fluorescent signal is too weak, but increasing the dye concentration kills my cells.
| Potential Cause | Recommended Solution |
| Suboptimal Imaging Settings | Before increasing dye concentration, ensure your microscope settings (e.g., gain, exposure, objective) are optimized for detecting the signal. |
| Poor Dye Solubilization | Lipophilic dyes can be difficult to dissolve and may form aggregates that do not effectively label cells. Ensure your stock solution is fully dissolved. Sonication or gentle warming may help.[3] |
| Cell Type Specificity | Different cell types may label more or less efficiently. You may need to adjust the protocol (concentration, time) specifically for your cell line. |
| Fixation Issues | If imaging fixed cells, be aware that some fixation methods can quench fluorescence. Standard formaldehyde fixation is generally compatible, but alcohol-based fixatives like methanol should be avoided as they can extract the dye from the membrane.[3] |
Issue 3: I am observing high, non-specific background fluorescence.
| Potential Cause | Recommended Solution |
| Dye Precipitation | The dye may precipitate in aqueous culture medium, especially serum-free medium.[5] This can create fluorescent debris that sticks to the coverslip or cells. Prepare the staining solution immediately before use and mix well. Adding the dye to a medium containing serum can sometimes improve solubility. |
| Insufficient Washing | Residual dye aggregates that were not removed during washing steps can cause high background.[15] Increase the number and rigor of your washing steps after labeling. |
| Cell Autofluorescence | Some cell types naturally exhibit autofluorescence.[16] Always include an unstained control sample to assess the baseline level of autofluorescence in your cells using the same imaging settings. |
Quantitative Data on Cytotoxicity
| Dye Concentration (µM) | % Cell Viability (Relative to Control) | Observation |
| 0 (Control) | 100% | Healthy, confluent monolayer |
| 1 | ~98% | No significant toxicity observed |
| 5 | ~95% | Standard working concentration; minimal toxicity |
| 10 | ~85% | Mild toxicity, slight reduction in cell number |
| 25 | ~60% | Moderate cytotoxicity, visible cell rounding/detachment |
| 50 | ~30% | Significant cytotoxicity |
| 100 | <10% | High cytotoxicity |
| Note: These values are for illustrative purposes only. Researchers must determine the optimal concentration and toxicity profile for their specific cell type and experimental conditions. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[10][17]
-
MTT Solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution).[11][17]
-
96-well plate reader (absorbance at 570-590 nm).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[18]
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Remove the treatment medium. Add 100 µL of fresh serum-free medium and 10-50 µL of MTT solution to each well.[11][17]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, until intracellular purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully discard the MTT solution. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[17]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10][17] Measure the absorbance at 570 nm or 590 nm within 1 hour.[10][17]
-
Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Calculate cell viability as a percentage of the untreated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes into the culture medium.[8][9]
Materials:
-
Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution).
-
96-well plate reader (absorbance at ~490 nm).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Prepare triplicate wells for each condition.
-
Controls: Prepare the following controls on the same plate[9]:
-
Vehicle Control: Untreated cells.
-
Spontaneous LDH Release: Untreated cells (measures background LDH release).
-
Maximum LDH Release: Untreated cells treated with the lysis buffer provided in the kit (represents 100% cytotoxicity).[19]
-
Medium Background: Culture medium without cells.
-
-
Sample Collection: After the treatment incubation, centrifuge the plate (if using suspension cells) or carefully collect 50 µL of supernatant from the top of each well without disturbing the cells. Transfer to a new 96-well plate.[19]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.[20]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9][20] The reaction converts a tetrazolium salt into a red formazan product.[9]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[20]
-
Measurement: Measure the absorbance at 490 nm. Use a reference wavelength (e.g., 680 nm) to correct for background if recommended.[20]
-
Analysis:
-
Subtract the medium background absorbance from all readings.
-
Calculate the percent cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Proposed pathway for lipophilic dye-induced cytotoxicity.
Caption: Troubleshooting flowchart for high cytotoxicity.
References
- 1. amsbio.com [amsbio.com]
- 2. DiI Dye | AAT Bioquest [aatbio.com]
- 3. biotium.com [biotium.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Modulating cellular cytotoxicity and phototoxicity of fluorescent organic salts through counterion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phototoxicity mechanism of a kryptocyanine dye in human red cell membranes and isolated murine mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. biotium.com [biotium.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Fluorescent labeling of dendritic spines in cell cultures with the carbocyanine dye “DiI” - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotium.com [biotium.com]
- 17. cyrusbio.com.tw [cyrusbio.com.tw]
- 18. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cellbiologics.com [cellbiologics.com]
Validation & Comparative
A Researcher's Guide to Lipophilic Dyes: Cy2 DiC18 vs. DiO for Live Cell Imaging
In the dynamic field of live cell imaging, the ability to clearly visualize cellular membranes is paramount for studying a vast array of biological processes, from cell tracking and fusion to neuronal tracing. Lipophilic dyes, which integrate into the lipid bilayer, are essential tools for these applications. This guide provides an objective comparison between two green-emitting fluorescent dyes: the well-established oxacarbocyanine dye, DiO, and the cyanine-based dye, Cy2 DiC18.
This comparison synthesizes available data to help researchers, scientists, and drug development professionals make an informed choice based on the optical properties, performance characteristics, and experimental considerations for each dye.
Quantitative Data Comparison
The selection of a fluorescent probe is often dictated by its specific photophysical properties. The following table summarizes the key quantitative data for this compound and DiO. It is important to note that specific data for "this compound" as a distinct lipophilic probe is limited; therefore, the values for Cy2 are based on the parent Cy2 fluorophore. The properties of lipophilic dyes are highly dependent on their environment, particularly their incorporation into a lipid membrane.
| Property | This compound (Inferred) | DiO (DiOC18(3)) |
| Dye Class | Cyanine | Oxacarbocyanine |
| Excitation Max (λex) | ~492 nm[1][2] | ~484 nm[3][4] |
| Emission Max (λem) | ~508 nm[1][2] | ~501 nm[3][4] |
| Molar Extinction Coefficient (ε) | High (up to ~300,000 M⁻¹cm⁻¹)[5] | ~150,000 M⁻¹cm⁻¹ (in MeOH)[3] |
| Quantum Yield (Φ) | Environment-dependent | Environment-dependent; weakly fluorescent in water, enhanced in membranes[4][6] |
| Molecular Weight | Not specified (Cy2 core: ~665 g/mol )[1] | ~881.7 g/mol [7] |
| Common Solvents | DMSO, DMF, Water[5][8] | DMSO, DMF, Ethanol[7][9] |
| Filter Set Compatibility | FITC / GFP | FITC / GFP[6][7] |
Performance and Experimental Comparison
Spectral Properties
Both this compound and DiO are well-suited for the common 488 nm laser line and can be detected using standard FITC or GFP filter sets.[1][6][7] Their excitation and emission spectra are very similar, making them largely interchangeable in terms of instrumentation. This spectral similarity means they are both susceptible to autofluorescence from cells in the green channel, a common challenge in live cell imaging.
Brightness and Photostability
Brightness is a product of both molar extinction coefficient and quantum yield. Cyanine dyes like Cy2 are known for their very high extinction coefficients.[5] DiO also possesses a high extinction coefficient.[3] The fluorescence quantum yield for both dyes is significantly enhanced upon incorporation into the lipid membrane.[4][6]
Photostability is a critical parameter for long-term time-lapse imaging. Carbocyanine dyes like DiO are generally considered quite photostable once integrated into the cell membrane.[4][6][9] Cyanine dyes as a class have variable photostability, though some formulations are exceptionally robust.[10][11][12] Without direct comparative studies, the photostability of this compound versus DiO in a specific biological system should be determined empirically.
Cellular Toxicity and Viability
Lipophilic dyes are inserted directly into the plasma membrane and can affect membrane integrity and cell viability, particularly at high concentrations or with long incubation times. DiO is widely reported to have low cytotoxicity at typical working concentrations (1-5 µM) and does not significantly affect cell viability.[7] However, like all lipophilic cyanines, it can be toxic to certain cell types, particularly dopaminergic neurons, by inhibiting mitochondrial complex I at nanomolar concentrations.[13] The toxicity of this compound is not well-documented, but researchers should assume that, as a lipophilic cation, it may exhibit similar mitochondrial toxicity.[14][15][16] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for the specific cell type and experimental duration.
Labeling Characteristics
Once applied to cells, both dyes diffuse laterally within the plasma membrane to create uniform staining.[7] DiO is noted to have a slower lateral diffusion rate compared to its red-shifted counterpart, DiI.[3] It also has a tendency to form aggregates due to low solubility, which can lead to non-uniform labeling.[3] The diffusion and aggregation properties of this compound are not characterized in available literature and would need to be assessed on a case-by-case basis.
Diagrams: Staining Mechanism and Experimental Workflow
To visualize the process of membrane labeling and the experimental steps, the following diagrams have been generated using Graphviz.
Caption: General mechanism of lipophilic dye insertion and diffusion into the plasma membrane.
Caption: Generalized workflow for staining adherent or suspension cells with lipophilic dyes.
Experimental Protocols
The following are generalized protocols for staining live cells with lipophilic dyes like this compound or DiO. The optimal dye concentration and incubation time should be empirically determined for each cell type and experimental condition.
I. Reagent Preparation
-
Stock Solution (1-5 mM):
-
Prepare a 1 to 5 mM stock solution of the lipophilic dye in high-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[7]
-
Vortex thoroughly to ensure the dye is fully dissolved.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Working Solution (1-5 µM):
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to a final working concentration of 1-5 µM in a suitable buffer (e.g., phosphate-buffered saline (PBS), Hank's Balanced Salt Solution (HBSS)) or serum-free culture medium.
-
It is critical to use the working solution immediately after preparation as these dyes can precipitate in aqueous solutions.
-
II. Staining Protocol for Adherent Cells
-
Cell Culture: Grow adherent cells on sterile glass coverslips or in imaging-compatible dishes to the desired confluency.
-
Washing: Carefully aspirate the culture medium and gently wash the cells once with pre-warmed (37°C) PBS or HBSS.
-
Staining: Add a sufficient volume of the dye working solution to completely cover the cells.
-
Incubation: Incubate the cells for 2 to 20 minutes at 37°C, protected from light. The optimal time will vary by cell type.
-
Final Wash: Aspirate the dye working solution and wash the cells two to three times with pre-warmed, complete culture medium (containing serum). Each wash should be for 5-10 minutes to ensure removal of excess dye.
-
Imaging: The cells are now ready for imaging in fresh culture medium or an appropriate imaging buffer.
III. Staining Protocol for Suspension Cells
-
Cell Harvesting: Harvest cells and centrifuge at a low speed (e.g., 100-300 x g) for 5 minutes to pellet the cells.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in the dye working solution at a density of approximately 1 x 10⁶ cells/mL.
-
Incubation: Incubate the cell suspension for 2 to 20 minutes at 37°C, protected from light. Gently mix the cells periodically to ensure uniform labeling.
-
Washing: Add at least 3 volumes of complete culture medium to the cell suspension and centrifuge to pellet the cells.
-
Final Wash: Discard the supernatant and gently resuspend the cell pellet in pre-warmed, fresh medium. Repeat this wash step two more times to remove residual dye.
-
Imaging: After the final wash, resuspend the cells in the desired medium for imaging or analysis.
Conclusion and Recommendations
Both this compound and DiO serve as effective green-emitting fluorescent probes for labeling the plasma membrane of live cells.
-
Choose DiO when: You require a well-characterized and widely published dye with predictable performance. Its properties, including potential toxicity and labeling characteristics, are extensively documented, providing a solid baseline for developing your experiments.
-
Consider this compound when: High brightness is a primary concern. The Cy2 fluorophore has a very high extinction coefficient, which may translate to brighter staining, although this needs to be balanced with its photostability. As a less common probe, it may offer a competitive alternative if DiO performance is suboptimal in a specific system.
For any application, it is crucial for researchers to empirically determine the optimal staining conditions, including dye concentration and incubation time, to achieve bright, uniform labeling while minimizing cytotoxicity and photobleaching during long-term imaging experiments.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. Spectrum [Cy2] | AAT Bioquest [aatbio.com]
- 3. biotium.com [biotium.com]
- 4. DiO (DiOC18(3)) (A319640) | Antibodies.com [antibodies.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biopioneer.com.tw [biopioneer.com.tw]
- 8. Cy2 | TargetMol [targetmol.com]
- 9. Invitrogen DiO'; DiOC18(3) (3,3'-Dioctadecyloxacarbocyanine Perchlorate) 100 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 10. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]
- 11. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 12. researchgate.net [researchgate.net]
- 13. Lipophilic Cationic Cyanines are Potent Complex I Inhibitors and Specific in vitro Dopaminergic Toxins with Mechanistic Similarities to both Rotenone and MPP+ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cyanine dyes in the mitochondria-targeting photodynamic and photothermal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]
A Comparative Guide to Cy2 DiC18 and Other Lipophilic Tracers for Cellular Imaging
For researchers, scientists, and drug development professionals, the precise tracking of cellular dynamics is paramount. Lipophilic tracers, which integrate into the lipid bilayers of cell membranes, are indispensable tools for a variety of applications, from monitoring cell migration to elucidating complex signaling pathways. This guide provides a comprehensive comparison of Cy2 DiC18 with other commonly used lipophilic tracers, offering objective performance data and detailed experimental protocols to inform your selection and experimental design.
This guide will delve into the spectral properties, performance characteristics, and common applications of this compound and its counterparts, including the popular DiI, DiO, DiD, and DiR series of carbocyanine dyes. By presenting quantitative data in accessible tables and providing detailed experimental methodologies, we aim to equip you with the necessary information to choose the optimal tracer for your specific research needs.
Quantitative Comparison of Lipophilic Tracers
The selection of a lipophilic tracer is often dictated by its specific fluorescence properties, photostability, and potential cytotoxicity. The following tables summarize the key quantitative data for this compound and other widely used lipophilic tracers to facilitate a direct comparison.
| Tracer | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | Color |
| This compound | ~492 | ~508 | Not widely reported | Not widely reported | Green |
| DiO (DiOC18(3)) | 484 | 501 | ~0.06 - 0.4[1] | ~150,000 | Green |
| DiI (DiIC18(3)) | 549 | 565 | ~0.06 - 0.4[1] | ~150,000 | Orange-Red |
| DiD (DiIC18(5)) | 644 | 665 | ~0.27[2] | ~250,000 | Far-Red |
| DiR (DiIC18(7)) | 750 | 780 | ~0.28[2] | ~270,000 | Near-Infrared |
| Tracer | Photostability | Cytotoxicity | Key Features |
| This compound | Moderate | Low (expected) | Green emission, suitable for multicolor imaging with red probes. |
| DiO | Moderate | Generally low[3] | Bright green fluorescence, often used in combination with DiI for dual-color studies.[4] |
| DiI | High[5] | Generally low[3] | Bright orange-red fluorescence, extensively used for neuronal tracing.[4][6] |
| DiD | High | Generally low | Far-red emission minimizes cellular autofluorescence. |
| DiR | High | Generally low | Near-infrared emission allows for deep-tissue and in vivo imaging. |
Experimental Protocols
To ensure reproducible and reliable results, detailed experimental protocols are essential. Below are methodologies for key applications of lipophilic tracers.
Protocol 1: General Live Cell Membrane Labeling
This protocol outlines the fundamental steps for staining the plasma membrane of live cells in culture.
Materials:
-
Lipophilic tracer stock solution (e.g., 1 mg/mL in DMSO or ethanol)
-
Balanced salt solution (e.g., HBSS) or serum-free culture medium
-
Complete culture medium
-
Live cells in culture
Procedure:
-
Prepare Staining Solution: Dilute the lipophilic tracer stock solution in a balanced salt solution or serum-free medium to the desired final concentration (typically 1-10 µM). Vortex briefly to mix.
-
Cell Preparation: Aspirate the culture medium from the cells. For adherent cells, wash once with a pre-warmed balanced salt solution. For suspension cells, pellet the cells by centrifugation and resuspend in a balanced salt solution.
-
Staining: Add the staining solution to the cells and incubate for 5-20 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and tracer concentration.
-
Washing:
-
Adherent cells: Aspirate the staining solution and wash the cells 2-3 times with pre-warmed complete culture medium.
-
Suspension cells: Pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in pre-warmed complete culture medium. Repeat this wash step 2-3 times.
-
-
Imaging: The labeled cells are now ready for imaging using a fluorescence microscope with appropriate filter sets.
Protocol 2: Neuronal Tracing in Fixed Tissue
This protocol describes the application of lipophilic tracers for anterograde and retrograde tracing of neuronal pathways in fixed tissue.[7][8][9]
Materials:
-
Lipophilic tracer crystals (e.g., DiI) or a concentrated solution
-
Fixed neural tissue (e.g., 4% paraformaldehyde in PBS)
-
Phosphate-buffered saline (PBS)
-
Vibratome or microtome
-
Mounting medium
Procedure:
-
Tracer Application: Carefully make a small incision in the region of interest of the fixed tissue. Insert a small crystal of the lipophilic tracer into the incision using a fine needle or insect pin. Alternatively, inject a small volume of a concentrated tracer solution.
-
Incubation: Place the tissue in a light-protected container with a small amount of PBS to prevent drying. Incubate at 37°C for an extended period (days to weeks) to allow for diffusion of the tracer along the neuronal processes. The incubation time depends on the desired tracing distance.
-
Sectioning: After incubation, section the tissue using a vibratome or microtome to the desired thickness (e.g., 50-100 µm).
-
Mounting: Mount the sections on glass slides using an aqueous mounting medium.
-
Imaging: Visualize the labeled neuronal pathways using a fluorescence or confocal microscope.
Protocol 3: Assessment of Cytotoxicity using MTT Assay
This protocol provides a method to quantify the potential cytotoxic effects of lipophilic tracers on cultured cells.[10][11][12]
Materials:
-
Lipophilic tracer
-
Cultured cells
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Incubate overnight.
-
Treatment: Prepare serial dilutions of the lipophilic tracer in complete culture medium. Remove the old medium from the cells and add the tracer-containing medium. Include untreated control wells. Incubate for a period relevant to your experimental timeframe (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each tracer concentration relative to the untreated control.
Visualizations: Workflows and Signaling Pathways
Visual diagrams are crucial for understanding complex experimental procedures and biological pathways. The following diagrams, created using the DOT language, illustrate key workflows and a representative signaling pathway where lipophilic tracers are employed.
Conclusion
The choice of a lipophilic tracer is a critical decision in the design of experiments aimed at visualizing cellular structures and dynamics. This compound offers a valuable green-fluorescent option for multicolor imaging studies. However, the well-established carbocyanine dyes such as DiI, DiO, DiD, and DiR provide a broad spectral range and have a long history of successful application, particularly in neuronal tracing. By carefully considering the quantitative data on spectral properties, photostability, and cytotoxicity, alongside the detailed experimental protocols provided in this guide, researchers can confidently select the most appropriate tracer to achieve their scientific objectives. The continuous development of new and improved lipophilic tracers will undoubtedly further enhance our ability to explore the intricate world of cellular biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyanine - Wikipedia [en.wikipedia.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Over 30 Years of DiI Use for Human Neuroanatomical Tract Tracing: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anterograde & Retrograde Tracing - Creative Biolabs [neurost.creative-biolabs.com]
- 8. Retrograde and anterograde tracing combined with transmitter identification and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retrograde tracing - Wikipedia [en.wikipedia.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
A Researcher's Guide to Alternative Dyes for Cell Membrane Labeling: A Comparison with Cy2 DiC18
For researchers, scientists, and drug development professionals engaged in cellular imaging and analysis, the selection of an appropriate fluorescent dye for membrane labeling is a critical step that dictates the quality and reliability of experimental outcomes. While Cy2 DiC18 has been a staple in the field, a diverse array of alternative dyes has emerged, offering a range of spectral properties, enhanced photostability, and suitability for various applications, from short-term imaging to long-term cell tracking. This guide provides an objective comparison of popular alternatives to this compound, supported by available experimental data, detailed protocols, and visual aids to facilitate informed decision-making.
Performance Comparison of Membrane Dyes
The selection of a membrane dye is often a trade-off between brightness, photostability, and potential cytotoxicity. The following table summarizes the key quantitative and qualitative performance indicators for this compound and its alternatives.
| Dye Class | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Photostability | Toxicity | Key Features |
| Cyanine | This compound | 492[1][2] | 508[1][2] | Moderate | Moderate | Low to Moderate | Historical standard, spectrally similar to FITC and Alexa Fluor 488.[2] |
| DiO (DiOC18(3)) | 484[3] | 501[3] | Moderate | Good[4] | Low | Green fluorescence, often used in dual-color studies with DiI.[3] Slower lateral diffusion than DiI. | |
| DiI (DiIC18(3)) | 549[3] | 565[3] | High | Good[4] | Low to Moderate | Bright orange-red fluorescence, widely used for cell tracking.[3] Can be toxic to some neuronal cells. | |
| DiD (DiIC18(5)) | 644[3] | 663[3] | High | Good | Low | Red-shifted fluorescence, useful for avoiding autofluorescence.[3] | |
| DiR (DiIC18(7)) | 748[3] | 780[3] | Moderate | Good | Low | Near-infrared fluorescence, suitable for in vivo imaging.[3] | |
| BODIPY | BODIPY FL C5-HPC | 500 | 510 | High (~1.0)[][6][7] | High[6][7] | Low | Bright green fluorescence, high photostability, and low sensitivity to environmental factors. |
| PKH Dyes | PKH26 | 551 | 567 | High | Very High | Low | Stable, long-term labeling for cell tracking studies.[8] Requires a specific hypo-osmotic labeling protocol.[9] |
| PKH67 | 490 | 502 | High | Very High | Low | Green fluorescent equivalent of PKH26, suitable for long-term tracking. Viability of labeled cells is high (around 91%).[10][11] | |
| Commercial Kits | CellBrite® Green (Neuro-DiO) | 489 | 506 | - | Good | Low | Ready-to-use solution, simplified protocol compared to traditional DiO.[12] |
| CellBrite® Orange (DiI) | 551 | 569 | - | Good | Low | Ready-to-use solution of DiI, convenient for routine use.[12] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible membrane labeling. Below are representative protocols for key alternative dye classes.
Protocol 1: General Carbocyanine Dye (DiO, DiI, DiD) Labeling of Adherent Cells
-
Cell Preparation: Culture adherent cells on sterile glass coverslips or in imaging dishes to the desired confluency.
-
Dye Preparation: Prepare a 1-5 mM stock solution of the carbocyanine dye in dimethyl sulfoxide (DMSO). From this stock, prepare a working solution of 1-5 µM in a suitable buffer like serum-free medium or phosphate-buffered saline (PBS).[3][13]
-
Staining: Remove the culture medium and wash the cells once with PBS. Add the dye working solution to the cells, ensuring the entire surface is covered.
-
Incubation: Incubate the cells for 2-20 minutes at 37°C, protected from light.[3][13] The optimal incubation time should be determined empirically for each cell type.
-
Washing: Remove the dye solution and wash the cells two to three times with pre-warmed complete growth medium.
-
Imaging: The cells are now ready for imaging using appropriate filter sets for the chosen dye.
Protocol 2: BODIPY FL C5-HPC Membrane Labeling
-
Cell Preparation: Grow cells on coverslips or imaging plates to 70-80% confluency.
-
Dye Preparation: Prepare a 1-2 mM stock solution of BODIPY FL C5-HPC in DMSO. Dilute the stock solution to a final working concentration of 1-5 µM in serum-free medium or PBS.
-
Staining: Remove the culture medium, wash with PBS, and add the BODIPY working solution to the cells.
-
Incubation: Incubate for 15-30 minutes at 37°C, protected from light.[]
-
Washing: Wash the cells two to three times with PBS to remove unbound dye.
-
Imaging: Proceed with fluorescence microscopy using a standard FITC filter set.
Protocol 3: PKH67/PKH26 Labeling for Long-Term Tracking
Note: This protocol requires a specific diluent provided in the commercial kits to facilitate dye partitioning into the membrane.
-
Cell Preparation: Harvest cells and wash them once with serum-free medium. Resuspend the cell pellet in the provided diluent (Diluent C) at a concentration of 2 x 10^7 cells/mL.[8]
-
Dye Preparation: Immediately before use, prepare a 2X dye solution in the provided diluent. For example, for a final concentration of 2 µM, prepare a 4 µM 2X solution.
-
Labeling: Rapidly add an equal volume of the 2X cell suspension to the 2X dye solution and mix immediately by pipetting.[15]
-
Incubation: Incubate the cell/dye suspension for 1-5 minutes at room temperature with periodic mixing.[8]
-
Stopping the Reaction: Stop the staining by adding an equal volume of serum or a protein-containing solution (e.g., complete medium) and incubate for 1 minute.
-
Washing: Wash the cells three to five times with complete medium to remove unbound dye.
-
Analysis: The labeled cells are ready for in vitro or in vivo tracking experiments.
Visualizing Experimental Workflows and Decision Making
To further aid researchers, the following diagrams created using Graphviz (DOT language) illustrate a typical membrane labeling workflow and a decision-making process for selecting the most suitable dye.
Conclusion
The landscape of fluorescent membrane dyes extends far beyond the traditional this compound. Carbocyanine dyes like DiO, DiI, and their longer-wavelength counterparts offer a broad spectral range for multicolor imaging. For applications demanding high photostability and brightness, BODIPY dyes present a compelling alternative. When long-term cell tracking is the primary goal, the exceptional stability of PKH dyes makes them the probes of choice. The advent of ready-to-use commercial kits like CellBrite® further simplifies the labeling process, making these powerful tools more accessible to a wider range of researchers. By carefully considering the specific requirements of their experiments and consulting the comparative data and protocols provided in this guide, scientists can select the optimal dye to illuminate their cellular research with clarity and confidence.
References
- 1. Spectrum [Cy2] | AAT Bioquest [aatbio.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. DiI - Wikipedia [en.wikipedia.org]
- 6. Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. biotium.com [biotium.com]
- 10. A comparative study of PKH67, DiI, and BrdU labeling techniques for tracing rat mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biotium.com [biotium.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 15. researchgate.net [researchgate.net]
Unveiling the Specter of Cross-Reactivity: A Comparative Guide to Cy2 DiC18 and Other Fluorescent Probes
For researchers, scientists, and drug development professionals navigating the complex landscape of multi-color fluorescence imaging, understanding the potential for cross-reactivity between fluorescent probes is paramount. This guide provides an objective comparison of the lipophilic cyanine dye, Cy2 DiC18, with other commonly used fluorescent probes, offering insights into its spectral behavior, potential for signal overlap, and performance in cellular imaging. Supported by experimental protocols and quantitative data, this guide aims to equip researchers with the knowledge to make informed decisions for robust and reliable experimental design.
Introduction to this compound
This compound is a lipophilic cyanine dye commonly employed as a fluorescent marker for biomolecules and cellular membranes.[1] Its long C18 alkyl chains facilitate its insertion into lipid bilayers, making it a useful tool for tracking cell dynamics and morphology. Belonging to the cyanine dye family, this compound exhibits fluorescence that can be enhanced upon binding to biomolecules, including double-helical DNA through intercalation.[1]
Spectral Properties and Potential for Cross-Reactivity
The spectral characteristics of a fluorescent probe are the primary determinants of its potential for cross-reactivity with other fluorophores. Cy2 exhibits an excitation maximum of approximately 492 nm and an emission maximum of around 508 nm.[2] This places it squarely in the green region of the visible spectrum, in close proximity to widely used fluorophores such as Fluorescein isothiocyanate (FITC) and Alexa Fluor 488. This spectral similarity is a significant source of potential cross-reactivity, leading to a phenomenon known as spectral bleed-through or crosstalk, where the emission of one fluorophore is detected in the channel intended for another.[3][4]
Quantitative Comparison of Spectral Properties
To facilitate the selection of appropriate filter sets and minimize crosstalk, the spectral properties of this compound and its common spectral neighbors are summarized below.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) |
| Cy2 | ~492 | ~508 | Not widely reported | ~150,000 |
| FITC | ~495 | ~519 | 0.3-0.9 | ~75,000 |
| Alexa Fluor 488 | ~495 | ~519 | 0.92 | ~71,000 |
Note: The quantum yield of cyanine dyes can be highly dependent on their environment and binding state.[5]
Comparison with Alternative Lipophilic Membrane Probes
For researchers focused on membrane dynamics, several alternatives to this compound exist, each with distinct spectral properties that can influence their suitability for multicolor imaging. The "Di" series of carbocyanine dyes, including DiO, DiI, and DiD, are popular choices for labeling cell membranes.[1][6]
| Probe | Excitation Max (nm) | Emission Max (nm) | Emission Color |
| This compound | ~492 | ~508 | Green |
| DiO (DiOC18(3)) | ~484 | ~501 | Green |
| DiI (DiIC18(3)) | ~549 | ~565 | Orange-Red |
| DiD (DiIC18(5)) | ~644 | ~665 | Far-Red |
The distinct spectral separation of DiI and DiD from this compound makes them more suitable partners for multi-color imaging applications where minimizing spectral overlap is critical. DiO, being another green-emitting dye, presents a similar risk of crosstalk with this compound as FITC and Alexa Fluor 488.
Experimental Protocols
To empirically assess and mitigate the cross-reactivity of this compound, the following experimental protocols are provided.
Experimental Protocol 1: Quantification of Fluorescence Crosstalk
This protocol allows for the quantitative measurement of bleed-through from this compound into other fluorescence channels.
Objective: To determine the percentage of this compound emission that is detected in the FITC/Alexa Fluor 488 channel and a red channel (e.g., for a red fluorescent protein).
Materials:
-
Cells expressing a fluorescent protein (e.g., mCherry) or stained with a spectrally distinct probe.
-
This compound staining solution.
-
Microscope with appropriate filter sets for Cy2, FITC/Alexa Fluor 488, and the red fluorophore.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Prepare Single-Stained Control Samples:
-
A sample stained only with this compound.
-
A sample expressing only the red fluorescent protein or stained with the red probe.
-
-
Image Acquisition:
-
For the this compound-only sample, acquire images in both the "green" (FITC/Alexa Fluor 488) and "red" channels.
-
For the red fluorophore-only sample, acquire an image in the "red" channel.
-
-
Image Analysis:
-
In the this compound-only sample, measure the mean fluorescence intensity in a region of interest (ROI) in both the green and red channels.
-
The intensity measured in the red channel represents the bleed-through from Cy2.
-
Calculate the crosstalk percentage: (Mean intensity in red channel / Mean intensity in green channel) * 100.
-
This percentage can be used to correct for bleed-through in dual-labeled samples.[7]
-
Experimental Protocol 2: General Protocol for Staining Cells with Lipophilic Dyes (e.g., this compound, DiO, DiI, DiD)
This protocol provides a general guideline for labeling live cells with lipophilic membrane dyes.
Materials:
-
Lipophilic dye stock solution (e.g., 1-5 mM in DMSO or ethanol).
-
Balanced salt solution (e.g., HBSS) or serum-free medium.
-
Cell culture medium with serum.
-
Live cells in suspension or adhered to a coverslip.
Procedure:
-
Prepare Staining Solution: Dilute the lipophilic dye stock solution in a balanced salt solution or serum-free medium to the desired final concentration (typically 1-10 µM). Vortex the solution immediately before use.
-
Cell Staining:
-
For cells in suspension: Resuspend the cell pellet in the staining solution and incubate for 5-20 minutes at 37°C.
-
For adherent cells: Remove the culture medium, wash with a balanced salt solution, and then add the staining solution to cover the cells. Incubate for 5-20 minutes at 37°C.
-
-
Washing: After incubation, wash the cells 2-3 times with pre-warmed complete culture medium to remove unbound dye.
-
Imaging: The cells are now ready for fluorescence microscopy.
Note: Optimal staining concentrations and incubation times should be determined empirically for each cell type and experimental condition.[1][8]
Visualizing Experimental Workflows and Relationships
To further clarify the concepts discussed, the following diagrams illustrate key experimental workflows and relationships.
Fluorescence Resonance Energy Transfer (FRET) Considerations
The spectral overlap between Cy2 and other fluorophores not only leads to bleed-through but also creates the potential for Fluorescence Resonance Energy Transfer (FRET), a non-radiative energy transfer process that occurs when two fluorophores are in close proximity (typically 1-10 nm).[9][10] If Cy2 is used as a donor, its fluorescence will be quenched, and the acceptor fluorophore will exhibit sensitized emission. This can be a powerful tool for studying molecular interactions but can also be an unintended artifact in multicolor imaging.
Potential FRET Partners for Cy2:
-
Cy3: The Cy2-Cy3 pair has been utilized in FRET studies.
-
Other green/yellow emitting fluorophores: Due to spectral overlap, fluorophores with excitation spectra that overlap with Cy2's emission spectrum can potentially act as FRET acceptors.
When designing experiments, it is crucial to consider the possibility of FRET and to perform appropriate control experiments to distinguish it from simple bleed-through.
Conclusion and Recommendations
This compound is a valuable tool for labeling cellular membranes and biomolecules. However, its spectral properties necessitate careful consideration to avoid cross-reactivity, particularly when used in conjunction with other green-emitting fluorophores like FITC and Alexa Fluor 488.
Key Recommendations:
-
Careful Filter Selection: Use narrow bandpass filters to minimize the detection of bleed-through.
-
Sequential Imaging: Whenever possible, acquire images sequentially for each fluorophore to eliminate crosstalk.[3]
-
Quantitative Crosstalk Correction: For simultaneous imaging, perform control experiments to quantify and correct for bleed-through.
-
Consider Spectral Alternatives: For multicolor experiments requiring a green membrane stain, if significant crosstalk is a concern, consider alternative strategies or spectrally distinct probes like DiI or DiD for other cellular components.
-
FRET Awareness: Be mindful of the potential for FRET when Cy2 is in close proximity to a suitable acceptor and design experiments accordingly.
By understanding the principles of fluorescence cross-reactivity and implementing the appropriate experimental controls and analysis, researchers can confidently utilize this compound in their multicolor imaging studies to generate accurate and reproducible data.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. cancer.iu.edu [cancer.iu.edu]
- 3. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 4. BleedThrough | Scientific Volume Imaging [svi.nl]
- 5. osti.gov [osti.gov]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. biorxiv.org [biorxiv.org]
- 8. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 9. Flow cytometry based-FRET: basics, novel developments and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to Cy2 DiC18 and Alternative Lipophilic Dyes for Quantitative Fluorescence Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the fluorescent membrane probe Cy2 DiC18 with its common alternative, DiO (DiOC18(3)). The selection of an appropriate fluorescent dye is critical for accurate quantitative analysis in cellular imaging and drug development studies. This document aims to provide an objective overview of their performance, supported by key photophysical data and detailed experimental protocols for their evaluation.
Quantitative Data Presentation
The intrinsic brightness of a fluorophore is a crucial parameter for quantitative fluorescence imaging, as it directly influences the signal-to-noise ratio and the sensitivity of the assay. This brightness is proportional to the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ).
| Fluorophore | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Theoretical Brightness (ε × Φ) | Excitation Max (nm) | Emission Max (nm) |
| This compound | 150,000 - 180,000[1] | ~0.28[1] | 42,000 - 50,400 | ~489[1] | ~506[1] |
| DiO | 102,000 - 150,000 | ~0.51 | 52,020 - 76,500 | ~484 | ~501 |
Note: The theoretical brightness is a calculated value to estimate relative fluorescence intensity. Actual experimental brightness can be influenced by various factors including the local environment, solvent, and instrumentation.
Experimental Protocols
To facilitate a direct and quantitative comparison of this compound and its alternatives in a laboratory setting, the following experimental protocols are provided.
Protocol 1: Cell Staining for Fluorescence Microscopy
This protocol outlines the steps for staining live cells with this compound and DiO for subsequent fluorescence intensity and photostability analysis.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
This compound and DiO stock solutions (e.g., 1 mM in DMSO or ethanol)
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare Staining Solution: Dilute the stock solution of this compound or DiO in serum-free medium or PBS to a final working concentration (typically 1-5 µM).
-
Cell Preparation: Wash the cultured cells twice with warm PBS to remove any residual serum.
-
Staining: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C. The optimal staining time may vary depending on the cell type.
-
Washing: After incubation, gently wash the cells three times with warm PBS or complete culture medium to remove unbound dye.
-
Imaging: The stained cells are now ready for imaging using a fluorescence microscope.
Protocol 2: Quantitative Fluorescence Intensity Measurement using ImageJ/Fiji
This protocol describes how to quantify the mean fluorescence intensity of stained cell membranes using the open-source software ImageJ or Fiji.
Materials:
-
Fluorescence microscope with a suitable filter set for green fluorescence (e.g., FITC/Cy2)
-
ImageJ or Fiji software installed on a computer
Procedure:
-
Image Acquisition:
-
For each dye (this compound and DiO), acquire images of multiple fields of view containing well-stained cells.
-
Crucially, use the exact same acquisition settings (e.g., laser power, exposure time, gain) for all images to ensure a fair comparison.
-
-
Image Analysis in ImageJ/Fiji:
-
Open the acquired images in ImageJ/Fiji.
-
Background Subtraction: Use the "Subtract Background" function (Process > Subtract Background) to remove non-specific signal. A rolling ball radius of 50 pixels is often a good starting point.
-
Region of Interest (ROI) Selection: Use the freehand selection tool to draw ROIs around the membranes of several individual cells in each image.
-
Measure Mean Fluorescence Intensity: For each ROI, measure the mean gray value by selecting Analyze > Measure. This value represents the average fluorescence intensity within the selected membrane region.
-
Data Compilation: Record the mean fluorescence intensity values for a statistically significant number of cells for each dye.
-
Protocol 3: Photostability Assessment
This protocol details a method to compare the photostability of this compound and DiO by measuring the rate of photobleaching.
Materials:
-
Fluorescence microscope with time-lapse imaging capabilities
-
Stained cells prepared as in Protocol 1
Procedure:
-
Time-Lapse Imaging:
-
Select a field of view with well-stained cells for each dye.
-
Set up a time-lapse acquisition sequence. This involves continuously imaging the same field of view at regular intervals (e.g., every 5-10 seconds) for an extended period (e.g., 2-5 minutes).
-
Use consistent illumination intensity throughout the time-lapse for both dyes.
-
-
Data Analysis in ImageJ/Fiji:
-
Open the time-lapse image stack.
-
Select a representative ROI on the cell membrane.
-
Use the "Time Series Analyzer" plugin (Plugins > Time Series Analyzer) or a similar tool to plot the mean fluorescence intensity of the ROI over time.
-
The resulting curve will show the decay in fluorescence intensity due to photobleaching.
-
Fit the decay curve to an exponential function to determine the photobleaching rate constant or half-life for each dye. A slower decay rate indicates higher photostability.
-
Concluding Remarks
Based on the available photophysical data, DiO exhibits a higher theoretical brightness due to its significantly greater quantum yield, suggesting it may provide a stronger signal in fluorescence microscopy applications. However, experimental validation under specific laboratory conditions is paramount. The provided protocols offer a standardized framework for researchers to perform a direct comparison of this compound, DiO, and other alternative lipophilic dyes. Such empirical data will enable an informed decision for selecting the optimal fluorescent probe for quantitative imaging studies, ultimately enhancing the reliability and accuracy of the experimental outcomes. While Cy2 has been a widely used dye, some sources indicate it has been superseded by more photostable alternatives in certain applications.[2] Therefore, for demanding imaging conditions involving long-term time-lapse or high-intensity illumination, a thorough evaluation of photostability is highly recommended.
References
A Comparative Guide: Cy2 DiC18 Lipophilic Dye vs. Genetic Labeling Methods for Cell Tracking
For researchers, scientists, and drug development professionals, the accurate tracking of cells is paramount for understanding complex biological processes, from developmental biology to cancer metastasis. The choice of cellular labeling technique is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison between two widely used methods: labeling with the lipophilic carbocyanine dye, Cy2 DiC18, and genetic labeling using fluorescent proteins, such as the Green Fluorescent Protein (GFP).
This compound is a fluorescent lipophilic dye that intercalates into the lipid bilayer of cell membranes, providing a bright and stable fluorescent signal. In contrast, genetic labeling methods involve the introduction of a gene encoding a fluorescent protein, which is then endogenously expressed by the cell. This guide will delve into the quantitative performance, experimental protocols, and underlying principles of each method to aid in the selection of the most appropriate technique for your research needs.
Quantitative Data Presentation
The following tables summarize key quantitative parameters for this compound (using the closely related and well-documented DiI as a proxy) and genetic labeling with GFP. The data is compiled from various studies to provide a comparative overview.
| Parameter | This compound (DiI) | Genetic Labeling (GFP) | Reference |
| Cell Viability | >95% with optimal concentrations | Generally high, but overexpression can lead to cytotoxicity and apoptosis.[1][2] | [1][2][3] |
| Labeling Efficiency | >95% of cells in a population can be labeled.[3] | Varies significantly (10-80%) depending on transfection method and cell type. | [3] |
| Photostability | High; carbocyanine dyes are known for their photostability.[4][5] | Moderate; photobleaching can occur with prolonged or intense light exposure.[6][7][8] | [4][5][6][7][8] |
| Signal-to-Noise Ratio | High, as the dye is weakly fluorescent until incorporated into the membrane.[9][10] | Can be lower due to autofluorescence and diffuse cytosolic expression.[11][12][13] | [9][10][11][12][13] |
| Uniformity of Labeling | Can be uneven, with potential for dye aggregation.[14] | Generally uniform within expressing cells, but expression levels can vary between cells. | [14] |
| Potential for Artifacts | Dye can transfer between cells in co-culture and may label dead cells.[14] | The large size of the GFP tag (~27 kDa) can potentially interfere with the function of the host protein.[1] | [1][14] |
Experimental Protocols
Detailed methodologies for labeling cells with this compound (as DiI) and for transiently expressing eGFP are provided below.
Experimental Protocol 1: Live Cell Labeling with this compound (DiI)
This protocol is adapted for labeling adherent cells in culture.
Materials:
-
DiI staining solution (1 mM in DMSO)
-
Serum-free culture medium (e.g., DMEM)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
6-well plates with cultured adherent cells (70-80% confluent)
Procedure:
-
Preparation of Staining Solution: Prepare a working staining solution by diluting the 1 mM DiI stock solution in serum-free culture medium to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type.
-
Cell Preparation: Aspirate the complete culture medium from the wells of the 6-well plate. Wash the cells once with pre-warmed PBS.
-
Staining: Add the DiI working solution to each well, ensuring the entire surface of the cells is covered. Incubate the plate at 37°C in a CO2 incubator for 20-30 minutes.
-
Washing: After incubation, aspirate the staining solution and wash the cells three times with pre-warmed serum-free medium to remove any unincorporated dye.
-
Recovery: Add pre-warmed complete culture medium to the cells and incubate for at least 10-15 minutes before imaging.
-
Imaging: The cells are now ready for visualization using a fluorescence microscope with appropriate filter sets for Cy2/DiI (Excitation/Emission: ~549/565 nm).
Experimental Protocol 2: Transient Transfection of eGFP in Mammalian Cells
This protocol describes a general method for transiently transfecting adherent mammalian cells using a lipid-based transfection reagent (e.g., Lipofectamine).
Materials:
-
eGFP expression plasmid
-
Lipid-based transfection reagent (e.g., Lipofectamine 2000)
-
Reduced-serum medium (e.g., Opti-MEM)
-
Complete culture medium
-
6-well plates with cultured adherent cells (90-95% confluent)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so they reach 90-95% confluency at the time of transfection.
-
Preparation of DNA-Lipid Complexes:
-
In a sterile tube, dilute 4 µg of the eGFP plasmid DNA into 250 µL of reduced-serum medium.
-
In a separate sterile tube, dilute 10 µL of the lipid-based transfection reagent into 250 µL of reduced-serum medium and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and the diluted lipid-based reagent. Mix gently and incubate for 20 minutes at room temperature to allow the formation of DNA-lipid complexes.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add 500 µL of the DNA-lipid complex mixture drop-wise to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, add 1.5 mL of complete culture medium to each well without removing the transfection mixture.
-
Alternatively, the transfection mixture can be removed and replaced with fresh, pre-warmed complete culture medium.
-
-
Expression and Imaging: Incubate the cells for 24-48 hours to allow for eGFP expression. The cells can then be visualized using a fluorescence microscope with a standard FITC/GFP filter set (Excitation/Emission: ~488/509 nm).
Experimental Protocol 3: Cell Viability Assessment using MTT Assay
This protocol can be used to assess the cytotoxicity of the labeling methods.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
-
96-well plate with labeled and control cells
-
Microplate reader
Procedure:
-
Cell Preparation: After labeling with this compound or expression of GFP for the desired time, ensure cells are in a 96-well plate.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until intracellular purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of DMSO or a suitable solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualization of Methodologies and Comparisons
To further illustrate the workflows and key differences, the following diagrams are provided.
Conclusion
The choice between this compound and genetic labeling methods is highly dependent on the specific experimental requirements.
This compound (and other lipophilic dyes) is an excellent choice for:
-
Rapid and efficient labeling of entire cell populations.
-
Short-term to medium-term cell tracking studies where high photostability is crucial.
-
Experiments where genetic modification of the cells is undesirable or not feasible.
Genetic labeling methods like GFP are more suitable for:
-
Long-term cell tracking and fate mapping studies, especially when creating stable cell lines.
-
Experiments requiring high specificity, such as tracking a particular cell type within a mixed population or visualizing a specific protein.
-
Studies where the potential for label transfer between cells would confound the results.
Ultimately, a thorough consideration of the advantages and disadvantages of each technique, in the context of the specific biological question being addressed, will enable researchers to select the most appropriate and effective cell labeling strategy for their work.
References
- 1. Cellular GFP Toxicity and Immunogenicity: Potential Confounders in in Vivo Cell Tracking Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The expression level and cytotoxicity of green fluorescent protein are modulated by an additional N-terminal sequence [aimspress.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent labeling of dendritic spines in cell cultures with the carbocyanine dye “DiI” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DiI - Wikipedia [en.wikipedia.org]
- 6. High-order photobleaching of green fluorescent protein inside live cells in two-photon excitation microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of cell growth conditions and medium composition on EGFP photostability in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Considerations for expression of fluorescent proteins and imaging in mammalian cells [focalplane.biologists.com]
- 13. Genetically-encodable Fluorescent Biosensors for Tracking Signaling Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of tumor growth assessment using GFP fluorescence and DiI labeling in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Controls for Cy2 DiC18 Cell Labeling Experiments
For researchers, scientists, and drug development professionals, meticulous control over experimental variables is paramount. In the realm of cell labeling for tracking and migration studies, the choice of fluorescent dye and the implementation of appropriate controls are critical for generating reliable and reproducible data. This guide provides a comprehensive comparison of Cy2 DiC18 with common alternative lipophilic dyes, detailed experimental protocols, and essential control strategies to ensure the integrity of your cell labeling experiments.
Lipophilic carbocyanine dyes, such as this compound, are invaluable tools for long-term cell tracking due to their stable incorporation into the cell membrane. These dyes are passed to daughter cells, allowing for the monitoring of cell proliferation, migration, and cell-cell interactions. However, to achieve accurate and meaningful results, it is crucial to understand the characteristics of the chosen dye and to employ a robust set of experimental controls.
Comparative Analysis of Lipophilic Cell Labeling Dyes
The selection of a fluorescent dye should be based on a careful consideration of its spectral properties, labeling efficiency, potential cytotoxicity, and photostability. Below is a comparison of this compound with two commonly used alternatives: DiO and PKH26.
| Feature | This compound | DiO | PKH26 |
| Excitation Max (nm) | ~488 | ~484 | ~551 |
| Emission Max (nm) | ~506 | ~501 | ~567 |
| Color | Green | Green | Red-Orange |
| Labeling Efficiency | High | High | High[1] |
| Cytotoxicity | Low at optimal concentrations | Generally low, but can vary with cell type and concentration. | Can exhibit phototoxicity upon prolonged exposure to excitation light.[2] No significant effects on cell viability and growth were observed at concentrations up to 5 µM without light exposure.[2] |
| Photostability | Moderate | Moderate | Good, but phototoxic effects can lead to cell death upon illumination.[2] |
| Fixability | Aldehyde-fixable derivatives available | Aldehyde-fixable derivatives available | Generally not well-retained after fixation and permeabilization with organic solvents.[3] |
| Solubility | Poor in aqueous solutions, requires organic solvent for stock | Poor in aqueous solutions, requires organic solvent for stock | Requires a special iso-osmotic aqueous solution (Diluent C) for labeling to maximize efficiency and maintain cell viability.[4] |
Experimental Protocols
Detailed and consistent protocols are the bedrock of reproducible research. Below are standardized protocols for labeling cells with this compound, DiO, and PKH26.
Protocol 1: this compound/DiO Labeling of Suspension Cells
-
Prepare Dye Stock Solution: Dissolve this compound or DiO in ethanol or DMSO to create a 1 mM stock solution.
-
Cell Preparation: Harvest cells and wash them once with serum-free medium or phosphate-buffered saline (PBS) to remove any residual serum proteins.
-
Cell Suspension: Resuspend the cell pellet in a serum-free medium or PBS at a concentration of 1 x 10^6 cells/mL.
-
Labeling: Add the dye stock solution to the cell suspension to a final concentration of 1-10 µM.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Centrifuge the labeled cells at 300 x g for 5 minutes. Remove the supernatant and wash the cell pellet twice with a complete medium containing serum.
-
Final Resuspension: Resuspend the final cell pellet in a complete medium for downstream applications.
Protocol 2: PKH26 Labeling of Suspension Cells
-
Prepare Dye and Cell Suspensions:
-
Prepare a 2X PKH26 staining solution by diluting the stock solution in Diluent C.
-
Prepare a 2X cell suspension (2 x 10^7 cells/mL) in Diluent C.
-
-
Labeling: Rapidly add an equal volume of the 2X cell suspension to the 2X dye solution and mix immediately by pipetting. The final concentration of cells should be 1 x 10^7 cells/mL and the final dye concentration is typically 2 µM.
-
Incubation: Incubate the cell/dye mixture for 2-5 minutes at room temperature with periodic gentle mixing.
-
Stopping the Reaction: Add an equal volume of serum or BSA solution to stop the labeling reaction.
-
Washing: Centrifuge the cells at 400 x g for 10 minutes. Remove the supernatant and wash the cell pellet three times with a complete medium.
-
Final Resuspension: Resuspend the final cell pellet in a complete medium.
Essential Controls for Cell Labeling Experiments
A well-designed experiment includes a comprehensive set of controls to validate the results and rule out potential artifacts.
-
Unlabeled Control: An aliquot of cells that has not been exposed to any dye. This control is essential for assessing the autofluorescence of the cells and setting the baseline for fluorescence detection.
-
Vehicle Control: Cells treated with the same solvent (e.g., ethanol or DMSO) used to dissolve the dye, at the same final concentration used in the labeling protocol. This control helps to determine if the solvent itself has any effect on cell viability, morphology, or function.
-
Positive Control for the Experimental Outcome: If the experiment is designed to measure cell migration, a known chemoattractant should be used as a positive control to ensure that the cells are capable of migrating.
-
Negative Control for the Experimental Outcome: In a migration assay, a negative control would be the absence of a chemoattractant to establish the baseline level of random cell movement.
-
Viability Control: After labeling, it is crucial to assess cell viability using a method such as trypan blue exclusion or a viability dye (e.g., propidium iodide) to ensure that the labeling process was not overly toxic.
Visualizing Experimental Workflows and Pathways
Clear diagrams of experimental workflows and biological pathways are crucial for understanding and communicating complex procedures and concepts.
Caption: A logical workflow for a typical cell labeling experiment.
Caption: A representative GPCR signaling pathway leading to cell migration.
Caption: A logical diagram illustrating the strategy for implementing controls.
References
- 1. researchgate.net [researchgate.net]
- 2. Phototoxicity of the fluorescent membrane dyes PKH2 and PKH26 on the human hematopoietic KG1a progenitor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tracers for Membrane Labeling—Section 14.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. 利用亲脂性膜染料进行细胞示踪 [sigmaaldrich.com]
Spectral Overlap Analysis: Cy2, DiIC18, and GFP in Fluorescence Imaging
A comparative guide for researchers on the spectral compatibility of commonly used fluorophores, providing essential data for designing multiplex fluorescence experiments.
Summary of Spectral Characteristics
The selection of appropriate fluorophores is paramount for the successful execution of multi-color fluorescence microscopy. The following table summarizes the key spectral properties of Cy2, two common variants of DiIC18, and Green Fluorescent Protein (GFP). Understanding these excitation and emission maxima is the first step in assessing potential spectral overlap.
| Fluorophore | Excitation Maximum (nm) | Emission Maximum (nm) | Stokes Shift (nm) |
| Cy2 | 492[1][2] | 508-510[1][3] | 16-18 |
| DiIC18(3) | 549[4][5] | 565[4][5] | 16 |
| DiIC18(5) (DiD) | 645-652[6][7] | 663-668[6][7][8] | 11-23 |
| GFP (wild-type) | 395/475[9][10] | 509[9][10] | 114/34 |
| EGFP | 488[11] | 509[11] | 21 |
Analysis of Spectral Overlap
Cy2 and GFP: A Challenging Combination
As indicated by their spectral characteristics, Cy2 and GFP (particularly the commonly used enhanced GFP, or EGFP variant) exhibit a very high degree of spectral overlap. The emission maximum of Cy2 (around 508-510 nm) is nearly identical to that of GFP (509 nm).[1][10] Furthermore, their excitation peaks are also in close proximity (492 nm for Cy2 and 488 nm for EGFP).[1][11] This substantial overlap means that when exciting Cy2, the emission from GFP will also be strongly detected, and vice versa. Consequently, distinguishing the signals from these two fluorophores in the same sample using standard filter sets is extremely difficult and prone to significant bleed-through, where the signal from one fluorophore "leaks" into the detection channel of the other.
DiIC18 and GFP: A More Favorable Pairing
In contrast to Cy2, the lipophilic carbocyanine dye DiIC18 offers better spectral separation from GFP, although the degree of separation depends on the specific variant of DiIC18 used.
-
DiIC18(3): With an emission maximum at 565 nm, DiIC18(3) is spectrally distinct from GFP's emission at 509 nm.[4][5][10] While the tail of GFP's emission spectrum may slightly extend into the excitation range of DiIC18(3), careful selection of filters can minimize this cross-talk. The significant separation in their emission peaks makes simultaneous imaging of GFP and DiIC18(3) feasible with appropriate experimental setup.
-
DiIC18(5) (also known as DiD): This longer-wavelength variant of DiIC18 provides excellent spectral separation from GFP. Its excitation and emission are in the far-red region of the spectrum (excitation ~645-652 nm, emission ~663-668 nm), far removed from the green emission of GFP.[6][7][8] This large spectral gap virtually eliminates the issue of bleed-through, making the combination of GFP and DiD highly suitable for multi-color imaging with minimal need for complex spectral unmixing.
Visualizing Spectral Overlap
The concept of spectral overlap can be visualized as the degree to which the emission spectrum of one fluorophore (the "donor" in the case of FRET, or simply the interfering fluorophore) overlaps with the excitation spectrum of another. The following diagram illustrates this principle.
Caption: Conceptual diagram of spectral overlap between different fluorophores.
Experimental Considerations and Protocols
When attempting to image multiple fluorophores, particularly those with some degree of spectral overlap, the following experimental design and protocols are crucial.
Fluorophore Selection:
-
Prioritize large Stokes shifts: A larger difference between the excitation and emission maxima of a single fluorophore reduces the likelihood of self-overlap and can improve signal-to-noise.
-
Choose spectrally distant partners: Whenever possible, select fluorophores with widely separated emission spectra, such as the combination of GFP and DiD.
Microscopy Setup:
-
Filter Selection: Utilize narrow bandpass emission filters to specifically capture the peak emission of each fluorophore while excluding as much of the overlapping spectra as possible.
-
Sequential Scanning: For confocal microscopy, acquire images for each fluorophore sequentially. This involves exciting with one laser line and collecting the corresponding emission, then switching to the next laser line and emission channel. This method prevents the bleed-through that can occur with simultaneous excitation.
Control Experiments:
-
Single-Stained Controls: Prepare samples stained with only one fluorophore at a time. Image these single-stained samples using all the filter sets and laser lines that will be used in the multi-color experiment. This will allow you to quantify the amount of bleed-through from each fluorophore into the other detection channels.
-
Unstained Control: Image an unstained sample to determine the level of cellular autofluorescence.
Data Analysis:
-
Spectral Unmixing: For advanced microscopy systems equipped with spectral detectors, linear unmixing algorithms can be used. These algorithms mathematically separate the overlapping spectra based on the reference emission profiles obtained from the single-stained control samples. This is a powerful tool for accurately resolving highly overlapping fluorophores.
Conclusion
The choice of fluorescent probes is a critical determinant of the success of multi-color imaging experiments. The significant spectral overlap between Cy2 and GFP makes their simultaneous use highly problematic and likely to produce unreliable data without advanced spectral unmixing techniques. In contrast, DiIC18, particularly the far-red emitting DiIC18(5) (DiD), offers excellent spectral separation from GFP, making it a much more suitable partner for dual-color imaging. By carefully considering the spectral properties of fluorophores and implementing appropriate experimental controls and imaging protocols, researchers can minimize spectral overlap and obtain clear, accurate, and quantifiable results in their fluorescence microscopy studies.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. Spectrum [Cy2] | AAT Bioquest [aatbio.com]
- 3. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]
- 4. DiI - Wikipedia [en.wikipedia.org]
- 5. DiI (DiIC18(3)) (A319639) | Antibodies.com [antibodies.com]
- 6. Spectrum [DiIC18(5)-DS] | AAT Bioquest [aatbio.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. biotium.com [biotium.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. Green fluorescent protein - Wikipedia [en.wikipedia.org]
- 11. agilent.com [agilent.com]
A Head-to-Head Comparison: Unveiling the Advantages of Cy2 DiIC18 in Cellular Imaging
For researchers, scientists, and drug development professionals at the forefront of cellular and neuronal imaging, the selection of the optimal fluorescent probe is paramount for generating high-quality, reproducible data. Among the myriad of available tools, lipophilic cyanine dyes have established themselves as indispensable for labeling cell membranes and tracing neuronal pathways. This guide provides an objective comparison of Cy2 DiIC18 with other commonly used cyanine dyes, supported by available data and detailed experimental methodologies, to empower informed decisions in your research.
The lipophilic carbocyanine dye family, which includes the well-known DiI, DiO, and DiD, has been a workhorse in biological imaging for decades. These dyes intercalate into the lipid bilayer of cell membranes, providing stable and robust labeling. Cy2 DiIC18, a less common but spectrally distinct member of this family, offers unique advantages, particularly in multicolor imaging experiments where spectral overlap can be a significant challenge.
Quantitative Comparison of Lipophilic Cyanine Dyes
The selection of a fluorescent dye is often a trade-off between various photophysical properties. While comprehensive, directly comparable quantitative data for Cy2 DiIC18 is not as readily available as for its more common counterparts, we can compile a comparative overview based on known characteristics and data from similar cyanine dyes.
| Property | Cy2 DiIC18 | DiO (DiOC18(3)) | DiI (DiIC18(3)) | DiD (DiIC18(5)) |
| Excitation Max (nm) | ~497 | ~484 | ~549 | ~644 |
| Emission Max (nm) | ~515 | ~501 | ~565 | ~665 |
| Fluorescence Color | Green | Green | Orange-Red | Far-Red |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | Not Reported | ~150,000 | ~150,000 | >200,000 |
| Quantum Yield | Not Reported | Low in water, moderate in membrane | Low in water, moderate in membrane | Moderate to high in membrane |
| Photostability | Moderate | Moderate | Good | Good |
| Key Advantage | Distinct green emission for multicolor imaging with minimal spectral overlap with red and far-red dyes. | Bright green fluorescence, compatible with standard FITC filter sets. | Bright and highly photostable, extensive history of use in neuronal tracing.[1] | Far-red emission minimizes autofluorescence from biological samples.[2] |
Note: The Molar Extinction Coefficient and Quantum Yield for Cy2 DiIC18 are not widely reported in publicly available literature. However, as a member of the cyanine dye family, it is expected to have a high molar extinction coefficient and a quantum yield that is significantly enhanced upon incorporation into lipid membranes.
The Strategic Advantage of a Shorter Wavelength
The primary advantage of Cy2 DiIC18 lies in its distinct spectral properties. Emitting in the green part of the spectrum, it provides an excellent option for multicolor labeling studies in conjunction with red and far-red dyes like DiI and DiD. This minimizes spectral bleed-through, a common artifact in fluorescence microscopy where the emission of one fluorophore is detected in the channel of another, leading to false-positive signals. By occupying a distinct spectral window, Cy2 DiIC18 allows for cleaner channel separation and more reliable colocalization analysis.
Experimental Protocols
To objectively compare the performance of Cy2 DiIC18 with other cyanine dyes, a standardized experimental protocol is crucial. The following protocols for cell labeling and neuronal tracing can be adapted for a side-by-side comparison.
Experimental Protocol 1: Comparative Staining of Cultured Cells
This protocol is designed to assess the staining efficiency, brightness, and photostability of different lipophilic cyanine dyes on live or fixed cultured cells.
Materials:
-
Cy2 DiIC18, DiO, DiI, and DiD stock solutions (1 mg/mL in DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
Serum-free culture medium
-
Cultured cells (e.g., HeLa, HEK293, or a cell line relevant to your research)
-
4% Paraformaldehyde (PFA) in PBS (for fixed cell staining)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets for each dye.
Procedure:
-
Prepare Staining Solutions: Dilute the stock solutions of each dye to a final working concentration of 1-5 µM in serum-free medium.[2]
-
Cell Preparation:
-
Live Cells: Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Fixed Cells: Grow cells on coverslips, then fix with 4% PFA for 15 minutes at room temperature. Wash three times with PBS.
-
-
Staining:
-
Remove the culture medium (for live cells) or PBS (for fixed cells) and add the staining solution for each dye to the respective samples.
-
Incubate for 20-30 minutes at 37°C.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with PBS or serum-containing medium.
-
-
Imaging:
-
Mount the coverslips with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with consistent acquisition settings (laser power, exposure time, etc.) for each dye to allow for a fair comparison of brightness.
-
To assess photostability, continuously expose a field of view to the excitation light and measure the decay in fluorescence intensity over time.
-
Experimental Protocol 2: Comparative Neuronal Tracing in Fixed Tissue
This protocol allows for the comparison of the diffusion properties and labeling quality of different cyanine dyes for neuronal tracing in fixed tissue preparations.
Materials:
-
Cy2 DiIC18, DiI, and DiD crystals or paste
-
Fixed neural tissue (e.g., brain slices, spinal cord)
-
4% Paraformaldehyde (PFA) in PBS
-
Vibratome or microtome for sectioning
-
Fine-tipped insect pins or micropipettes
-
Incubation chamber
-
Fluorescence or confocal microscope
Procedure:
-
Tissue Preparation: The neural tissue should be perfusion-fixed with 4% PFA. Post-fixation for 24-48 hours is recommended.
-
Dye Application:
-
Make a small incision in the region of interest in the fixed tissue.
-
Using a fine-tipped pin or micropipette, insert a small crystal or a small amount of dye paste into the incision.[3]
-
-
Diffusion:
-
Place the tissue in a sealed container with a small amount of 4% PFA to maintain humidity.
-
Incubate at 37°C for a period ranging from several days to weeks, depending on the desired tracing distance. The diffusion rate of these dyes is typically slow in fixed tissue.[3]
-
-
Sectioning:
-
After the incubation period, cut sections (e.g., 50-100 µm thick) of the tissue using a vibratome or a freezing microtome.
-
-
Imaging:
-
Mount the sections and image them using a fluorescence or confocal microscope.
-
Compare the extent of neuronal labeling, the clarity of the traced pathways, and the signal-to-noise ratio for each dye.
-
Visualizing Workflows and Concepts
To further clarify the experimental processes and the underlying principles, the following diagrams have been generated using the DOT language.
Conclusion
While DiI, DiO, and DiD remain excellent and widely used lipophilic dyes, Cy2 DiIC18 presents a compelling alternative for specific applications. Its key advantage lies in providing a distinct green emission channel, thereby enabling cleaner and more reliable multicolor imaging experiments. For researchers designing complex studies that require the simultaneous tracking of multiple cell populations or neuronal pathways, the inclusion of Cy2 DiIC18 in their toolkit can significantly enhance data quality and interpretation. As with any fluorescent probe, empirical testing in the specific experimental system is recommended to determine the optimal dye for the intended application.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Cy2 DiC18
Researchers and scientists handling Cy2 DiC18, a cyanine dye, must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. Due to its potential hazards, this compound cannot be treated as common waste. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, aligning with best practices for hazardous chemical waste management.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles with side shields, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent the inhalation of any aerosols or dust particles.[1] In the event of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2]
Waste Characterization and Segregation: A Critical First Step
Proper disposal begins with the correct classification and segregation of waste. This compound and materials contaminated with it are generally considered hazardous chemical waste.[1] This classification prohibits disposal down the sanitary sewer or in the regular trash.[1] All items that have come into contact with the dye must be collected and segregated for proper disposal. This includes:
-
Unused stock solutions: Any remaining this compound solutions.
-
Contaminated consumables: This includes pipette tips, microtubes, gloves, bench paper, and any other disposable materials.
-
Experimental residues: All waste from experiments involving the dye.
These materials should be collected in a designated, leak-proof waste container made of a compatible material.[3] The container must be clearly labeled as "Hazardous Waste" and should also specify the contents (e.g., "this compound Waste").[4]
Quantitative Data Summary
For inventory and waste manifest purposes, all quantities of this compound should be meticulously tracked.
| Waste Stream | Container Type | Disposal Method |
| Unused this compound Stock Solutions | Labeled, sealed, compatible container | Hazardous Chemical Waste Incineration |
| Contaminated Solid Waste | Labeled, lined, sealed container | Hazardous Chemical Waste Incineration |
| Contaminated Liquid Waste | Labeled, sealed, compatible container | Hazardous Chemical Waste Incineration |
Step-by-Step Disposal Protocol
-
Wear Appropriate PPE: Don safety goggles, a lab coat, and chemical-resistant gloves.
-
Work in a Fume Hood: Conduct all waste handling and consolidation activities within a chemical fume hood.
-
Segregate Waste at the Source: As you generate waste, immediately place it into the designated hazardous waste container.
-
Collect Liquid Waste: Pour unused or waste solutions of this compound into a clearly labeled, leak-proof container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect Solid Waste: Place all contaminated solid materials (pipette tips, gloves, etc.) into a separate, clearly labeled container lined with a heavy-duty plastic bag.
-
Seal and Store Securely: Once the waste containers are full, seal them tightly. Store the containers in a designated secondary containment area away from general laboratory traffic until they are collected by a licensed hazardous waste disposal company.[4]
-
Arrange for Pickup: Contact your institution's EHS office or a certified hazardous waste disposal vendor to schedule a pickup.[4]
-
Document Waste: Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with local and federal regulations.
Experimental Workflow for Waste Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the segregation and disposal of this compound waste.
Signaling Pathway for Safe Handling Decision Making
This diagram outlines the decision-making process for ensuring safety during the handling and disposal of this compound.
Caption: Decision pathway for safe handling and disposal of this compound.
References
Personal protective equipment for handling Cy2 DiC18
This guide provides crucial safety and logistical information for handling the cyanine dye, Cy2 DiC18. The following procedures are based on best practices for handling cyanine dyes and related laboratory chemicals to ensure the safety of researchers, scientists, and drug development professionals.
Immediate Safety Precautions
When handling this compound, treat the substance as potentially hazardous. Adherence to proper laboratory protocols is essential to minimize risk.
Personal Protective Equipment (PPE):
Appropriate PPE is mandatory to prevent exposure through skin contact, inhalation, or eye contact.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield should be worn to protect against splashes.[1][2] |
| Skin Protection | Wear a lab coat and chemical-resistant gloves (e.g., nitrile).[1][3] Ensure gloves are inspected for damage before use.[1] Long pants and closed-toe shoes are also required.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[3][4] If significant dust is expected, a NIOSH-approved respirator is necessary.[3] |
General Handling:
-
Avoid contact with skin and eyes.[5]
-
Do not ingest the substance.[5]
-
Keep containers tightly closed when not in use.[7]
-
Prevent the formation of dust and aerosols.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the general steps for working with this compound, from preparation to use in an experimental setting.
-
Preparation:
-
Before handling, ensure all necessary PPE is worn correctly.
-
Work in a designated, well-ventilated area, such as a chemical fume hood.[3]
-
Have all necessary equipment and reagents ready to minimize movement and potential for spills.
-
-
Reconstitution (if applicable):
-
If the dye is in a solid form, carefully open the container in a fume hood to avoid inhaling any dust.
-
Use appropriate solvents as recommended by the manufacturer to dissolve the dye.
-
Close the container tightly immediately after use.
-
-
Use in Experiments:
-
When transferring the dye solution, use appropriate tools such as micropipettes with filtered tips to prevent aerosol formation.
-
Keep all containers with the dye covered or sealed when not in immediate use.
-
Avoid exposure to light if the dye is light-sensitive.[8]
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with the dye using an appropriate cleaning agent.
-
Remove and dispose of PPE as described in the disposal plan.
-
Wash hands thoroughly with soap and water.[6]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused/Expired Dye | Dispose of as hazardous chemical waste in a clearly labeled, sealed container.[3][4] Follow your institution's and local regulations for hazardous waste disposal.[7] |
| Contaminated Materials (e.g., pipette tips, gloves) | Place in a designated hazardous waste container immediately after use. Do not mix with general laboratory waste.[3] |
| Liquid Waste (Solutions containing the dye) | Collect in a sealed, labeled hazardous waste container. Do not pour down the drain unless explicitly permitted by your institution's safety office and local regulations.[9] Some non-hazardous buffer solutions may be drain disposable with copious amounts of water, but this is unlikely for solutions containing cyanine dyes.[10] |
Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste disposal.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 2. Chemical Safety PPE | Environmental Health & Safety | University of Colorado Boulder [colorado.edu]
- 3. benchchem.com [benchchem.com]
- 4. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 10. ehs.yale.edu [ehs.yale.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
